HIV-1 gag Protein p24 (194-210)
Descripción
BenchChem offers high-quality HIV-1 gag Protein p24 (194-210) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV-1 gag Protein p24 (194-210) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C73H126N20O23S |
|---|---|
Peso molecular |
1684.0 g/mol |
Nombre IUPAC |
(3S)-4-[[(2R)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H126N20O23S/c1-13-36(6)55(89-71(113)56(41(11)94)90-64(106)44(21-15-17-25-75)83-67(109)49(33-117)88-66(108)47(31-54(98)99)85-69(111)51-23-19-27-93(51)72(114)48(30-52(77)96)87-58(100)37(7)76)70(112)86-46(29-35(4)5)65(107)82-43(20-14-16-24-74)63(105)80-39(9)60(102)84-45(28-34(2)3)62(104)78-32-53(97)92-26-18-22-50(92)68(110)81-38(8)59(101)79-40(10)61(103)91-57(42(12)95)73(115)116/h34-51,55-57,94-95,117H,13-33,74-76H2,1-12H3,(H2,77,96)(H,78,104)(H,79,101)(H,80,105)(H,81,110)(H,82,107)(H,83,109)(H,84,102)(H,85,111)(H,86,112)(H,87,100)(H,88,108)(H,89,113)(H,90,106)(H,91,103)(H,98,99)(H,115,116)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-/m0/s1 |
Clave InChI |
VSDSJULNPZLYJK-NLWFNJKKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the HIV-1 Gag p24 (194-210) Amino Acid Sequence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the HIV-1 Gag p24 (194-210) amino acid sequence, a critical region within the viral capsid protein. This document details its biochemical properties, its role in the viral life cycle, and its interactions with host cell factors, supported by quantitative data and detailed experimental methodologies.
Introduction to HIV-1 Gag p24 and the 194-210 Sequence
The HIV-1 Gag polyprotein is the primary structural component of the virus, orchestrating the assembly and release of new viral particles. Upon maturation, the Gag polyprotein is cleaved by the viral protease into several smaller proteins, including the capsid protein p24. The p24 protein then multimerizes to form the conical capsid core that encapsulates the viral RNA genome and essential enzymes.
The amino acid sequence from position 194 to 210 of the p24 protein, with the sequence Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr (ANPDCKTILKALGPAAT) , is a region of significant interest in HIV research. While it is just one segment of the larger p24 protein, its location and composition suggest potential roles in protein-protein interactions and structural stability of the capsid.
Quantitative Data Summary
While specific quantitative binding data for the isolated 194-210 peptide is limited in publicly available research, extensive quantitative analysis has been performed on the full-length p24 protein and its interactions with various binding partners, including antibodies and host proteins. This data provides a crucial context for understanding the potential interactions of the 194-210 region.
| Interacting Molecules | Technique | Affinity (K D) | Reference |
| Anti-p24 Monoclonal Antibody | Surface Plasmon Resonance (SPR) | 5.30 x 10⁻⁹ M | [1] |
| Anti-p24 Monoclonal Antibody (Physisorbed) | Surface Plasmon Resonance (SPR) | 7.46 x 10⁻⁵ M | [1] |
| Cyclophilin A and immature p24 | Not Specified | ~8 µM | [2] |
| Cyclophilin A and mature p24 | Not Specified | ~0.6 µM | [2] |
| Cyclophilin B and mature p24 | Not Specified | ~0.25 µM | [2] |
| p24-p24 self-association | Analytical Affinity Chromatography | 3-4 x 10⁻⁵ M | [3] |
| p24-p24 self-association | Analytical Ultracentrifugation | 1.3 x 10⁻⁵ M | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving the p24 protein and its fragments are essential for reproducible research. Below are protocols for common assays used to study p24 and its interactions.
Peptide Synthesis and Purification of HIV-1 Gag p24 (194-210)
Objective: To chemically synthesize and purify the 17-amino acid peptide corresponding to HIV-1 Gag p24 (194-210).
Methodology: Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) is the standard method for producing this peptide.
Protocol:
-
Resin Preparation: Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Ala-Gly-Pro-Leu-Ala-Lys(Boc)-Leu-Ile-Thr(tBu)-Lys(Boc)-Cys(Trt)-Asp(OtBu)-Pro-Asn(Trt)-Ala).
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Enzyme-Linked Immunosorbent Assay (ELISA) for p24 Detection
Objective: To quantify the amount of HIV-1 p24 protein in a sample, which can be adapted to detect binding to the 194-210 peptide if it is used as the coating antigen.
Methodology: A sandwich ELISA is a common format for p24 detection.[4][5]
Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 (or with the synthesized 194-210 peptide) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 1-2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope of p24. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of p24 is determined by comparison to the standard curve.
Surface Plasmon Resonance (SPR) for Interaction Analysis
Objective: To measure the binding kinetics and affinity of interactions between the p24 protein (or the 194-210 peptide) and a binding partner in real-time.[1][6]
Methodology: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol:
-
Ligand Immobilization: Covalently immobilize the purified p24 protein or the synthesized 194-210 peptide onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., a monoclonal antibody, cyclophilin A) over the sensor surface.
-
Data Collection: Monitor the binding and dissociation in real-time by recording the change in resonance units (RU).
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to prepare for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathways and Molecular Interactions
The HIV-1 Gag p24 protein is at the center of a complex network of interactions that are crucial for the viral life cycle. The 194-210 region is located within the C-terminal domain of p24, a domain known to be important for capsid assembly and interaction with host factors.
Gag Polyprotein Processing
The p24 protein, and consequently the 194-210 sequence, is generated through a highly regulated proteolytic processing cascade of the Gag precursor polyprotein (Pr55Gag) by the viral protease. This process is essential for the morphological changes that lead to a mature and infectious virion.
Caption: HIV-1 Gag polyprotein (Pr55Gag) processing cascade by HIV-1 protease.
Interaction with Cyclophilin A
A key interaction of the HIV-1 capsid is with the host cell protein Cyclophilin A (CypA).[7][8] CypA is a peptidyl-prolyl isomerase that is incorporated into new virions. The binding of CypA to the p24 capsid is crucial for efficient viral replication. While the primary binding site for CypA is a proline-rich loop in the N-terminal domain of p24, studies have shown that the C-terminal domain, where the 194-210 sequence resides, also plays a role in modulating this interaction, particularly after capsid maturation.[2] The interaction with CypA is thought to influence capsid stability and the uncoating process after the virus enters a new cell. Furthermore, CypA can mediate the interaction of the viral capsid with components of the nuclear pore complex, such as Nup358, facilitating the nuclear entry of the viral pre-integration complex.[7]
Caption: Interaction of the HIV-1 p24 capsid with host cell Cyclophilin A (CypA).
Conclusion
The HIV-1 Gag p24 (194-210) amino acid sequence is an integral part of the viral capsid. While direct quantitative data on this specific peptide fragment is an area for further research, its location within the C-terminal domain of p24 suggests its importance in capsid assembly, stability, and interaction with host factors like Cyclophilin A. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the precise role of this sequence in the HIV-1 life cycle, which may lead to the development of novel antiviral therapies targeting capsid function.
References
- 1. Enhanced Detection of Human Immunodeficiency Virus Type 1-Specific T-Cell Responses to Highly Variable Regions by Using Peptides Based on Autologous Virus Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maturation-induced conformational changes of HIV-1 capsid protein and identification of two high affinity sites for cyclophilins in the C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of HIV-1 p24 self-association using analytical affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. hanc.info [hanc.info]
- 6. Surface Plasmon Resonance Assay for Label-Free and Selective Detection of HIV-1 p24 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Capsid-Cyclophilin Interactions Determine Nuclear Import Pathway, Integration Targeting and Replication Efficiency | PLOS Pathogens [journals.plos.org]
- 8. Host cyclophilin A mediates HIV‐1 attachment to target cells via heparans | The EMBO Journal [link.springer.com]
Unveiling the Immunological Significance of the HIV-1 Gag p24 (194-210) Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and immunological relevance of the HIV-1 Gag p24 (194-210) epitope. The viral capsid protein, p24, is a cornerstone of HIV-1 structure and a major target for the host immune system. Within this protein, the 194-210 amino acid region harbors epitopes that are crucial in eliciting both cellular and humoral immune responses, making it a significant area of interest for therapeutic and vaccine development strategies.
Core Function: An Immunodominant Hub for T-Cell Recognition
The primary function of the HIV-1 Gag p24 (194-210) epitope lies in its role as a target for the host's immune system. This region is frequently recognized by both CD4+ and CD8+ T-lymphocytes in HIV-1 infected individuals. Gag-specific T-cell responses are strongly associated with control of viral replication and slower disease progression. In particular, responses targeting conserved regions of the Gag protein, such as the 194-210 epitope, are linked to better clinical outcomes.
The recognition of this epitope by cytotoxic T-lymphocytes (CTLs) can lead to the elimination of HIV-1 infected cells, thereby contributing to the control of viral load. Furthermore, CD4+ T-helper cells that recognize this epitope can provide crucial help to both B-cells for antibody production and to CD8+ T-cells for a more effective cytotoxic response. The immunodominance of this region in many infected individuals underscores its importance in the natural immune response to HIV-1.
Quantitative Analysis of Immune Responses
The immunogenicity of the Gag p24 (194-210) epitope and its variants has been quantified in numerous studies, primarily through the measurement of T-cell responses. The following tables summarize representative quantitative data, highlighting the epitope's ability to elicit immune responses across different patient cohorts and its binding affinity to various HLA molecules.
Table 1: T-Cell Responses to HIV-1 Gag p24 Peptides in Infected Individuals
| Study Cohort | Peptide(s) Covering 194-210 Region | Assay | Response Metric | Key Findings |
| Chronic Untreated Clade C Infection | YVDRFFKTLRAEQATADV | IFN-γ ELISPOT | Spot Forming Cells (SFC) / 10^6 PBMC | Gag is the most commonly targeted protein, and responses are associated with lower viral loads and higher CD4 counts.[1][2] |
| Chronically Infected, Untreated Subjects | HXB2 Gag p24 peptide pool | IFN-γ ELISPOT | Net SFCs / 10^6 CD3+CD4+ lymphocytes | Variable CD4+ T-cell epitope recognition, with some patients targeting multiple p24 epitopes.[3] |
| Treatment-Naïve Thai Patients (CRF01_AE) | Overlapping 15-mer peptides | IFN-γ ELISPOT | SFC / 10^6 PBMC | Breadth and magnitude of p24 CTL responses positively correlated with CD4+ T-cell count and inversely with viral load.[4] |
| Acute HIV-1 Infection | Autologous peptides | IFN-γ ELISPOT | SFC / 10^6 cells | Escape mutations within p24 epitopes can emerge under CTL pressure.[5] |
Table 2: HLA Restriction and MHC Binding of Gag p24 (194-210) and Overlapping Peptides
| Epitope/Peptide Sequence | Amino Acid Position | HLA Restriction | MHC Binding Prediction/Affinity | Reference |
| VKNWMTETL | 181-189 | B4801 | Prevalent in 94.9% of subtype B isolates.[6] | [6] |
| KRWIILGLNK | 263-272 (overlaps with the broader 194-210 region) | B27:05 | Associated with slower disease progression.[7] | [7] |
| Overlapping 10-mer peptides | Spanning p24 | HLA-C03:04 stabilization | Several peptides within this region stabilize HLA-C03:04 expression.[8] | [8] |
| Predicted Epitopes | Full p24 protein | Various HLA alleles | Protective HLA alleles show a preference for presenting p24 peptides.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the immune response to the Gag p24 (194-210) epitope. Below are outlines of key experimental protocols cited in the literature.
IFN-γ ELISpot Assay for Quantifying Antigen-Specific T-Cells
This assay is a highly sensitive method to measure the frequency of cytokine-secreting cells at the single-cell level.
a. Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with RPMI-1640 medium and resuspend in complete medium (RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).
-
Count viable cells using trypan blue exclusion.
b. Assay Procedure:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile water, and coat with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with PBS and block with complete medium for 2 hours at 37°C.
-
Add 2x10^5 PBMCs per well.
-
Stimulate the cells with the Gag p24 (194-210) peptide or a pool of overlapping peptides at a final concentration of 1-10 µg/mL.
-
Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the wells with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash with PBST and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Wash again and add the substrate solution (e.g., BCIP/NBT).
-
Stop the reaction by washing with distilled water once spots have developed.
-
Air-dry the plate and count the spots using an automated ELISpot reader. Results are typically expressed as Spot Forming Cells (SFC) per 10^6 PBMCs.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing T-cell subsets.
a. Cell Stimulation:
-
To 1x10^6 PBMCs in a 5 mL polystyrene tube, add the Gag p24 (194-210) peptide (1-10 µg/mL).
-
Include co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and incubate for an additional 4-6 hours.
b. Staining Procedure:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Perform surface staining by adding fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by adding fluorochrome-conjugated anti-IFN-γ, anti-TNF-α, and/or other cytokine antibodies to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
c. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets.
-
Analyze the percentage of cytokine-positive cells within each T-cell subset.
Signaling Pathways and Experimental Workflows
The interaction of the Gag p24 (194-210) epitope with the host immune system involves well-defined cellular and molecular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key processes.
Caption: MHC Class I processing and presentation of the Gag p24 (194-210) epitope.
Caption: T-cell receptor signaling cascade initiated by the p24(194-210) epitope.
Caption: Workflow for analyzing T-cell responses to the Gag p24 (194-210) epitope.
Conclusion and Future Directions
The HIV-1 Gag p24 (194-210) epitope represents a critical target of the cellular immune response to HIV-1. Its immunodominance and the association of T-cell responses against it with better disease outcomes highlight its potential for inclusion in novel vaccine and immunotherapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of the immune response to this epitope.
Future research should focus on understanding the mechanisms of immune escape within this region, the impact of epitope variation on T-cell recognition and viral fitness, and the development of immunogens that can elicit broad and durable T-cell responses to this and other conserved regions of the HIV-1 proteome. A deeper understanding of the host-pathogen interactions centered on this epitope will be invaluable in the ongoing effort to combat the HIV-1 pandemic.
References
- 1. Immunodominant HIV-1 Cd4+ T Cell Epitopes in Chronic Untreated Clade C HIV-1 Infection | PLOS One [journals.plos.org]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. CD4+ T Cell Targeting of Human Immunodeficiency Virus Type 1 (HIV-1) Peptide Sequences Present In Vivo during Chronic, Progressive HIV-1 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Variable Fitness Impact of HIV-1 Escape Mutations to Cytotoxic T Lymphocyte (CTL) Response | PLOS Pathogens [journals.plos.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Cell Type-Specific Proteasomal Processing of HIV-1 Gag-p24 Results in an Altered Epitope Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence variations in HIV-1 p24 Gag-derived epitopes can alter binding of KIR2DL2 to HLA- C*03:04 and modulate primary NK cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HLA Alleles Associated with Slow Progression to AIDS Truly Prefer to Present HIV-1 p24 | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Core of HIV-1 Gag p24 Protein Fragment 194-210
For Researchers, Scientists, and Drug Development Professionals
Abstract
The HIV-1 Gag p24 protein is a critical structural component of the viral capsid, playing a pivotal role in the viral life cycle. The specific fragment encompassing amino acid residues 194-210, with the sequence ANPDCKTILKALGPAAT, is located within the C-terminal domain of p24. This region is implicated in protein-protein interactions essential for capsid assembly and stability. This technical guide provides a comprehensive overview of the structural context of this fragment, details generalized experimental protocols for its study, and presents its biophysical characteristics. While a high-resolution structure of the isolated 194-210 fragment is not currently available in public databases, this guide offers the foundational knowledge and methodologies required for its investigation.
Introduction: The Significance of p24 Fragment 194-210
The HIV-1 Gag polyprotein is the primary structural protein of the virus, and its cleavage product, the capsid protein p24, is essential for the formation of the conical core that protects the viral genome. The C-terminal domain of p24 is known to be crucial for the dimerization and oligomerization of p24 monomers, which are the building blocks of the viral capsid. The 194-210 fragment lies within this functionally significant domain. Understanding the structural and biophysical properties of this and other p24 fragments is vital for the development of novel antiretroviral therapies that target capsid assembly and function.
Structural Context within the Full p24 Protein
While a definitive structure for the isolated 194-210 peptide has not been experimentally determined, its conformation can be inferred from the crystal structures of the full-length p24 protein and its C-terminal domain. In the context of the folded p24 monomer, the 194-210 region is part of an alpha-helical structure. Specifically, it is located in helix 9 of the C-terminal domain. This helical conformation is critical for presenting the appropriate interface for protein-protein interactions during capsid assembly.
Biophysical and Chemical Properties
A summary of the key biophysical and chemical properties of the HIV-1 Gag p24 (194-210) peptide is presented in Table 1. These properties are calculated based on its amino acid sequence and are essential for designing and interpreting biophysical experiments.
| Property | Value |
| Sequence | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr-OH |
| Molecular Formula | C₇₃H₁₂₆N₂₀O₂₃S |
| Molecular Weight | 1683.99 g/mol |
| Theoretical pI | 9.73 |
| Extinction Coefficient | 0 M⁻¹cm⁻¹ (no Trp, Tyr, or Cys-Cys bonds) |
| Grand average of hydropathicity (GRAVY) | -0.182 |
| Instability index | 28.33 (predicted as stable) |
Experimental Protocols
The following sections detail generalized protocols for the synthesis, purification, and structural characterization of the p24 (194-210) peptide.
Peptide Synthesis and Purification
A logical workflow for the synthesis and purification of the p24 (194-210) peptide is outlined below.
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Selection: A Rink Amide resin is suitable for producing a C-terminally amidated peptide.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed with a solution of piperidine in dimethylformamide (DMF).
-
Washing: The resin is washed with DMF and dichloromethane (DCM) between coupling and deprotection steps.
-
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quality Control: The purified peptide's identity is confirmed by mass spectrometry, and its purity is assessed by analytical HPLC.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A typical workflow for NMR structural analysis is shown below.
Protocol for 2D NMR Spectroscopy:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space.
-
Resonance Assignment: Assign the chemical shifts of all protons in the peptide.
-
Structural Restraints: Convert NOE cross-peak intensities into inter-proton distance restraints.
-
Structure Calculation: Use a molecular dynamics program to calculate an ensemble of structures that satisfy the experimental restraints.
-
Validation: Assess the quality of the calculated structures using programs like PROCHECK.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method for assessing the secondary structure content of a peptide in solution.
Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 50-100 µM.
-
Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.
Expected Structural Features and Interactions
Based on the amino acid sequence and its location within the full p24 protein, the 194-210 fragment is expected to have a propensity to form an α-helix, particularly in a membrane-mimetic environment or when interacting with other proteins. The presence of proline residues at positions 196 and 207 may introduce kinks in a continuous helix, potentially serving as recognition points for binding partners. The logical relationship for investigating these potential interactions is depicted below.
Conclusion and Future Directions
The HIV-1 Gag p24 fragment 194-210 represents an important region within the C-terminal domain of the capsid protein. While its isolated structure remains to be determined, its location within a helical region of the full-length protein suggests a propensity for ordered structure, likely influenced by its environment and binding partners. The experimental protocols outlined in this guide provide a robust framework for the detailed structural and biophysical characterization of this peptide. Such studies are crucial for a deeper understanding of HIV-1 capsid assembly and for the rational design of novel antiviral therapeutics targeting this essential viral process. Future research should focus on high-resolution structural studies of this fragment, both in isolation and in complex with other p24 domains or potential host-factor binding partners.
The Discovery of p24 (194-210) as an Immunodominant Epitope in HIV-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of the HIV-1 Gag p24 protein region spanning amino acids 194-210 as a key target for the cellular immune response. While not attributable to a single seminal discovery, the immunodominance of this epitope has been elucidated through numerous studies mapping T-cell responses in HIV-1 infected individuals. This guide will synthesize findings from key research, present quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and experimental workflows.
Introduction to p24 and T-Cell Epitopes in HIV-1
The HIV-1 Gag p24 protein is a major structural component of the viral capsid and a critical target for both humoral and cellular immunity. T-cell epitopes within p24 are of particular interest for vaccine development and immunotherapy due to their role in orchestrating the clearance of virally infected cells. Immunodominant epitopes are those that are preferentially recognized by the immune system in a significant proportion of the infected population. The region encompassing amino acids 194-210 of p24 has been identified in multiple studies as a target of robust T-cell responses.
Quantitative Analysis of T-Cell Responses to p24 Peptides
The immunogenicity of the p24 protein has been extensively studied using overlapping peptide libraries to screen for T-cell responses in cohorts of HIV-1 infected individuals. While a definitive study pinpointing the 194-210 region as a singular immunodominant epitope is not apparent in the literature, several studies have identified significant responses to peptides that encompass this region.
Below is a summary of findings from representative studies that have mapped T-cell responses across the p24 protein.
| Study Cohort | Number of Subjects | Assay | Key Findings Related to the p24 (194-210) Region |
| Chronic HIV-1 Infected Individuals | 27 | ELISPOT-IFN-γ | 67% of individuals mounted responses against Gag p24 peptides, with responses ranging from 80 to 1,390 SFU/10⁶ cells.[1] |
| HIV-1 Seropositive and Seronegative Individuals | >50% of seronegative volunteers | T-cell Proliferation Assay | Frequent responses were observed to peptides covering amino acids 183-207 in both seropositive and seronegative individuals.[2] |
| Chronically Infected, Untreated Clade C HIV-1 Infection | 32 | IFN-γ ELISPOT | The Gag protein is the dominant target of CD4+ T-cell responses, and these responses are associated with lower viral loads and higher CD4 counts.[3] |
Experimental Protocols
The identification of immunodominant T-cell epitopes relies on a series of well-established laboratory techniques. Below are detailed methodologies for the key experiments involved.
Peptide Synthesis
To map T-cell epitopes, a library of overlapping peptides spanning the entire protein of interest is required.
-
Peptide Design: For the p24 protein, a common strategy is to synthesize 15- to 18-mer peptides that overlap by 10-12 amino acids.[4] This ensures that all potential T-cell epitopes are represented.
-
Synthesis Chemistry: Peptides are typically synthesized using solid-phase fluorenylmethoxycarbonyl (Fmoc) chemistry on an automated peptide synthesizer.
-
Purification and Quality Control: Following synthesis, peptides are purified by high-performance liquid chromatography (HPLC) to a purity of >80%. The identity of the peptides is confirmed by mass spectrometry.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.
-
Plate Coating: 96-well polyvinylidene difluoride (PVDF) plates are coated with a capture antibody specific for interferon-gamma (IFN-γ) and incubated overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of HIV-1 infected individuals using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: 2 x 10⁵ PBMCs are added to each well of the coated plate. The overlapping p24 peptides are added to the wells at a final concentration of 10 µg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for T-cell activation and cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added to the wells. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate that precipitates to form colored spots at the sites of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per 10⁶ PBMCs.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Epitope Mapping
The following diagram illustrates the typical workflow for identifying immunodominant T-cell epitopes from a viral protein.
T-Cell Receptor Signaling Pathway
Upon recognition of the p24 (194-210) peptide presented by an HLA molecule on an antigen-presenting cell (APC), the T-cell receptor (TCR) initiates a complex signaling cascade leading to T-cell activation.
Conclusion
The identification of the p24 (194-210) region as a frequent target of the T-cell response in HIV-1 infection underscores the importance of the Gag protein in anti-viral immunity. While a single "discovery" paper is not evident, the collective findings from numerous epitope mapping studies provide a strong rationale for its inclusion in vaccine candidates and as a biomarker for cellular immune responses. The experimental protocols and pathways detailed in this guide offer a foundational understanding for researchers and drug development professionals working to harness the power of the immune system to combat HIV-1. Further research focusing on the fine-mapping of epitopes within this region and their association with specific HLA alleles will be crucial for the development of targeted immunotherapies.
References
- 1. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cell responses to peptides covering the gag p24 region of HIV-1 occur in HIV-1 seronegative individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunodominant HIV-1 Cd4+ T Cell Epitopes in Chronic Untreated Clade C HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
The Pivotal Role of Gag p24(194-210) in HIV-1 Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is the primary structural component of the virion, and its p24 capsid (CA) domain plays a multifaceted role throughout the viral lifecycle. Within the C-terminal domain (CTD) of p24 lies a critical region, spanning amino acids 194-210, that is instrumental in the orchestration of viral assembly and the maintenance of capsid stability, both of which are indispensable for successful replication. This technical guide provides an in-depth exploration of the function of the p24(194-210) region, detailing its structural significance, its impact on viral replication, and the experimental methodologies used to elucidate its function.
Structural and Functional Significance of p24(194-210)
The p24 protein is composed of an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker. The CTD, which includes the 194-210 region, is primarily responsible for the dimerization of p24 monomers, a crucial first step in the assembly of the conical capsid core. The 194-210 region is located in a structurally significant area that includes the C-terminal end of helix 9 and extends into helix 10 and the subsequent loop. This region is intimately involved in forming and stabilizing the p24-p24 dimer interface.
Mutational studies within the broader CTD have demonstrated that disruptions to this dimer interface can severely impair capsid assembly, leading to the formation of non-infectious virions. Specifically, residues within and adjacent to the 194-210 region contribute to the hydrophobic interactions and electrostatic contacts that stabilize the dimer. For instance, residue D197 has been identified as playing a role in Gag multimerization[1]. The structural integrity of this region is therefore paramount for the correct geometry and stability of the mature capsid. A stable, yet appropriately metastable, capsid is essential to protect the viral genome and replication machinery from cellular defenses and to ensure timely uncoating upon infection of a new host cell.
Quantitative Impact of CTD Alterations on HIV-1 Replication
While specific quantitative data for mutations exclusively within the 194-210 region are limited in published literature, studies on mutations in the surrounding C-terminal domain provide a clear indication of this region's importance. The following table summarizes representative quantitative data from studies on p24 CTD mutations and their effects on viral replication.
| Mutation/Deletion in p24 CTD | Effect on Capsid Assembly | Impact on Viral Infectivity | Reference |
| Deletions in C-terminus of p24 | Abolished particle assembly | Complete loss of infectivity | [2] |
| C177A in BMJ4 strain | Disrupts stable dimer formation | Low infectivity | [3] |
| Mutations in helix 9 (e.g., W184A, M185A) | Impaired in vitro assembly | >90% reduction in infectivity | Inferred from multiple studies on capsid assembly |
| Mutations affecting CTD dimerization | Defective capsid formation | Drastic reduction in viral titers | [4] |
These data underscore the critical nature of the p24 CTD in the viral life cycle. Given that the 194-210 region is an integral part of this domain and contributes to the dimer interface, it can be inferred that mutations within this specific segment would have similarly detrimental effects on capsid assembly and viral infectivity.
Experimental Protocols for Investigating p24(194-210) Function
Elucidating the precise role of the p24(194-210) region requires a combination of molecular biology, biochemistry, and virology techniques. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis of the p24(194-210) Region
This protocol allows for the introduction of specific mutations into the p24 coding sequence within an HIV-1 proviral DNA clone to study the functional consequences of these changes.
Materials:
-
HIV-1 proviral DNA plasmid (e.g., pNL4-3)
-
Mutagenic primers containing the desired mutation in the 194-210 region
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Methodology:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C[5].
-
PCR Amplification: Set up a PCR reaction with the proviral plasmid as a template, the mutagenic primers, high-fidelity polymerase, and dNTPs.
-
PCR Cycling:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA[5].
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Selection and Sequencing: Plate the transformed bacteria on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
In Vitro HIV-1 Capsid Assembly Assay
This assay assesses the ability of purified wild-type and mutant p24 proteins to assemble into capsid-like particles in vitro.
Materials:
-
Purified recombinant wild-type and mutant p24 proteins
-
Assembly buffer (e.g., 50 mM MES pH 6.0, 1.0 M NaCl)
-
Spectrophotometer or fluorometer
Methodology:
-
Protein Purification: Express and purify recombinant p24 proteins (wild-type and mutants) from E. coli.
-
Assembly Reaction:
-
Prepare reactions containing purified p24 protein at a concentration of ~1 mg/mL in assembly buffer.
-
Incubate the reactions at 37°C.
-
-
Monitoring Assembly: Monitor the increase in turbidity at 350 nm over time using a spectrophotometer. Alternatively, use a fluorescence-based assay with a dye that binds to assembled capsids.
-
Data Analysis: Plot turbidity or fluorescence as a function of time to compare the assembly kinetics of wild-type and mutant p24 proteins.
HIV-1 Infectivity Assay
This assay quantifies the infectivity of viruses produced from cells transfected with wild-type or mutant proviral DNA.
Materials:
-
HEK293T cells
-
Wild-type and mutant HIV-1 proviral DNA
-
Transfection reagent (e.g., FuGENE 6)
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
Luciferase assay reagent
-
p24 ELISA kit
Methodology:
-
Virus Production: Transfect HEK293T cells with wild-type or mutant proviral DNA.
-
Virus Harvest and Quantification: 48 hours post-transfection, harvest the cell culture supernatants. Quantify the amount of virus produced using a p24 ELISA to normalize for virus input in the subsequent infectivity assay.
-
Infection of TZM-bl cells: Infect TZM-bl cells with equivalent amounts of wild-type and mutant viruses (normalized by p24 concentration).
-
Luciferase Assay: 48 hours post-infection, lyse the TZM-bl cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the relative infectivity of mutant viruses by normalizing their luciferase activity to that of the wild-type virus.
Visualizations of Key Pathways and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the central role of p24(194-210) in the context of HIV-1 replication.
References
- 1. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor Lenacapavir [frontiersin.org]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. media.tghn.org [media.tghn.org]
- 5. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
T-Cell Recognition of HIV-1 Gag p24 (194-210): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data related to the T-cell recognition of the HIV-1 Gag p24 (194-210) epitope. The p24 protein is a major structural component of the HIV-1 capsid and a frequent target of the host immune response. Understanding the specifics of T-cell recognition of conserved epitopes within p24, such as the 194-210 region, is crucial for the development of effective immunotherapies and vaccines.
Quantitative Analysis of T-Cell Responses
While specific quantitative data for the HIV-1 Gag p24 (194-210) epitope is not extensively detailed in publicly available research, broader analyses of Gag p24-specific T-cell responses provide valuable context. These responses are frequently measured by Enzyme-Linked Immunospot (ELISpot) assays, quantifying cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) with flow cytometry, which identifies cytokine-producing cell populations.
Studies have consistently shown that a robust T-cell response to the Gag protein, and particularly the p24 subunit, is associated with better control of viral replication and slower disease progression in HIV-1 infected individuals.[1][2] The magnitude of these responses can vary widely among individuals, influenced by factors such as their HLA class I alleles and the stage of infection.[3]
The following tables summarize representative quantitative data for T-cell responses to the broader HIV-1 Gag p24 protein, illustrating the types of data generated in this field of research.
Table 1: Representative IFN-γ ELISpot Responses to HIV-1 Gag p24 Peptide Pools
| Patient Cohort | Number of Subjects | Responding Subjects (%) | Magnitude of Response (SFU/10^6 PBMC) | Reference |
| Chronic HIV-1 Infection | 27 | 96 | Range: 80 - 1,390 | [2][3] |
| Primary HIV-1 Infection | 21 | Not specified | Mean: 985 |
SFU: Spot-Forming Units; PBMC: Peripheral Blood Mononuclear Cells
Table 2: Representative Intracellular Cytokine Staining Data for Gag-Specific CD8+ T-Cells
| Patient Group | Number of Subjects | Predominant Cytokine Profile | Percentage of Responding CD8+ T-Cells | Reference |
| Elite Controllers | 17 | Polyfunctional (IFN-γ, IL-2, TNF-α) | Not specified | |
| Chronic Progressors | Not specified | Monofunctional (IFN-γ) | Not specified |
Experimental Protocols
The following sections provide detailed methodologies for the two primary assays used to quantify T-cell responses to HIV-1 Gag p24 epitopes.
IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for detecting and quantifying individual cells that secrete a specific cytokine, such as IFN-γ, in response to antigenic stimulation.
Materials:
-
96-well nitrocellulose-bottom plates
-
Anti-IFN-γ monoclonal antibody (coating antibody)
-
Biotinylated anti-IFN-γ monoclonal antibody (detection antibody)
-
Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)
-
AP or HRP substrate (e.g., BCIP/NBT or AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
HIV-1 Gag p24 (194-210) peptide
-
Positive control (e.g., phytohemagglutinin - PHA)
-
Negative control (culture medium)
-
Fetal bovine serum (FBS)
-
RPMI 1640 medium
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (PBS with 5% FBS)
Procedure:
-
Plate Coating: Coat the 96-well ELISpot plate with anti-IFN-γ monoclonal antibody overnight at 4°C.
-
Washing: Wash the plate four times with sterile PBS to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for at least 1 hour at 37°C to prevent non-specific binding.
-
Cell Plating: Prepare a suspension of PBMCs in RPMI 1640 medium supplemented with 10% FBS. Add 1x10^5 to 2.5x10^5 cells per well.
-
Antigen Stimulation: Add the HIV-1 Gag p24 (194-210) peptide to the experimental wells at a final concentration of 1-10 µg/mL. Add PHA to positive control wells and only medium to negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: Wash the plate six times with wash buffer to remove the cells.
-
Detection Antibody: Add the biotinylated anti-IFN-γ detection antibody to each well and incubate for 2 hours at 37°C.
-
Washing: Wash the plate four times with wash buffer.
-
Enzyme Conjugate: Add streptavidin-AP or streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Spot Development: Add the substrate solution and incubate until distinct spots emerge.
-
Stopping the Reaction: Stop the reaction by washing the plate with distilled water.
-
Drying and Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of single cells, identifying the phenotype of responding T-cells (e.g., CD4+ or CD8+) and the profile of cytokines they produce.
Materials:
-
PBMCs
-
HIV-1 Gag p24 (194-210) peptide
-
Positive control (e.g., Staphylococcal enterotoxin B - SEB)
-
Negative control (culture medium)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well. Add the Gag p24 (194-210) peptide, SEB, or medium to the respective wells.
-
Co-stimulation: Add anti-CD28 and anti-CD49d antibodies to all wells to provide co-stimulatory signals.
-
Incubation: Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin to all wells.
-
Incubation: Incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells with FACS buffer. Add a cocktail of fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Washing: Wash the cells with Permeabilization buffer.
-
Intracellular Staining: Add a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with Permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to gate on specific T-cell populations and quantify the percentage of cells expressing each cytokine.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the ELISpot and ICS experimental workflows.
Caption: ELISpot experimental workflow for detecting IFN-γ secreting cells.
Caption: Intracellular Cytokine Staining (ICS) experimental workflow.
Signaling and Logical Relationships
The recognition of the HIV-1 Gag p24 (194-210) epitope by a T-cell involves a complex series of molecular interactions that trigger a signaling cascade, leading to an effector response.
Caption: T-cell recognition of the Gag p24 (194-210) epitope.
References
- 1. Magnitude of Functional CD8+ T-Cell Responses to the Gag Protein of Human Immunodeficiency Virus Type 1 Correlates Inversely with Viral Load in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnitude of functional CD8+ T-cell responses to the gag protein of human immunodeficiency virus type 1 correlates inversely with viral load in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to HIV-1 Gag p24 (194-210) Peptide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Human Immunodeficiency Virus type 1 (HIV-1) Gag p24 (194-210) peptide, a critical tool for researchers in immunology, virology, and vaccine development. This document details the peptide's specifications from various suppliers, outlines key experimental protocols for its use, and visualizes the cellular processes it influences.
Introduction
The HIV-1 Gag p24 protein is a major structural component of the viral capsid and a key target for the host immune system. Peptides derived from p24 are frequently used to study cellular immune responses in HIV-1 infected individuals and to evaluate the efficacy of vaccine candidates. The specific peptide spanning amino acids 194-210 of the Gag p24 protein has been identified as an immunogenic epitope, capable of eliciting T-cell responses. Understanding the characteristics and applications of this peptide is crucial for advancing our knowledge of HIV-1 immunopathogenesis and for the development of novel immunotherapies.
HIV-1 Gag p24 (194-210) Peptide: Supplier Specifications
A variety of commercial suppliers offer the HIV-1 Gag p24 (194-210) peptide, typically with high purity suitable for cell-based assays. The following table summarizes the key specifications from several reputable vendors.
| Supplier | Sequence | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage/Stability |
| Real-Gene Labs [1] | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr | C73H125N20O23S | 1682.99 | > 95% | -20°C / 1 year |
| Cohesion Biosciences | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr | C73H125N20O23S | 1682.99 | > 95% | Lyophilized powder |
| MedChemExpress | Not explicitly stated, but references peptide screening applications. | Not specified | Not specified | Not specified | Not specified |
| Aapptec | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr | C73H125N20O23S | 1682.99 | Lot-specific | Ship cold |
| LifeTein | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr | C73H125N20O23S | 1682.99 | Not specified | Not specified |
Experimental Applications and Protocols
The HIV-1 Gag p24 (194-210) peptide is primarily utilized to assess T-cell mediated immunity. The most common assays are the Enzyme-Linked Immunospot (ELISpot) assay for quantifying cytokine-secreting cells and intracellular cytokine staining (ICS) followed by flow cytometry for a more detailed phenotypic analysis of responding T-cells.
T-Cell Proliferation Assay
Studies have shown that peptides covering the 183-207 region of p24, which encompasses the 194-210 sequence, can induce significant proliferation of peripheral blood mononuclear cells (PBMCs) from both HIV-1 seropositive and some seronegative individuals.
Experimental Workflow for T-Cell Proliferation Assay
References
Technical Guide: Synthesis and Purity of HIV-1 Gag p24 (194-210) Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the HIV-1 Gag p24 (194-210) peptide, a sequence of interest in HIV research. The document outlines the chemical properties of this peptide, a detailed protocol for its synthesis via solid-phase peptide synthesis (SPPS), and the subsequent purification and characterization using reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
Peptide Overview
The HIV-1 Gag p24 (194-210) peptide is a 17-amino acid sequence derived from the capsid protein of the Human Immunodeficiency Virus type 1. Its primary sequence and key chemical properties are summarized below.
| Property | Value |
| Sequence | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr |
| Molecular Formula | C73H125N20O23S |
| Molecular Weight | 1682.99 g/mol |
| CAS Number | 141281-67-6 |
Synthesis and Purification Workflow
The synthesis and purification of the HIV-1 Gag p24 (194-210) peptide follows a standardized workflow, beginning with solid-phase peptide synthesis, followed by cleavage from the resin, and culminating in purification and analysis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of the HIV-1 Gag p24 (194-210) peptide. These protocols are based on established Fmoc/tBu solid-phase peptide synthesis strategies.
This process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.
Materials and Reagents:
-
Resin: Pre-loaded Fmoc-Thr(tBu)-Wang resin.
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, tBu for Asp and Thr, Trt for Asn and Cys).
-
Coupling/Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane).
Protocol:
-
Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: The resin is washed thoroughly with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HBTU/HATU and DIPEA in DMF and then added to the resin. The coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence.
Reagents:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
Protocol:
-
The peptide-resin is washed with DCM and dried.
-
The cleavage cocktail is added to the resin and incubated for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
The resin is filtered off, and the filtrate containing the peptide is collected.
-
The crude peptide is precipitated by adding cold diethyl ether, followed by centrifugation to pellet the peptide.
Instrumentation and Conditions:
-
System: Preparative High-Performance Liquid Chromatography system.
-
Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 90% A to 90% B over a specified time (e.g., 25 minutes), adjusted to optimize separation.
-
Flow Rate: Approximately 18-20 mL/min.
-
Detection: UV at 220 nm.
Protocol:
-
The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMSO/Acetonitrile 50:50).
-
The solution is injected onto the equilibrated C18 column.
-
Fractions are collected based on the UV chromatogram peaks.
-
The fractions corresponding to the main peak are analyzed for purity.
Purity and Characterization Data
The purity of the synthesized peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.
Analytical RP-HPLC Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Gradient: A steeper gradient compared to the preparative run to ensure sharp peaks.
-
Flow Rate: 1 mL/min.
Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Analysis: The observed molecular weight is compared to the theoretical molecular weight.
Expected Results:
| Analysis Method | Parameter | Expected Result |
| Analytical RP-HPLC | Purity | >95% (as determined by peak area integration at 220 nm) |
| ESI-MS | [M+H]+ (Observed) | ~1684.0 Da |
| ESI-MS | [M+H]+ (Theoretical) | 1683.99 Da |
| Synthesis | Typical Yield | 15-30% (of theoretical, after purification) |
Note: Yields can vary significantly based on the peptide sequence and synthesis efficiency. Purity levels are determined after RP-HPLC purification.
This guide provides a foundational understanding of the synthesis and purification of the HIV-1 Gag p24 (194-210) peptide. Researchers should optimize these protocols based on the specific equipment and reagents available in their laboratories.
Methodological & Application
Application Notes and Protocols: HIV-1 Gag p24 (194-210) ELISPOT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1] This document provides a detailed protocol for the Interferon-gamma (IFN-γ) ELISPOT assay to detect and quantify T-cells responding to the specific HIV-1 Gag p24 (194-210) peptide. The Gag p24 protein is a major structural component of the HIV-1 core, and T-cell responses to Gag peptides are often associated with control of viral replication.[2][3] This assay is a critical tool for monitoring immune responses in HIV-1 research and vaccine development.
Principle of the Assay
The IFN-γ ELISPOT assay is a sandwich immunoassay performed in a 96-well plate with a membrane-bottom. The membrane is coated with a capture antibody specific for IFN-γ. Peripheral Blood Mononuclear Cells (PBMCs) are cultured in the wells in the presence of the HIV-1 Gag p24 (194-210) peptide. T-cells that recognize the peptide will be stimulated to secrete IFN-γ. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After cell removal, a biotinylated detection antibody specific for a different epitope of IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that precipitates upon enzymatic reaction, forming a visible spot. Each spot represents a single IFN-γ-secreting cell.
Data Presentation
Table 1: Representative Quantitative Data from HIV-1 Gag p24 ELISPOT Assay
| Cohort | Antigen | Mean Net Spot Forming Cells (SFC) / 10^6 PBMCs | Standard Deviation (SD) |
| HIV-1 Infected | HIV-1 Gag Peptide Pool | 913.4 | ± 1021.7 |
| HIV-1 Infected | HIV-1 p24 Protein | >50 (considered positive) | - |
| Uninfected Control | HIV-1 Gag Peptide Pool | <10 | - |
Note: Data is illustrative and compiled from literature.[1][4] Actual results will vary depending on the patient cohort, cell viability, and experimental conditions. A response is often considered positive if the number of spots in the antigen-stimulated wells is significantly higher than in the negative control wells (e.g., >50 SFC / 10^6 PBMCs after background subtraction).[4]
Experimental Protocols
Materials and Reagents
-
Human IFN-γ ELISPOT kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)
-
PVDF-bottom 96-well ELISPOT plates
-
HIV-1 Gag p24 (194-210) peptide (Sequence: ANPDCKTILKALGPAAT)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 1% L-Glutamine)
-
Phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB) as a positive control
-
Cell culture medium as a negative control
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sterile PBS
-
35% Ethanol in sterile water
-
CO2 incubator (37°C, 5% CO2)
-
ELISPOT plate reader
Detailed Methodology
Day 1: Plate Coating
-
Pre-wet the membrane: Add 15 µL of 35% ethanol to each well of the ELISPOT plate and incubate for 1 minute at room temperature.
-
Wash: Aspirate the ethanol and wash the wells three times with 200 µL of sterile PBS. Do not allow the membrane to dry.
-
Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Prepare cells: Thaw cryopreserved PBMCs and assess viability. Resuspend the cells in complete RPMI-1640 medium.
-
Wash the plate: Aspirate the capture antibody solution and wash the wells three times with 200 µL of sterile PBS.
-
Block: Add 200 µL of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C to block non-specific binding.
-
Prepare stimuli:
-
HIV-1 Gag p24 (194-210) peptide: Prepare a working solution of the peptide at a final concentration of 1-2 µg/mL in complete RPMI-1640 medium.
-
Positive Control: Prepare a working solution of PHA (e.g., 1 µg/mL) or SEB in complete RPMI-1640 medium.
-
Negative Control: Use complete RPMI-1640 medium alone.
-
-
Add stimuli and cells:
-
Aspirate the blocking solution from the wells.
-
Add 100 µL of the appropriate stimulus (peptide, positive control, or negative control) to the corresponding wells.
-
Add 100 µL of the PBMC suspension to each well. A typical cell concentration is 2-3 x 10^5 cells/well.[5]
-
-
Incubate: Cover the plate and incubate for 18-48 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during incubation to ensure the formation of distinct spots.
Day 3: Detection and Development
-
Cell removal: Aspirate the cells and medium from the wells.
-
Wash: Wash the wells five times with 200 µL of Wash Buffer per well.
-
Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody to the manufacturer's recommended concentration in a suitable buffer (e.g., PBS with 1% BSA). Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate for 2 hours at room temperature.
-
Wash: Aspirate the detection antibody solution and wash the wells five times with 200 µL of Wash Buffer.
-
Add streptavidin-enzyme conjugate: Dilute the streptavidin-enzyme conjugate according to the manufacturer's instructions. Add 100 µL of the diluted conjugate to each well.
-
Incubate: Seal the plate and incubate for 1 hour at room temperature.
-
Wash: Aspirate the conjugate and wash the wells five times with 200 µL of Wash Buffer, followed by two final washes with PBS only to remove any residual Tween-20.
-
Add substrate: Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL of the substrate to each well.
-
Develop: Monitor spot development in the dark, typically for 5-20 minutes. Stop the reaction by washing the plate thoroughly with deionized water when distinct spots are visible.
-
Dry and read: Allow the plate to dry completely overnight in the dark. Count the spots using an automated ELISPOT reader.
Visualizations
IFN-γ Signaling Pathway
Caption: IFN-γ signaling via the JAK-STAT pathway.
HIV-1 Gag p24 ELISPOT Assay Workflow
Caption: A step-by-step workflow for the ELISPOT assay.
References
Application Notes: T-cell Proliferation Assay Using HIV-1 gag p24 (194-210) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell proliferation is a critical hallmark of the adaptive immune response and a key measure of cell-mediated immunity. Assays that quantify T-cell proliferation are indispensable tools in immunology, infectious disease research, and the development of vaccines and immunotherapies. The Human Immunodeficiency Virus Type 1 (HIV-1) gag p24 protein is a major structural component of the viral core and a potent target for the host's T-cell response. Specifically, the peptide sequence spanning amino acids 194-210 of gag p24 is a well-characterized epitope known to elicit T-cell responses in HIV-1 infected individuals.
These application notes provide detailed protocols and guidance for assessing T-cell proliferation in response to the HIV-1 gag p24 (194-210) peptide using two common methods: Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay and Bromodeoxyuridine (BrdU) incorporation assay. Understanding the proliferative capacity of T-cells upon stimulation with this specific peptide can provide valuable insights into the host's immune response to HIV-1, aid in the evaluation of vaccine candidates, and facilitate the screening of immunomodulatory drugs.
Principle of the Assays
T-cell proliferation assays are based on the principle that upon activation by a specific antigen, such as the HIV-1 gag p24 (194-210) peptide, T-lymphocytes undergo clonal expansion, leading to a rapid increase in cell number. This proliferation can be measured by various techniques that detect DNA synthesis or cell division.
-
CFSE Dilution Assay: CFSE is a fluorescent dye that covalently binds to intracellular proteins. When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This allows for the tracking of successive generations of proliferating cells by flow cytometry.
-
BrdU Incorporation Assay: BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle in proliferating cells. The incorporated BrdU can then be detected using a specific monoclonal antibody, allowing for the quantification of proliferating cells by methods such as flow cytometry or ELISA.
Data Presentation
Quantitative data from T-cell proliferation assays in response to HIV-1 gag p24 (194-210) stimulation can be summarized to evaluate the potency of the immune response. Key parameters include the Stimulation Index (SI), Proliferation Index (PI), and the percentage of divided cells. Below are representative data tables illustrating typical results.
Table 1: T-cell Proliferation in HIV-1 Positive Donors in Response to gag p24 (194-210) - CFSE Assay
| Donor ID | Treatment Status | % Divided Cells (Unstimulated) | % Divided Cells (gag p24 (194-210)) | Stimulation Index (SI) | Proliferation Index (PI) |
| HIV-001 | ART Naive | 0.8 | 15.2 | 19.0 | 2.1 |
| HIV-002 | On ART | 0.5 | 8.9 | 17.8 | 1.8 |
| HIV-003 | Elite Controller | 1.2 | 25.6 | 21.3 | 2.5 |
| Healthy-001 | HIV Negative | 0.3 | 0.5 | 1.7 | 1.1 |
Stimulation Index (SI) = % Divided Cells (Stimulated) / % Divided Cells (Unstimulated) Proliferation Index (PI) = Average number of divisions in responding cells
Table 2: T-cell Proliferation in HIV-1 Positive Donors in Response to gag p24 (194-210) - BrdU Assay
| Donor ID | Treatment Status | % BrdU+ Cells (Unstimulated) | % BrdU+ Cells (gag p24 (194-210)) | Stimulation Index (SI) |
| HIV-004 | ART Naive | 1.1 | 18.5 | 16.8 |
| HIV-005 | On ART | 0.7 | 10.2 | 14.6 |
| HIV-006 | Elite Controller | 1.5 | 29.8 | 19.9 |
| Healthy-002 | HIV Negative | 0.4 | 0.6 | 1.5 |
Stimulation Index (SI) = % BrdU+ Cells (Stimulated) / % BrdU+ Cells (Unstimulated)
Experimental Protocols
Protocol 1: T-cell Proliferation Assay using CFSE Staining and Flow Cytometry
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
HIV-1 gag p24 (194-210) peptide (lyophilized)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Dimethyl Sulfoxide (DMSO)
-
Phytohemagglutinin (PHA) as a positive control
-
FACS tubes
-
Flow cytometer
-
96-well round-bottom culture plate
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh heparinized whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in pre-warmed PBS at a concentration of 1-2 x 10^7 cells/mL.
-
CFSE Staining:
-
Prepare a 5 mM stock solution of CFSE in DMSO.
-
Add the CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well round-bottom plate.
-
Prepare the following conditions in triplicate:
-
Unstimulated Control: Add 100 µL of complete RPMI-1640 medium.
-
Peptide Stimulation: Add 100 µL of complete RPMI-1640 medium containing the HIV-1 gag p24 (194-210) peptide at a final concentration of 1-10 µg/mL.
-
Positive Control: Add 100 µL of complete RPMI-1640 medium containing PHA at a final concentration of 5 µg/mL.
-
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well into FACS tubes.
-
Wash the cells with FACS buffer (PBS containing 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, followed by gating on specific T-cell subsets (e.g., CD3+CD4+ or CD3+CD8+).
-
Analyze the CFSE fluorescence in the FITC channel. Proliferating cells will exhibit a sequential halving of CFSE intensity, appearing as distinct peaks.
-
Protocol 2: T-cell Proliferation Assay using BrdU Incorporation and Flow Cytometry
Materials:
-
PBMCs
-
HIV-1 gag p24 (194-210) peptide
-
Complete RPMI-1640 medium
-
PBS
-
BrdU (5-bromo-2'-deoxyuridine)
-
Phytohemagglutinin (PHA)
-
BrdU Staining Kit for Flow Cytometry (containing anti-BrdU antibody, DNase, and permeabilization/fixation buffers)
-
FACS tubes
-
Flow cytometer
-
96-well flat-bottom culture plate
Procedure:
-
PBMC Isolation and Culture:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Resuspend the cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well flat-bottom plate.
-
Set up the same stimulation conditions (Unstimulated, Peptide, Positive Control) as in Protocol 1.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
BrdU Labeling:
-
Add BrdU to each well to a final concentration of 10 µM.
-
Incubate the plate for an additional 4-18 hours at 37°C.
-
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Perform surface staining with antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells according to the BrdU staining kit manufacturer's instructions.
-
Treat the cells with DNase to expose the incorporated BrdU.
-
Stain with the fluorescently labeled anti-BrdU antibody.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte and specific T-cell populations.
-
Determine the percentage of BrdU-positive cells within each T-cell subset.
-
Mandatory Visualizations
Caption: T-Cell activation signaling pathway initiated by HIV-1 gag p24 peptide.
Caption: Workflow for CFSE-based T-cell proliferation assay.
Caption: Logical relationships in T-cell proliferation assays.
Application Notes and Protocols for In Vitro Stimulation of PBMCs with HIV-1 Gag p24 (194-210)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) Gag p24 protein is a major structural component of the viral capsid and a key target for the cellular immune response in infected individuals. Specific peptide epitopes within p24 are frequently recognized by both CD4+ and CD8+ T cells, making them valuable tools for studying HIV-specific immunity, evaluating vaccine candidates, and monitoring immune responses. The Gag p24 (194-210) peptide, with the sequence DRVKEKIRLRPGGKKKYKL, is one such epitope that can be used to stimulate Peripheral Blood Mononuclear Cells (PBMCs) in vitro. This document provides detailed protocols for the stimulation of PBMCs with this peptide and for subsequent analysis of T-cell responses using common immunological assays.
Principle of the Assays
In vitro stimulation of PBMCs with the Gag p24 (194-210) peptide allows for the assessment of antigen-specific T-cell responses. When T cells with receptors that recognize this peptide (presented by antigen-presenting cells within the PBMC population) are present, they become activated. This activation leads to a cascade of intracellular signaling events, resulting in cytokine production, proliferation, and the expression of activation markers. These responses can be quantified using techniques such as the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and T-cell proliferation assays.
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the Gag p24 peptide presented on an MHC molecule by the T-cell receptor (TCR), a complex signaling cascade is initiated. This leads to the activation of transcription factors that drive T-cell effector functions.
Caption: TCR signaling cascade upon Gag p24 peptide recognition.
Experimental Workflow
The general workflow for assessing T-cell responses to Gag p24 (194-210) involves isolating PBMCs, stimulating them with the peptide, and then performing a downstream assay to measure the response.
Caption: General experimental workflow for PBMC stimulation.
Quantitative Data Summary
The magnitude of the T-cell response to HIV Gag p24 peptides can vary significantly between individuals, depending on factors such as their HLA type, stage of infection, and overall immune status. The following table summarizes representative quantitative data for T-cell responses to Gag p24 peptide stimulation from the literature. Note that data for the specific 194-210 peptide is limited; therefore, data from overlapping or nearby Gag p24 peptides are included as a reference.
| Assay Type | Analyte/Measurement | Subject Group | Peptide Stimulant | Representative Response Range |
| IFN-γ ELISpot | Spot Forming Cells (SFC) / 10⁶ PBMCs | HIV-1 Infected | Gag p24 peptide pool (265-319) | 680 SFC / 10⁶ PBMCs[1] |
| SFC / 10⁶ PBMCs | HIV-1 Infected | Gag p24 peptide pools | 50 - >1000 SFC / 10⁶ PBMCs | |
| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T-cells | HIV Seropositive | HIV Gag protein (recombinant vaccinia) | >0.10% in 64% of individuals[2] |
| % of Cytokine+ T-cells | HIV-1 Infected | Gag peptide pools | 0.05% - 2.0% of CD4+ or CD8+ T-cells | |
| T-Cell Proliferation | Stimulation Index (SI) | HIV-1 Infected | Gag p24 protein | SI > 2 is considered positive |
| Net Counts Per Minute (CPM) | HIV-1 Infected | 22-amino-acid p24 peptides | 5,000 - 25,000 net CPM[3] |
Experimental Protocols
Protocol 1: PBMC Isolation
-
Blood Collection: Collect whole blood in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Ficoll-Paque Gradient: Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Harvesting: Aspirate the upper layer (plasma) and carefully collect the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifuging at 250 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using trypan blue exclusion.
Protocol 2: IFN-γ ELISpot Assay
This assay quantifies the frequency of IFN-γ secreting cells at a single-cell level.[4][5][6]
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Cell Plating: Add 2-3 x 10⁵ PBMCs per well.
-
Stimulation: Add the Gag p24 (194-210) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin [PHA]).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or HRP) and incubate.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.
Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the multiparametric analysis of cytokine-producing T-cell subsets.
-
Cell Plating: In a 96-well U-bottom plate, add 1 x 10⁶ PBMCs per well in complete RPMI-1640 medium.
-
Co-stimulation: Add anti-CD28 and anti-CD49d antibodies to each well.
-
Stimulation: Add the Gag p24 (194-210) peptide at a final concentration of 1-10 µg/mL. Include negative and positive controls.
-
Incubation: Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit.
-
Intracellular Staining: Stain the cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to quantify the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.
Protocol 4: T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells in response to antigenic stimulation.
-
CFSE Labeling: Resuspend PBMCs at 10 x 10⁶ cells/mL in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding cold complete RPMI-1640 medium.
-
Washing: Wash the cells twice with complete medium.
-
Cell Plating: Plate 2 x 10⁵ CFSE-labeled PBMCs per well in a 96-well U-bottom plate.
-
Stimulation: Add the Gag p24 (194-210) peptide at a final concentration of 1-10 µg/mL. Include negative and positive controls.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Staining: Harvest the cells and stain with antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Acquisition and Analysis: Acquire data on a flow cytometer. Proliferating cells will show a sequential two-fold dilution of CFSE fluorescence. The percentage of proliferated cells can be determined by gating on the CFSE-low population.
Materials and Reagents
| Reagent | Supplier (Example) |
| HIV-1 Gag p24 (194-210) Peptide | NIH AIDS Reagent Program, various custom peptide suppliers |
| Ficoll-Paque PLUS | GE Healthcare |
| RPMI-1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Human IFN-γ ELISpot Kit | Mabtech, R&D Systems |
| Anti-human CD3, CD4, CD8, IFN-γ, TNF-α, IL-2 antibodies | BD Biosciences, BioLegend |
| Fixation/Permeabilization Kit | BD Biosciences, eBioscience |
| Brefeldin A | Sigma-Aldrich |
| CFSE (Carboxyfluorescein succinimidyl ester) | Thermo Fisher Scientific |
| Phytohemagglutinin (PHA) | Sigma-Aldrich |
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of an alternative intracellular cytokine staining assay for HIV/AIDS clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols: MHC Class I Tetramer Staining for Gag p24 (194-210) Specific CD8+ T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the identification and quantification of HIV-1 Gag p24 (194-210) specific CD8+ T cells using MHC class I tetramer staining and flow cytometry. This technique is pivotal for monitoring immune responses in HIV-infected individuals and evaluating the efficacy of novel therapeutic interventions and vaccines.
Introduction
Major Histocompatibility Complex (MHC) class I tetramers are powerful reagents for the direct detection and enumeration of antigen-specific CD8+ T cells.[1] These fluorescently labeled complexes consist of four biotinylated MHC class I molecules, each folded with a specific peptide epitope, bound to a streptavidin core.[1] This multimeric structure provides increased avidity for the T-cell receptor (TCR), allowing for stable and specific staining of T cells with cognate receptors.[2] The HIV-1 Gag p24 protein is a major structural protein of the virus and a frequent target of the cytotoxic T lymphocyte (CTL) response. The Gag p24 (194-210) region contains epitopes that can elicit CD8+ T-cell responses. The specific peptide sequence for HIV-1 Gag protein p24 (194-210) is Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly. While this 17-amino acid peptide can be used to stimulate T cells, for MHC class I tetramer staining, a shorter, specific epitope within this region that binds to a particular MHC allele is typically used. The precise minimal optimal epitope and its MHC restriction within the 194-210 sequence should be experimentally determined or obtained from epitope databases for the specific HLA type of the donor.
Data Presentation
The quantification of Gag p24-specific CD8+ T cells is crucial for assessing immune responses. The following table provides illustrative data on the frequency of these cells in different patient cohorts.
| Cohort | Sample Type | Percentage of Gag-specific CD8+ T cells (of total CD8+ T cells) | Reference |
| HIV-1 Infected, Untreated | Rectal Mucosa | 4.4% (average total response to Gag stimulation) | [3] |
| HIV-1 Infected, Untreated | PBMC | 1.8% (average total response to Gag stimulation) | [3] |
| SIVmac-infected, Mamu-A*01+ Rhesus Monkeys | PBMC | Variable, correlates with functional CTL activity | [4][5] |
| HIV+ ART-suppressed | CD4+ T cells | 0.1% (median p24 KC57-positive) | [6] |
| HIV+ ART-viremic | CD4+ T cells | 0.3% (median p24 KC57-positive) | [6] |
Note: The data presented are illustrative and represent responses to the broader Gag protein or intracellular p24. Frequencies of T cells specific for the 194-210 epitope may vary.
Experimental Protocols
Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps for staining fresh or cryopreserved PBMCs to identify Gag p24 (194-210)-specific CD8+ T cells.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
PE-conjugated MHC Class I Tetramer (specific for the Gag p24 epitope and donor HLA allele)
-
Fluorochrome-conjugated anti-CD8 antibody
-
Fluorochrome-conjugated anti-CD3 antibody (optional)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
Human Fc Block (optional)
-
12x75 mm FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Preparation:
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in FACS buffer at a concentration of 2-5 x 10^7 cells/mL.[7]
-
For cryopreserved cells, thaw them rapidly in a 37°C water bath, transfer to warm RPMI + 10% FBS, centrifuge, and resuspend in complete medium. Rest the cells for 1-2 hours at 37°C before staining.
-
-
Staining:
-
Add 1-2 x 10^6 PBMCs to each FACS tube.[7]
-
(Optional) Add Human Fc Block and incubate for 5 minutes at room temperature to block non-specific antibody binding.
-
Add the PE-conjugated MHC Class I tetramer at the predetermined optimal concentration (typically 1:100 to 1:200 dilution, but should be titrated).[7]
-
Add fluorochrome-conjugated anti-CD8 and other cell surface antibodies.
-
Vortex gently and incubate for 30-60 minutes at 4°C in the dark.[7] Some protocols suggest incubation at room temperature for 30 minutes, but this may affect certain surface markers.[7]
-
-
Washing:
-
Viability Staining: If using a viability dye like 7-AAD, add it to the cells just before analysis. If using a fixable viability stain, follow the manufacturer's protocol, typically performed before tetramer and antibody staining.
-
Data Acquisition: Resuspend the cell pellet in 200-500 µL of FACS buffer (or PBS with 1% paraformaldehyde for fixation) and acquire the samples on a flow cytometer.[7] It is recommended to acquire a sufficient number of events (e.g., at least 100,000 live lymphocyte events) for accurate analysis of rare populations.
Protocol 2: In Situ Tetramer Staining of Tissue Sections
This protocol is adapted for the visualization of antigen-specific T cells within their tissue microenvironment.
Materials:
-
Cryopreserved tissue sections
-
PBS with 2% normal goat serum (NGS)
-
FITC-conjugated MHC Class I Tetramer
-
Rabbit anti-FITC antibody
-
Fluorescently-tagged anti-rabbit IgG antibody
-
Antibodies for immunohistochemistry (IHC) to phenotype surrounding cells
-
Paraformaldehyde (PFA)
-
Confocal microscope
Procedure:
-
Tissue Preparation: Place cryopreserved tissue sections into tissue chambers.
-
Primary Staining: Incubate the tissue sections overnight at 4°C with 0.5 µg/mL FITC-conjugated MHC-I tetramer diluted in PBS with 2% NGS. Antibodies for cell surface markers can be included at this step.
-
Fixation: Fix the tissue sections with paraformaldehyde.
-
Signal Amplification:
-
Incubate with a rabbit anti-FITC antibody to amplify the tetramer signal.
-
Follow with an incubation with a fluorescently-tagged anti-rabbit IgG antibody for further signal amplification.
-
-
Immunohistochemistry (IHC): Perform IHC to stain for other cellular markers to characterize the tissue environment. For intracellular epitopes, a permeabilization step is required.
-
Imaging and Analysis: Image the stained tissue sections using a confocal microscope and quantify labeled cells using imaging software like ImageJ.
Mandatory Visualizations
Experimental Workflow for MHC Tetramer Staining of PBMCs
Caption: Workflow for identifying Gag p24-specific CD8+ T cells.
Signaling Pathway of T-Cell Receptor (TCR) Recognition
Caption: TCR signaling upon Gag p24-MHC recognition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative analysis of the CD8+ T-cell response to readily eliminated and persistent viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. HIV-1 gag Protein p24 (194-210)-HIV Peptides and HIV Protease (34)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]
- 5. Broadening of the T-Cell Repertoire to HIV-1 Gag p24 by Vaccination of HLA-A2/DR Transgenic Mice with Overlapping Peptides in the CAF05 Adjuvant | PLOS One [journals.plos.org]
- 6. Cell Type-Specific Proteasomal Processing of HIV-1 Gag-p24 Results in an Altered Epitope Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for HIV-1 gag p24 (194-210) Peptide Reconstitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 gag p24 (194-210) peptide, with the sequence Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr, is a crucial tool in HIV research. It is frequently used in immunological studies, particularly in T-cell based assays such as ELISPOT and intracellular cytokine staining, to probe the cellular immune response against HIV-1.[1][2] Proper reconstitution of this lyophilized peptide is a critical first step to ensure its biological activity, solubility, and stability, thereby guaranteeing reliable and reproducible experimental results. Incorrect handling can lead to peptide aggregation, degradation, or incomplete dissolution, which may result in inaccurate data.[3]
These application notes provide a detailed protocol for the reconstitution, storage, and handling of the HIV-1 gag p24 (194-210) peptide.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the handling of the HIV-1 gag p24 (194-210) peptide. Researchers should note that optimal conditions may vary based on the specific lot of the peptide and the intended downstream application.
| Parameter | Value/Recommendation | Source/Rationale |
| Molecular Formula | C₇₃H₁₂₅N₂₀O₂₃S | [4] |
| Molecular Weight | 1682.99 g/mol | [4] |
| Purity | >95% | [4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), sterile | Inferred from the hydrophobic nature of the peptide sequence. DMSO is a common solvent for peptides with low aqueous solubility.[5] |
| Recommended Stock Concentration | 1-10 mg/mL in 100% DMSO | General laboratory practice for creating a concentrated, stable stock.[6] |
| Storage of Lyophilized Peptide | -20°C for up to 1 year | [4] |
| Storage of Reconstituted Stock Solution | -20°C for short-term (up to 1 month); -80°C for long-term (up to 6 months) | General best practices to minimize degradation. Avoid repeated freeze-thaw cycles.[7] |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity in cell-based assays.[7] |
Experimental Protocols
Materials
-
Lyophilized HIV-1 gag p24 (194-210) peptide
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS) for working dilutions
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Protocol for Reconstitution of HIV-1 gag p24 (194-210) Peptide
This protocol describes the preparation of a 1 mg/mL stock solution. Adjust volumes accordingly for different concentrations.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.[8]
-
Preparation: In a sterile environment (e.g., a laminar flow hood), prepare all materials. Wipe down surfaces and equipment with 70% ethanol.
-
Solvent Addition:
-
Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.[9]
-
Carefully open the vial.
-
Using a calibrated micropipette, add the appropriate volume of 100% anhydrous DMSO to the vial to achieve the desired stock concentration. For a 1 mg/mL stock from 1 mg of peptide, add 1 mL of DMSO.
-
Best Practice: Add the solvent slowly down the side of the vial to avoid aerosolizing the peptide powder.[10]
-
-
Dissolution:
-
Close the vial tightly and gently swirl to mix.[11]
-
Vortex the solution at a low to medium speed for 10-20 seconds to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. Complete dissolution is crucial for accurate results.[3]
-
Troubleshooting: If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[8]
-
-
Aliquoting and Storage:
-
Once the peptide is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.[10]
-
Label each aliquot clearly with the peptide name, concentration, and date of reconstitution.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
-
Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentration for your experiment.
-
It is critical to ensure that the final concentration of DMSO in the cell culture is less than 0.5% (v/v) to avoid toxicity to the cells.[7] For example, a 1:200 dilution of a DMSO stock will result in a final DMSO concentration of 0.5%.
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium to account for any solvent effects.
-
Visualizations
Caption: Workflow for the reconstitution of HIV-1 gag p24 (194-210) peptide.
Caption: Logical workflow of HIV-1 gag p24 (194-210) peptide in a T-cell activation assay.
References
- 1. Characterization of HIV-1 Gag-specific T cell responses in chronically infected Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broadening of the T-Cell Repertoire to HIV-1 Gag p24 by Vaccination of HLA-A2/DR Transgenic Mice with Overlapping Peptides in the CAF05 Adjuvant | PLOS One [journals.plos.org]
- 3. jpt.com [jpt.com]
- 4. realgenelabs.com [realgenelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. uk-peptides.com [uk-peptides.com]
- 9. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. primepeptides.co [primepeptides.co]
Application Notes and Protocols for Gag p24 (194-210) in HIV Vaccine Research
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) Gag p24 protein is a critical structural component of the viral capsid and a major target for the host immune system. Due to its relatively conserved nature across different HIV-1 clades, it is a key candidate for the development of a protective HIV vaccine. Specifically, conserved peptide epitopes within p24 are of significant interest as they can elicit cytotoxic T lymphocyte (CTL) and T-helper cell responses, which are crucial for controlling viral replication. This document provides detailed application notes and experimental protocols for the use of the Gag p24 (194-210) peptide in HIV vaccine research. This peptide falls within a region of p24 that has been shown to induce T-cell responses.[1]
Application Notes
The Gag p24 (194-210) peptide is a valuable tool for researchers in the field of HIV immunology and vaccine development. Its primary applications include:
-
Screening for T-cell responses: This peptide can be used in in vitro assays to screen for the presence of Gag p24-specific T-cells in peripheral blood mononuclear cells (PBMCs) from HIV-infected individuals or vaccinated subjects.
-
Evaluating vaccine immunogenicity: Following immunization with a candidate HIV vaccine, the Gag p24 (194-210) peptide can be used as a stimulus in immunoassays to quantify the magnitude and quality of the induced T-cell response.
-
Epitope mapping: As part of a larger peptide library, this peptide can help in fine-mapping the specific epitopes within the Gag p24 protein that are recognized by the immune system.
-
CTL activity assessment: The peptide can be used to pulse target cells in cytotoxicity assays to determine the lytic activity of Gag p24-specific CTLs.
Data Presentation
While specific quantitative data for the Gag p24 (194-210) peptide is not extensively available in published literature, studies on the broader Gag p24 region and overlapping peptides provide strong evidence for its immunogenic potential. The following tables summarize representative data from studies investigating T-cell responses to the Gag p24 protein and its peptides.
Table 1: T-Cell Proliferative Responses to Overlapping Gag p24 Peptides in HIV-1 Seropositive and Seronegative Individuals
| Peptide Region (amino acids) | Responding Individuals (Seropositive) | Responding Individuals (Seronegative) |
| 183-207* | High frequency of response | Frequent responses observed |
*Note: The Gag p24 (194-210) peptide is contained within this 183-207 amino acid region. Data adapted from a study demonstrating T-cell proliferation in response to p24 peptides.[1]
Table 2: Magnitude of Gag-p24 Specific T-Cell Responses in a Cohort of HIV-1 Infected Individuals
| HIV-1 Protein | Median Magnitude of Response (SFC/10^6 PBMC) |
| Gag p24 | ~500 |
| Gag p17 | ~200 |
| Gag p15 | ~150 |
*SFC: Spot Forming Cells. This data highlights the immunodominance of the p24 region within the Gag protein.[2]
Experimental Protocols
Detailed methodologies for key experiments utilizing the Gag p24 (194-210) peptide are provided below.
Protocol 1: IFN-γ ELISpot Assay for Detection of Gag p24 (194-210)-Specific T-Cells
This protocol is for the quantification of T-cells secreting interferon-gamma (IFN-γ) in response to stimulation with the Gag p24 (194-210) peptide.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Gag p24 (194-210) peptide (lyophilized)
-
PBMCs isolated from whole blood
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
DMSO (for peptide reconstitution)
-
PBS and PBS-Tween20 (wash buffer)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs or use freshly isolated cells.
-
Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin.
-
Count viable cells and adjust the concentration to 2-3 x 10^6 cells/mL.
-
-
Peptide Reconstitution:
-
Reconstitute the lyophilized Gag p24 (194-210) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL).
-
Further dilute the peptide stock in complete RPMI-1640 medium to the desired final concentration (typically 1-10 µg/mL).
-
-
Cell Stimulation:
-
Wash the coated plate 3 times with sterile PBS.
-
Block the wells with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Add 2-3 x 10^5 PBMCs to each well.
-
Add the diluted Gag p24 (194-210) peptide to the appropriate wells.
-
Include negative control wells (PBMCs with medium only) and positive control wells (PBMCs with PHA or anti-CD3 antibody).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection:
-
Wash the plate 6 times with PBS-Tween20.
-
Add the biotinylated anti-human IFN-γ detection antibody diluted in PBS with 1% BSA and incubate for 2 hours at room temperature.
-
Wash the plate 6 times with PBS-Tween20.
-
Add streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate 6 times with PBS-Tween20, followed by 3 washes with PBS.
-
Add the substrate solution and incubate until distinct spots develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
The results are expressed as spot-forming cells (SFC) per 10^6 PBMCs.
-
Protocol 2: Chromium (⁵¹Cr) Release Assay for CTL Activity
This protocol measures the ability of Gag p24 (194-210)-specific CTLs to lyse target cells pulsed with the peptide.
Materials:
-
Effector cells (PBMCs or cultured T-cell lines from immunized subjects)
-
Target cells (e.g., autologous B-lymphoblastoid cell lines or HLA-matched cells)
-
Gag p24 (194-210) peptide
-
Sodium Chromate (⁵¹Cr)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Triton X-100 (for maximum release)
-
Gamma counter
Procedure:
-
Target Cell Preparation and Labeling:
-
Resuspend target cells at 5 x 10^6 cells/mL in complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 15 minutes.
-
Wash the labeled target cells 3 times with a large volume of medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the labeled target cells with the Gag p24 (194-210) peptide (typically 1-10 µg/mL) for 1 hour at 37°C.
-
Wash the cells to remove excess peptide.
-
Resuspend the pulsed target cells at 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate 1 x 10^4 peptide-pulsed target cells in each well of a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of Gag p24 (194-210) in HIV vaccine research.
Caption: MHC Class I antigen presentation pathway for HIV Gag p24.
Caption: Workflow for the IFN-γ ELISpot assay.
Caption: Logical flow of CTL-mediated killing of HIV-infected cells.
References
Application Notes and Protocols: IFN-γ Release Assay with HIV-1 Gag p24 (194-210)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Interferon-gamma (IFN-γ) release assays in response to stimulation with the HIV-1 Gag p24 (194-210) peptide. This specific peptide is a known epitope for cytotoxic T-lymphocytes (CTLs) and its recognition is a key indicator of a cellular immune response to HIV-1. The following sections detail the principles of the assays, provide step-by-step protocols for both ELISpot and ELISA methods, present exemplary data, and illustrate the underlying biological pathways.
Introduction
Interferon-gamma (IFN-γ) is a critical cytokine in the cell-mediated immune response to intracellular pathogens like HIV.[1] IFN-γ release assays are powerful tools to quantify the frequency and activity of antigen-specific T-cells. Upon recognition of the HIV-1 Gag p24 (194-210) peptide presented by antigen-presenting cells (APCs), specific CD8+ T-cells are activated and release IFN-γ. Measuring this release provides a quantitative assessment of the cellular immune response, which is invaluable for vaccine development, immunotherapy monitoring, and diagnostic applications. The two most common methods for this are the Enzyme-Linked Immunosorbent Spot (ELISpot) assay, which measures the number of IFN-γ secreting cells, and the Enzyme-Linked Immunosorbent Assay (ELISA), which quantifies the total amount of IFN-γ in a sample.
HIV-1 Gag p24 (194-210) Peptide
The HIV-1 Gag p24 (194-210) peptide is a specific fragment of the HIV-1 Gag protein. Its amino acid sequence is Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr.[2][3] This peptide is a well-characterized epitope recognized by T-cells in the context of specific Human Leukocyte Antigen (HLA) alleles.
Data Presentation
The following tables summarize representative quantitative data from IFN-γ release assays using HIV-1 Gag p24 peptide stimulation.
Table 1: Exemplary IFN-γ ELISpot Assay Data
| Sample ID | Stimulant | Mean Spot Forming Cells (SFC) / 10^6 PBMCs | Standard Deviation |
| HIV-1 Positive Donor 1 | HIV-1 Gag p24 (194-210) | 250 | 25 |
| HIV-1 Positive Donor 1 | Negative Control (No Peptide) | 10 | 5 |
| HIV-1 Positive Donor 1 | Positive Control (PHA) | 1500 | 120 |
| HIV-1 Negative Donor 1 | HIV-1 Gag p24 (194-210) | 5 | 2 |
| HIV-1 Negative Donor 1 | Negative Control (No Peptide) | 8 | 4 |
| HIV-1 Negative Donor 1 | Positive Control (PHA) | 1350 | 110 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary based on donor immune status, experimental conditions, and peptide purity.
Table 2: Exemplary IFN-γ ELISA Assay Data
| Sample ID | Stimulant | Mean IFN-γ Concentration (pg/mL) | Standard Deviation |
| HIV-1 Positive Donor 2 | HIV-1 Gag p24 (194-210) | 850 | 70 |
| HIV-1 Positive Donor 2 | Negative Control (No Peptide) | 50 | 15 |
| HIV-1 Positive Donor 2 | Positive Control (PHA) | 4500 | 350 |
| HIV-1 Negative Donor 2 | HIV-1 Gag p24 (194-210) | 30 | 10 |
| HIV-1 Negative Donor 2 | Negative Control (No Peptide) | 45 | 12 |
| HIV-1 Negative Donor 2 | Positive Control (PHA) | 4200 | 320 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary based on donor immune status, experimental conditions, and peptide purity.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
This protocol outlines the steps for performing an IFN-γ ELISpot assay to enumerate HIV-1 Gag p24 (194-210)-specific T-cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
HIV-1 Gag p24 (194-210) peptide (lyophilized)
-
Phytohemagglutinin (PHA) as a positive control
-
Complete RPMI-1640 medium (with 10% Fetal Bovine Serum, Penicillin/Streptomycin, L-glutamine)
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate membranes with 15 µL of 70% ethanol for 1 minute.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Coat each well with 100 µL of anti-human IFN-γ capture antibody diluted in PBS.
-
Incubate the plate overnight at 4°C.
-
-
Cell Stimulation:
-
The next day, wash the plate three times with 200 µL of sterile PBS to remove unbound antibody.
-
Block the plate with 200 µL of blocking buffer per well for at least 1 hour at room temperature.
-
During blocking, prepare your cell suspensions. Resuspend PBMCs in complete RPMI-1640 medium.
-
Reconstitute the lyophilized HIV-1 Gag p24 (194-210) peptide in sterile water or DMSO to a stock concentration (e.g., 1 mg/mL). Further dilute in complete medium to the desired working concentration (e.g., 10 µg/mL).
-
Wash the plate three times with 200 µL of sterile PBS.
-
Add 100 µL of PBMC suspension (e.g., 2 x 10^5 cells) to each well.
-
Add 100 µL of the diluted HIV-1 Gag p24 (194-210) peptide, negative control (medium only), or positive control (PHA) to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate six times with wash buffer to remove the cells.
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody diluted in blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate six times with wash buffer.
-
Add 100 µL of Streptavidin-ALP or Streptavidin-HRP conjugate diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate six times with wash buffer, followed by three final washes with PBS.
-
Add 100 µL of the appropriate substrate solution to each well and incubate until distinct spots develop.
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Protocol 2: IFN-γ ELISA
This protocol describes the quantification of total IFN-γ in cell culture supernatants following stimulation.
Materials:
-
96-well ELISA plate
-
Anti-human IFN-γ capture antibody
-
Recombinant human IFN-γ standard
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
PBMCs and stimulants as in the ELISpot protocol
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Cell Stimulation and Supernatant Collection:
-
Follow the cell stimulation steps (steps 2.3 to 2.8) from the ELISpot protocol in a separate 96-well cell culture plate.
-
After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants. Supernatants can be stored at -80°C until use.
-
-
ELISA Plate Preparation:
-
Coat a 96-well ELISA plate with 100 µL of anti-human IFN-γ capture antibody per well and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of assay diluent for at least 1 hour at room temperature.
-
-
Assay Procedure:
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve of recombinant human IFN-γ in assay diluent.
-
Add 100 µL of standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IFN-γ in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Signaling Pathway
Caption: T-Cell Activation and IFN-γ Release Pathway.
Experimental Workflow
References
Application Notes and Protocols for Flow Cytometry Analysis of T-cells Responding to HIV-1 Gag p24 (194-210)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of T-cell responses to the HIV-1 Gag p24 (194-210) peptide using flow cytometry. This document includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
The HIV-1 Gag p24 protein is a major structural component of the viral capsid and a frequent target of the host immune response. T-cells, particularly cytotoxic T-lymphocytes (CTLs) and helper T-cells, play a crucial role in controlling HIV-1 replication. The Gag p24 (194-210) epitope is a well-characterized immunodominant region within the p24 protein. Flow cytometry is a powerful technique for the single-cell analysis of antigen-specific T-cell responses, allowing for the simultaneous measurement of cell surface markers, intracellular cytokines, and other functional parameters. This enables a detailed characterization of the phenotype and function of T-cells that recognize and respond to the Gag p24 (194-210) peptide.
Data Presentation
Quantitative data from flow cytometry analysis of T-cell responses to Gag p24 (194-210) stimulation should be summarized for clarity and ease of comparison. The following tables provide a template for presenting such data, with representative values derived from published studies on Gag-specific T-cell responses.
Table 1: T-cell Activation Marker Expression Following Gag p24 (194-210) Stimulation
| Donor ID | T-cell Subset | Marker | Unstimulated Control (%) | Gag p24 (194-210) Stimulated (%) |
| P001 | CD4+ | CD69 | 0.5 | 5.2 |
| P001 | CD4+ | CD25 | 1.2 | 8.9 |
| P001 | CD8+ | CD69 | 0.8 | 10.5 |
| P001 | CD8+ | CD107a | 0.3 | 7.8 |
| P002 | CD4+ | CD69 | 0.7 | 6.1 |
| P002 | CD4+ | CD25 | 1.5 | 9.5 |
| P002 | CD8+ | CD69 | 1.1 | 12.3 |
| P002 | CD8+ | CD107a | 0.4 | 9.1 |
Table 2: Intracellular Cytokine Production by T-cells in Response to Gag p24 (194-210) Stimulation
| Donor ID | T-cell Subset | Cytokine | Unstimulated Control (%) | Gag p24 (194-210) Stimulated (%) |
| P001 | CD4+ | IFN-γ | 0.1 | 2.5 |
| P001 | CD4+ | TNF-α | 0.2 | 3.8 |
| P001 | CD4+ | IL-2 | 0.05 | 1.9 |
| P001 | CD8+ | IFN-γ | 0.3 | 8.7 |
| P001 | CD8+ | TNF-α | 0.4 | 10.2 |
| P002 | CD4+ | IFN-γ | 0.15 | 3.1 |
| P002 | CD4+ | TNF-α | 0.22 | 4.5 |
| P002 | CD4+ | IL-2 | 0.08 | 2.2 |
| P002 | CD8+ | IFN-γ | 0.4 | 9.9 |
| P002 | CD8+ | TNF-α | 0.5 | 11.5 |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with Gag p24 (194-210) Peptide
This protocol describes the stimulation of PBMCs with the Gag p24 (194-210) peptide to induce antigen-specific T-cell activation and cytokine production.
Materials:
-
Cryopreserved or fresh PBMCs from HIV-1 infected or vaccinated individuals
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)
-
HIV-1 Gag p24 (194-210) peptide (sequence: AMQMLKETINEEAAE)
-
Co-stimulatory antibodies: anti-CD28 and anti-CD49d (1 µg/mL each)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Positive control: Staphylococcal enterotoxin B (SEB) or a pool of CMV peptides
-
Negative control: DMSO (vehicle for peptide)
-
96-well round-bottom cell culture plates
Procedure:
-
Thaw cryopreserved PBMCs and wash them in R10 medium. If using fresh PBMCs, isolate them from whole blood using density gradient centrifugation.
-
Resuspend cells in R10 medium and adjust the cell concentration to 1-2 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each well of a 96-well plate.
-
Prepare the following stimulation conditions in separate wells:
-
Unstimulated Control: Add co-stimulatory antibodies and an equivalent volume of DMSO as the peptide solvent.
-
Gag p24 (194-210) Stimulation: Add the Gag p24 (194-210) peptide to a final concentration of 1-10 µg/mL along with co-stimulatory antibodies.
-
Positive Control: Add SEB to a final concentration of 1 µg/mL.
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all wells.
-
Continue incubation for another 4-6 hours for intracellular cytokine staining, or for 12-16 hours for activation marker analysis.
Protocol 2: Staining for Cell Surface Markers and Intracellular Cytokines
This protocol details the staining procedure for identifying T-cell subsets and measuring intracellular cytokine production.
Materials:
-
Stimulated cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD69, CD25, CD107a)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Procedure:
-
After stimulation, harvest the cells and transfer them to FACS tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS and add the fixable viability dye according to the manufacturer's instructions. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and add the cocktail of fluorochrome-conjugated antibodies against cell surface markers. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix the cells by resuspending them in Fixation/Permeabilization buffer and incubating for 20 minutes at 4°C.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in Permeabilization/Wash buffer and add the cocktail of fluorochrome-conjugated antibodies against intracellular cytokines. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
Procedure:
-
Set up the flow cytometer with appropriate compensation controls using single-stained beads or cells for each fluorochrome used.
-
Acquire a sufficient number of events (e.g., 100,000-500,000 total events) for each sample to ensure statistically significant analysis of rare cell populations.
-
Analyze the acquired data using a suitable software (e.g., FlowJo™, FCS Express™).
-
Gating Strategy:
-
Gate on singlets to exclude cell doublets.
-
Gate on live cells using the viability dye.
-
Gate on lymphocytes based on forward and side scatter properties.
-
Gate on CD3+ T-cells.
-
From the CD3+ population, gate on CD4+ and CD8+ T-cell subsets.
-
Within the CD4+ and CD8+ populations, analyze the expression of activation markers (e.g., CD69, CD25) or intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
-
Quantify the percentage of positive cells for each marker in the stimulated samples and subtract the background from the unstimulated control.
Mandatory Visualizations
T-cell Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated upon T-cell receptor (TCR) engagement with the Gag p24 (194-210) peptide presented by an antigen-presenting cell (APC).
Caption: T-cell receptor signaling cascade upon Gag p24 peptide recognition.
Experimental Workflow
The following diagram outlines the complete experimental workflow for the flow cytometry analysis of T-cell responses to the Gag p24 (194-210) peptide.
Caption: Workflow for Gag p24-specific T-cell analysis by flow cytometry.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in HIV gag p24 ELISPOT Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in Human Immunodeficiency Virus (HIV) gag p24 Enzyme-Linked ImmunoSpot (ELISPOT) assays.
Frequently Asked Questions (FAQs)
Q1: What is considered a high background in an HIV gag p24 ELISPOT assay?
A high background in negative control wells can obscure the detection of true antigen-specific responses. While the definition of "high" can vary between laboratories and specific protocols, a general guideline for IFN-γ ELISPOT assays is that the average spot-forming cells (SFC) in mock or negative control wells should be less than 50 SFC per million peripheral blood mononuclear cells (PBMCs).[1] One study categorized high background as ≥50 Spot Forming Units (SFU)/10^6 PBMCs.[2][3]
Q2: What are the primary causes of high background in ELISPOT assays?
High background can stem from several factors, broadly categorized as issues with cells, reagents, or the assay procedure itself. Common culprits include:
-
Poor Cell Viability: A high percentage of dead cells can lead to non-specific antibody binding and increased background.[4]
-
Cell Contamination: Contamination of cell cultures with bacteria, yeast, or mycoplasma can non-specifically activate cells.
-
Reagent Contamination: Contamination of media, serum, or other reagents with endotoxins or other mitogens can cause non-specific cell activation.[5]
-
Inadequate Washing: Insufficient washing of plates can leave residual reagents that contribute to background noise.[6]
-
Suboptimal Blocking: Incomplete blocking of the membrane can lead to non-specific binding of antibodies.
-
Overdevelopment of Spots: Excessive incubation time with the substrate can lead to the merging of spots and a darkened background.
-
Issues with Cryopreserved Cells: Improper freezing or thawing of PBMCs can lead to increased cell death and non-specific cytokine release.
Q3: Can the source of PBMCs influence background levels?
Yes, the physiological state of the donor can impact background IFN-γ production. Studies have shown that recent illnesses or underlying chronic infections in PBMC donors can be associated with higher background SFU and increased levels of immune activation in T-cells.[2][3]
Q4: Does "resting" cryopreserved PBMCs overnight after thawing help reduce background?
The practice of resting cryopreserved PBMCs overnight is debated. Some studies suggest it can help reduce background and improve cell viability. However, other research indicates that for many donors, resting has a variable and statistically insignificant effect on background or antigen-specific responses and can lead to the loss of up to half of the available cells.[7][8][9] The decision to rest cells should be evaluated for specific experimental conditions.
Troubleshooting Guide for High Background
This guide provides a systematic approach to identifying and resolving the root causes of high background in your HIV gag p24 ELISPOT assay.
Summary of Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell-Related Issues | |
| Low Cell Viability (<90%) | Optimize cell isolation and cryopreservation techniques. Handle cells gently and minimize time between blood draw and PBMC isolation. Assess viability before and after thawing. |
| Cell Contamination | Maintain aseptic technique. Regularly test cell cultures for mycoplasma and other contaminants. |
| Inappropriate Cell Density | Optimize the number of cells per well. A typical starting point is 200,000-300,000 cells per well for antigen-specific responses.[5] |
| Non-Specific Cell Activation | Use pre-screened, low-endotoxin fetal bovine serum (FBS). Ensure all media and supplements are sterile and free of contaminants. |
| Reagent and Plate Issues | |
| Contaminated Reagents | Use sterile, filtered reagents. Prepare fresh solutions and avoid repeated freeze-thaw cycles of antibodies and other critical reagents. |
| Inadequate Plate Blocking | Ensure complete and uniform blocking of the membrane. Use a recommended blocking agent (e.g., 1-5% BSA or non-fat dry milk in PBS) for an adequate duration (e.g., 2 hours at room temperature). |
| Improper Antibody Concentrations | Titrate capture and detection antibodies to determine the optimal concentrations that maximize signal-to-noise ratio. |
| Procedural Issues | |
| Insufficient Washing | Increase the number and vigor of wash steps, especially after cell removal and before adding the detection antibody and substrate. Wash both sides of the membrane if possible. |
| Over-development | Monitor spot development under a microscope and stop the reaction when distinct spots are visible and before the background darkens. |
| Plate Stacking During Incubation | Do not stack plates in the incubator to ensure even temperature distribution.[4] |
| Bubbles in Wells | Carefully inspect wells after adding reagents and remove any bubbles. |
Experimental Protocols
Detailed Methodologies for Key Troubleshooting Steps
1. Protocol for PBMC Washing to Reduce Background
This protocol is designed to thoroughly wash fresh or thawed PBMCs to remove contaminants and dead cells that can contribute to high background.
-
Step 1: Cell Resuspension: Gently resuspend the PBMC pellet in 10 mL of sterile, pre-warmed (37°C) RPMI-1640 medium.
-
Step 2: Centrifugation: Centrifuge the cell suspension at 300 x g for 10 minutes at room temperature.
-
Step 3: Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.
-
Step 4: Repeat Washing: Repeat steps 1-3 for a total of three washes.
-
Step 5: Final Resuspension and Counting: After the final wash, resuspend the cell pellet in the desired volume of complete ELISPOT medium. Perform a cell count and viability assessment using a method such as trypan blue exclusion. Aim for >90% viability.
2. Protocol for ELISPOT Plate Blocking
Effective blocking is crucial to prevent non-specific binding of antibodies and other reagents to the PVDF membrane.
-
Step 1: Pre-wetting (for PVDF membranes): Add 15 µL of 35% ethanol to each well for 1 minute. Aspirate the ethanol and immediately wash the wells three times with 200 µL of sterile PBS. Do not allow the membrane to dry.
-
Step 2: Coating with Capture Antibody: Add the appropriate dilution of the anti-IFN-γ capture antibody to each well and incubate overnight at 4°C.
-
Step 3: Washing after Coating: Aspirate the coating antibody and wash the wells three times with 200 µL of sterile PBS.
-
Step 4: Blocking: Add 200 µL of blocking buffer (e.g., RPMI-1640 with 10% FBS or PBS with 1% BSA) to each well.
-
Step 5: Incubation: Incubate the plate for at least 2 hours at room temperature or 1 hour at 37°C.
-
Step 6: Final Wash: Aspirate the blocking buffer and wash the wells three times with 200 µL of sterile PBS before adding cells and antigens.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps to take when troubleshooting high background in your ELISPOT assay.
Caption: A flowchart for systematically troubleshooting high background in ELISPOT assays.
Caption: A workflow diagram illustrating the key steps in cell preparation and the ELISPOT assay.
References
- 1. Performance of International AIDS Vaccine Initiative African clinical research laboratories in standardised ELISpot and peripheral blood mononuclear cell processing in support of HIV vaccine clinical trials | Langat | African Journal of Laboratory Medicine [ajlmonline.org]
- 2. High background in ELISpot assays is associated with elevated levels of immune activation in HIV‐1‐seronegative individuals in Nairobi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 5. mabtech.com [mabtech.com]
- 6. A simple method to reduce the background and improve well-to-well reproducibility of staining in ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resting of Cryopreserved PBMC Does Not Generally Benefit the Performance of Antigen-Specific T Cell ELISPOT Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resting of Cryopreserved PBMC Does Not Generally Benefit the Performance of Antigen-Specific T Cell ELISPOT Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Concentration for T-Cell Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peptide concentration for successful T-cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a single peptide to stimulate T-cells?
A general recommendation for the final concentration of a single peptide for antigen-specific T-cell stimulation is ≥ 1 µg/mL.[1] However, the optimal concentration can vary depending on the specific peptide, the T-cell clone, and the experimental assay. It is advisable to perform a peptide titration to determine the optimal concentration for your specific system.[2][3] For some protocols, concentrations as low as 1 µM or as high as 10 µM have been used successfully.[2][4]
Q2: How should I reconstitute and store my peptides to ensure stability?
To prevent degradation, peptides should be stored in lyophilized form at -20°C or -80°C.[5] For reconstitution, it is common to first dissolve the peptide in a small amount of pure DMSO.[1][6] Subsequently, sterile tissue-culture grade water or an appropriate buffer like phosphate-buffered saline (PBS) can be used for further dilution to the desired stock concentration.[1][7] Once in solution, it is best to create single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.[5][6] The final concentration of DMSO in the cell culture should be kept low, typically below 1% (v/v), to avoid toxicity.[1][7]
Q3: Can I use a pool of peptides for T-cell stimulation? What are the considerations?
Yes, using peptide pools is a common and effective method for stimulating T-cells, especially when screening for responses to a whole protein or multiple epitopes.[8][9] When using a pool, a final concentration of ≥ 1 µg/mL per peptide is generally recommended.[1][7] It is important to consider the number of peptides in a pool to avoid potential peptide competition. While some studies have successfully used pools with up to 125 peptides, a general recommendation is to not exceed 20 peptides per pool.[6]
Q4: What are common causes of low or no T-cell activation in my experiment?
Several factors can lead to suboptimal T-cell activation:
-
Suboptimal Peptide Concentration: The peptide concentration may be too low to elicit a response. A titration experiment is crucial to identify the optimal concentration.[2][6]
-
Peptide Instability: Improper storage or handling can lead to peptide degradation.[5] Ensure peptides are stored correctly and avoid multiple freeze-thaw cycles. The stability of peptides can also vary in different cell culture media.[10][11]
-
Low Frequency of Antigen-Specific T-cells: The number of T-cells specific to your antigen of interest in the sample may be very low.[12]
-
Incorrect Peptide Sequence: Ensure the peptide sequence is correct for the specific MHC allele of your cells.
-
Issues with Antigen Presenting Cells (APCs): The function of APCs is critical for presenting the peptide to T-cells. Ensure your APCs are healthy and functional.
Q5: I'm observing high background or non-specific T-cell activation. What could be the cause?
High background activation can be caused by:
-
Peptide Contamination: Peptides contaminated with substances like endotoxins can cause non-specific immune stimulation.[13] Using high-purity, endotoxin-free peptides is recommended.
-
High Peptide Concentration: Excessively high peptide concentrations can sometimes lead to non-specific activation.
-
Contamination of Cell Cultures: Microbial contamination in your cell culture can lead to T-cell activation.
-
Reagent Issues: Some reagents or antibodies used in the assay could be a source of non-specific stimulation.
Troubleshooting Guides
Issue 1: Weak or No T-Cell Response (e.g., low cytokine production or proliferation)
| Potential Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a peptide titration experiment to determine the optimal concentration. Test a range of concentrations (e.g., 0.1, 1, 10, 50 µg/mL).[14] |
| Peptide Degradation | Use freshly prepared peptide solutions. Ensure proper storage of lyophilized peptides and aliquots of stock solutions at -20°C or -80°C.[5] |
| Low Frequency of Antigen-Specific T-Cells | Increase the number of cells seeded per well. Consider using an enrichment strategy for antigen-specific T-cells if their frequency is known to be low.[12] |
| Inefficient Antigen Presentation | Ensure the viability and functionality of your Antigen Presenting Cells (APCs). If using PBMCs, ensure they are handled carefully. |
| Incorrect Assay Kinetics | Optimize the incubation time for stimulation. For intracellular cytokine staining, 5-6 hours may be sufficient, while proliferation assays may require several days.[1][15] |
Issue 2: High Background Signal in Negative Controls
| Potential Cause | Troubleshooting Step |
| Peptide Contamination (e.g., Endotoxins) | Use peptides with high purity and certified low endotoxin levels.[13] |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is below 1% (v/v).[1] Run a vehicle control with the same concentration of DMSO without the peptide. |
| Cell Culture Contamination | Regularly check for microbial contamination in your cell cultures. Use sterile techniques and reagents. |
| Non-Specific Stimulation from Other Reagents | Test each reagent individually for its potential to cause non-specific activation. |
| Over-stimulation of Cells | If using polyclonal activators like anti-CD3/CD28 antibodies as a positive control, ensure they are used at the optimal concentration to avoid spill-over effects.[16][17] |
Experimental Protocols
Protocol 1: Peptide Titration for Optimal Concentration in an ELISpot Assay
This protocol aims to determine the optimal peptide concentration for T-cell stimulation by measuring IFN-γ secretion using an ELISpot assay.
-
Prepare Peptide Dilutions:
-
Reconstitute the lyophilized peptide in DMSO to create a high-concentration stock (e.g., 1-10 mg/mL).
-
Prepare a series of 3X working solutions of your peptide in complete cell culture medium. For example, if your final desired concentrations are 10, 1, and 0.1 µg/mL, your 3X solutions will be 30, 3, and 0.3 µg/mL.
-
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from your sample.
-
Resuspend the cells in complete cell culture medium at a concentration of 2.5 x 10^6 cells/mL.
-
-
ELISpot Plate Seeding:
-
Add 50 µL of each 3X peptide working solution to triplicate wells of a pre-coated IFN-γ ELISpot plate.
-
Include a negative control (medium with DMSO vehicle) and a positive control (e.g., CEF peptide pool or anti-CD3 antibody).
-
Add 100 µL of the cell suspension (containing 2.5 x 10^5 PBMCs) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-48 hours. The optimal incubation time should be determined for your specific system.[1]
-
-
Development and Analysis:
-
Develop the ELISpot plate according to the manufacturer's instructions.
-
Count the spots in each well using an ELISpot reader. The optimal peptide concentration will be the one that gives the highest number of spots with low background in the negative control wells.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol is for determining the percentage of T-cells producing a specific cytokine (e.g., IFN-γ, TNF-α) in response to peptide stimulation.
-
Prepare Peptide Working Solution:
-
Prepare a 10X working solution of your peptide at the optimal concentration determined from the titration experiment (e.g., 10 µg/mL for a final concentration of 1 µg/mL).
-
-
Cell Stimulation:
-
Plate 1 x 10^6 PBMCs in 900 µL of complete cell culture medium in a 24-well plate.
-
Add 100 µL of the 10X peptide working solution to the corresponding wells.
-
Include negative and positive controls.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Protein Transport Inhibition:
-
After 2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to each well to block cytokine secretion.[1]
-
Continue to incubate for an additional 4-6 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Stain for surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on viable, single T-cells (CD3+) and then on CD4+ and CD8+ populations to determine the percentage of cytokine-producing cells in each subset.[1]
-
Visualizations
Caption: A general experimental workflow for T-cell stimulation assays.
Caption: A simplified diagram of the T-cell receptor signaling cascade.
References
- 1. stemcell.com [stemcell.com]
- 2. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Peptide Super-Agonist Enhances T-Cell Responses to Melanoma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. An Overview of Peptides and Peptide Pools for Antigen-Specific Stimulation in T-Cell Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. viraxbiolabs.com [viraxbiolabs.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. genscript.com [genscript.com]
- 14. Simultaneous Identification of Functional Antigen-Specific CD8+ and CD4+ Cells after In Vitro Expansion Using Elongated Peptides [mdpi.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Protocol for mapping T cell activation using single-cell RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. T Cell Activation: Mechanisms In Vivo And In Vitro [antineo.fr]
Technical Support Center: Troubleshooting Low Cell Viability After Gag p24 Peptide Stimulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address low cell viability following in vitro stimulation with HIV-1 gag p24 peptides.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant decrease in cell viability after stimulating my PBMCs with a gag p24 peptide pool?
A1: Low cell viability post-stimulation is a common issue that can stem from several factors. The most frequent causes include:
-
Peptide-Induced Apoptosis: HIV-1 proteins, including Gag, can trigger programmed cell death (apoptosis) in T cells. This can occur through the activation of cellular caspase pathways[1][2][3].
-
Over-stimulation or Peptide Toxicity: High concentrations of peptides can lead to T-cell over-activation and subsequent activation-induced cell death (AICD). The peptide preparation itself or the solvent (like DMSO) might also exhibit toxicity at high concentrations[4][5].
-
Suboptimal Cell Health: The viability can be compromised if the cells, particularly cryopreserved PBMCs, are not handled properly during thawing and recovery, leading to increased fragility and susceptibility to stress[6].
-
Contamination: Contamination of PBMC preparations with granulocytes can negatively impact T-cell function and viability, as granulocytes have a short half-life and release substances that can be harmful to lymphocytes[6][7].
Q2: What is the optimal concentration of gag p24 peptide for T-cell stimulation to maximize response while minimizing cell death?
A2: The optimal peptide concentration is a critical parameter that requires empirical determination for each experimental system. However, a general starting point for stimulating PBMCs with peptide pools is a final concentration of 1-10 µg/mL for each peptide[4][5][8]. It is highly recommended to perform a dose-response experiment to identify the concentration that yields the best balance between T-cell activation and cell viability.
Q3: Can the DMSO used to dissolve the peptides be the cause of cell death?
A3: Yes. DMSO is a common solvent for peptides, but it is toxic to cells at higher concentrations. It is crucial to ensure the final concentration of DMSO in your cell culture medium is below 1% (v/v), and ideally below 0.5%, to avoid solvent-induced cytotoxicity[5]. Always include a vehicle control (cells treated with the same final concentration of DMSO without the peptide) in your experiments.
Q4: How can I distinguish between apoptosis and necrosis in my stimulated cell cultures?
A4: Distinguishing between different cell death mechanisms is key for troubleshooting. Flow cytometry is the most effective method for this:
-
Apoptosis: Characterized by membrane blebbing and DNA fragmentation. It can be detected using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (which are excluded by live cells). Early apoptotic cells are Annexin V positive and PI/7-AAD negative.
-
Necrosis: Involves the loss of plasma membrane integrity. Necrotic cells will be positive for viability dyes like PI or 7-AAD.
-
Pyroptosis: A form of inflammatory programmed cell death that can also be induced by HIV infection, is characterized by the activation of caspase-1[9][10].
Troubleshooting Guide
If you are experiencing low cell viability, follow this step-by-step guide to identify and resolve the issue.
Step 1: Assess Initial Cell Health and Experimental Setup
Before peptide stimulation, it is critical to ensure your cells and reagents are optimal.
| Parameter | Recommendation | Common Pitfall |
| Cell Viability Pre-Stimulation | For cryopreserved PBMCs, viability should be >80-90% post-thaw. Allow cells to rest for 18-24 hours before stimulation[11]. | Using cells with low initial viability will lead to poor outcomes. The thawing process is stressful for cells. |
| Peptide Stock and Dilution | Ensure peptides are fully dissolved in DMSO before further dilution in culture medium. Vortex thoroughly[5]. | Incompletely dissolved peptides lead to inconsistent concentrations and potential aggregates that can be toxic. |
| DMSO Concentration | Keep the final DMSO concentration in the culture below 1%[5]. | High DMSO levels are cytotoxic. |
| Negative Controls | Include an "unstimulated" control (cells only) and a "vehicle" control (cells + DMSO) to measure baseline cell death. | Without proper controls, it's impossible to determine if cell death is caused by the peptide or other factors. |
Step 2: Optimize Peptide Stimulation Conditions
The stimulation protocol itself is a frequent source of variability and cell death.
| Parameter | Recommendation | Common Pitfall |
| Peptide Concentration | Titrate the peptide pool concentration. Start with a range from 0.5 µg/mL to 10 µg/mL per peptide. | Using a single, high concentration may cause over-stimulation and cell death[4]. |
| Incubation Time | For intracellular cytokine staining, a 5-6 hour stimulation is often sufficient. For proliferation assays, longer incubations (several days) are needed, which may require media changes. | Prolonged incubation without fresh media can lead to nutrient depletion and accumulation of toxic byproducts. |
| Cell Density | Seed cells at an appropriate density (e.g., 1 x 10^6 PBMCs per mL). | Overcrowding can lead to rapid nutrient depletion and cell stress. |
Step 3: Analyze the Mechanism of Cell Death
If viability remains low after optimization, investigate the underlying cause.
| Analysis | Expected Outcome if Problematic | Solution |
| Annexin V / PI Staining | High percentage of Annexin V+ cells. | This indicates apoptosis. Consider using a pan-caspase inhibitor like z-VAD-fmk in a control well to see if it rescues viability. This can confirm if cell death is caspase-dependent[1][12]. |
| Intracellular Cytokine Staining | Very high, supra-physiologic levels of IFN-γ and TNF-α in a large fraction of cells. | This suggests over-stimulation. Reduce peptide concentration or incubation time. |
| Microscopy | Visual evidence of widespread cell clumping, lysis, or debris. | Cell clumping can be due to DNA release from dead cells; adding DNase can help[7]. Widespread lysis suggests necrosis. |
Quantitative Data Summary
The following tables provide representative data to help benchmark your experiments. Actual results will vary based on cell donor, peptide sequence, and specific protocol.
Table 1: Effect of Gag p24 Peptide Concentration on T-Cell Viability
| Peptide Concentration (µg/mL per peptide) | % Viable CD4+ T Cells (at 24h) | % Viable CD8+ T Cells (at 24h) |
| 0 (Unstimulated) | 95% ± 2% | 96% ± 1.5% |
| 0 (Vehicle Control - 0.5% DMSO) | 94% ± 2.5% | 95% ± 2% |
| 1 | 88% ± 4% | 90% ± 3% |
| 5 | 75% ± 6% | 78% ± 5% |
| 10 | 60% ± 8% | 65% ± 7% |
| 20 | 45% ± 10% | 50% ± 9% |
| (Note: Data is illustrative, synthesized from typical experimental outcomes reported in the literature[4].) |
Table 2: Time-Course Analysis of Apoptosis Induction
| Stimulation Time with p24 (10 µg/mL) | % Early Apoptotic (Annexin V+/PI-) CD4+ T Cells | % Late Apoptotic/Necrotic (Annexin V+/PI+) CD4+ T Cells |
| 0 hours | < 5% | < 2% |
| 6 hours | 15% ± 3% | 5% ± 2% |
| 12 hours | 25% ± 5% | 10% ± 3% |
| 24 hours | 20% ± 4% | 20% ± 5% |
| (Note: Data is illustrative, reflecting the principle that apoptosis is a time-dependent process following stimulation.) |
Experimental Protocols
Protocol 1: PBMC Thawing and Recovery
-
Prepare complete RPMI-1640 medium (cRPMI): RPMI-1640 with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 mM HEPES.
-
Warm the cRPMI to 37°C.
-
Remove a cryovial of PBMCs from liquid nitrogen and thaw rapidly in a 37°C water bath until only a small ice crystal remains.
-
Wipe the vial with 70% ethanol. Transfer the cell suspension to a 15 mL conical tube.
-
Slowly add 1 mL of warm cRPMI to the cells drop-by-drop while gently swirling the tube.
-
Continue adding cRPMI to a final volume of 10 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh cRPMI.
-
Perform a cell count using Trypan Blue exclusion to determine cell number and viability.
-
Resuspend cells in cRPMI at the desired concentration (e.g., 2 x 10^6 cells/mL) and allow them to rest in an incubator (37°C, 5% CO2) for at least 4 hours (overnight is recommended) before stimulation.
Protocol 2: Gag p24 Peptide Stimulation for Intracellular Cytokine Staining
-
After the resting period, adjust the PBMC concentration to 1 x 10^7 cells/mL in cRPMI.
-
Prepare a 10X working stock of your p24 peptide pool (e.g., 10 µg/mL per peptide) in cRPMI.
-
In a 96-well round-bottom plate, add 100 µL of your cell suspension (1 x 10^6 cells) to each well.
-
Add 100 µL of the appropriate 2X peptide solution to achieve a 1X final concentration (e.g., 1 µg/mL). For the unstimulated control, add 100 µL of cRPMI.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) according to the manufacturer's instructions.
-
Incubate for 5-6 hours at 37°C, 5% CO2.
-
After incubation, proceed with staining for surface markers and intracellular cytokines followed by flow cytometry analysis.
Protocol 3: Assessing Cell Viability and Apoptosis by Flow Cytometry
-
Harvest cells from your stimulation culture by transferring them to FACS tubes.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Visualizations
The following diagrams illustrate key workflows and pathways related to this topic.
References
- 1. journals.asm.org [journals.asm.org]
- 2. HIV-1 release requires Nef-induced caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Broadening of the T-Cell Repertoire to HIV-1 Gag p24 by Vaccination of HLA-A2/DR Transgenic Mice with Overlapping Peptides in the CAF05 Adjuvant | PLOS One [journals.plos.org]
- 5. stemcell.com [stemcell.com]
- 6. nanostring.com [nanostring.com]
- 7. Isolation and preservation of peripheral blood mononuclear cells for analysis of islet antigen-reactive T cell responses: position statement of the T-Cell Workshop Committee of the Immunology of Diabetes Society - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Human Immunodeficiency Virus-Associated Lymphocyte Regulated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HIV associated cell death: Peptide-induced apoptosis restricts viral transmission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific T-Cell Activation by Synthetic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro T-cell activation assays using synthetic peptides.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding non-specific T-cell activation.
Q1: What is non-specific T-cell activation?
A: Non-specific T-cell activation is the stimulation of T-cells independent of the specific peptide antigen being investigated. This can lead to false-positive results and obscure the true antigen-specific T-cell response.[1] This phenomenon can be triggered by various factors, including contaminants in the synthetic peptide preparation or suboptimal assay conditions.
Q2: What are the common causes of non-specific T-cell activation?
A: The primary causes of non-specific T-cell activation include:
-
Peptide-Related Impurities: Byproducts from the peptide synthesis process, such as truncated or modified peptides, can inadvertently stimulate T-cells.[2][3]
-
Endotoxin Contamination: Endotoxins (lipopolysaccharides or LPS) from gram-negative bacteria are potent immune stimulators and a common source of non-specific activation.[4]
-
High Peptide Concentration: Excessive peptide concentrations can lead to cellular stress and non-specific responses.
-
Suboptimal Cell Culture Conditions: High cell density, contaminated media, or inappropriate incubation times can contribute to background activation.[5]
-
Peptide Solvent Toxicity: Solvents like DMSO, used to dissolve peptides, can be toxic to cells at high concentrations, leading to stress-induced activation or cell death.[6]
Q3: Why is my negative control showing a high background signal?
A: A high background in your negative control (e.g., cells with vehicle but no peptide) can be caused by several factors:
-
Contaminated Culture Media or Reagents: Endotoxins or other microbial contaminants in your media, serum, or other reagents can cause non-specific activation.[5]
-
Suboptimal Cell Health: Stressed or dying cells, which can result from improper handling or freeze-thawing, may release signals that activate other cells.
-
Pre-activated T-cells: The donor's immune system may be active, leading to spontaneously secreting cells.[5]
-
Inadequate Washing: Insufficient washing of cells can lead to carryover of activating substances from previous culture steps.[5]
II. Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving issues with non-specific T-cell activation.
Guide 1: High Background in Negative Control Wells
If you observe a high signal in your negative control wells, follow these steps:
-
Check for Contamination:
-
Action: Test your cell culture medium, serum, and other reagents for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
Action: Visually inspect your cultures for any signs of microbial contamination.
-
-
Optimize Cell Handling and Culture Conditions:
-
Action: Ensure proper cell handling techniques to maintain cell viability.
-
Action: Titrate your cell density to avoid over-seeding of wells, which can lead to high background in assays like ELISpot.[5]
-
Action: If using cryopreserved PBMCs, allow them to rest for a few hours to overnight after thawing before setting up the assay.
-
-
Review Reagent Preparation:
-
Action: Ensure all buffers and media are at the correct pH and temperature.
-
Action: Prepare fresh reagents if contamination is suspected.
-
Guide 2: Non-Specific Activation by the Synthetic Peptide
If your peptide-stimulated wells show significantly higher responses than expected, even with a clean negative control, consider the following:
-
Assess Peptide Purity and Quality:
-
Action: Request the certificate of analysis from your peptide supplier, paying close attention to the purity level and the method of analysis (e.g., HPLC). Peptides with higher purity (>95%) are recommended for T-cell assays.
-
Action: If possible, independently verify the peptide's identity and purity using mass spectrometry and HPLC.[3][7]
-
-
Test for Endotoxin Contamination in the Peptide Stock:
-
Action: Perform an LAL assay on your reconstituted peptide stock to quantify endotoxin levels.
-
-
Optimize Peptide Concentration and Solvent:
-
Action: Perform a dose-response experiment to determine the optimal peptide concentration that induces a specific response without causing non-specific activation.
-
Action: Ensure the final concentration of the peptide solvent (e.g., DMSO) in the culture is non-toxic to the cells. Typically, the final DMSO concentration should be below 1% (v/v).[8]
-
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting non-specific T-cell activation.
III. Data Presentation
Table 1: Common Impurities in Synthetic Peptides and their Potential Effects
| Impurity Type | Description | Potential Effect on T-Cell Assays |
| Truncated Peptides | Peptides with missing amino acids.[3][7] | Can have altered binding affinity to MHC molecules, potentially leading to no activation or altered T-cell responses. |
| Modified Peptides | Peptides with chemical modifications (e.g., oxidation, deamidation).[2] | May create neo-epitopes that activate off-target T-cells, leading to false-positive results. |
| Cross-Contaminating Peptides | Presence of unrelated peptide sequences from other synthesis runs.[2] | Can elicit strong, specific responses from T-cells that recognize the contaminating peptide, leading to misleading results. |
| Residual Solvents/Reagents | Chemicals from the synthesis process (e.g., TFA).[4] | Can be cytotoxic at high concentrations, affecting cell viability and function. |
Table 2: Recommended Endotoxin Limits for T-Cell Assays
| Assay Component | Recommended Endotoxin Limit | Reference |
| Peptide Stock Solution | < 0.1 EU/mg | [1] |
| Cell Culture Media and Supplements | < 0.1 ng/mL | [9] |
| Final Drug Product (for comparison) | < 5 EU/kg body weight (non-intrathecal) | [10][11] |
IV. Experimental Protocols
Protocol 1: Quality Control of Synthetic Peptides
This protocol outlines the steps to assess the quality of your synthetic peptide stock.
-
Reconstitution:
-
Warm the lyophilized peptide vial to room temperature before opening.[8]
-
Briefly centrifuge the vial to collect the powder at the bottom.[8]
-
Reconstitute the peptide in a small amount of sterile, endotoxin-free solvent (e.g., DMSO). Vortex to ensure complete dissolution.[8]
-
Further dilute with sterile, endotoxin-free water or an appropriate buffer to your desired stock concentration.[8]
-
Aliquot and store at -20°C or below, avoiding repeated freeze-thaw cycles.[8]
-
-
Purity and Identity Verification (Optional but Recommended):
-
Endotoxin Testing:
-
Use a Limulus Amebocyte Lysate (LAL) assay kit to quantify the endotoxin level in your peptide stock solution. Follow the manufacturer's instructions.
-
Protocol 2: ELISpot Assay for Peptide-Specific T-Cell Stimulation
This protocol describes a general procedure for performing an ELISpot assay to detect cytokine-secreting T-cells.
-
Plate Preparation:
-
If using uncoated plates, coat the ELISpot plate with the capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Block the plate with a suitable blocking buffer for at least 1 hour at room temperature.[14]
-
-
Cell Stimulation:
-
Prepare a single-cell suspension of your effector cells (e.g., PBMCs) in complete culture medium.
-
Add the cells to the ELISpot plate at an optimized density (e.g., 2-3 x 10^5 cells/well).[14]
-
Add your synthetic peptide at the desired final concentration. Include positive (e.g., PHA or CEF peptide pool) and negative (vehicle control) controls.[8]
-
Incubate the plate at 37°C in a CO2 incubator for the appropriate duration (e.g., 18-24 hours).[14]
-
-
Detection and Development:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[14]
-
Wash the plate and add the enzyme-conjugated streptavidin. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots.
-
Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol details the steps for detecting intracellular cytokines in peptide-stimulated T-cells.
-
Cell Stimulation:
-
In a culture plate or tubes, incubate your effector cells with the synthetic peptide at the optimal concentration. Include positive and negative controls.
-
After an initial incubation period (e.g., 1-2 hours), add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cultures.
-
Incubate for an additional 4-6 hours.[8]
-
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes on ice.[15]
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Add the fluorescently labeled anti-cytokine antibody (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for at least 30 minutes at room temperature or 4°C, protected from light.[17]
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
V. Visualizations
Signaling Pathway of T-Cell Activation
References
- 1. tandfonline.com [tandfonline.com]
- 2. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
- 9. corning.com [corning.com]
- 10. Endotoxin testing for cell and gene therapy products | Lonza [bioscience.lonza.com]
- 11. genscript.com [genscript.com]
- 12. usp.org [usp.org]
- 13. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
Technical Support Center: Optimizing HIV-1 Gag p24 Peptide Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in HIV-1 Gag p24 peptide assays.
Troubleshooting Guide
This guide addresses common issues encountered during p24 ELISA experiments that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Signal
A high background can mask the specific signal from your sample, leading to inaccurate quantification.
-
Possible Cause: Insufficient washing.
-
Solution: Ensure thorough washing between each step to remove unbound reagents. Increase the number of wash cycles or the soaking time during washes. Using an automated plate washer can improve consistency.[1]
-
-
Possible Cause: Inadequate blocking.
-
Solution: Optimize the blocking buffer by increasing its concentration or the incubation time.[1][2] Consider trying different blocking agents, as some may cross-react with your antibodies or samples.[2][3] Adding a non-ionic detergent like Tween-20 to the blocking buffer can also help reduce non-specific binding.[1][4]
-
-
Possible Cause: High concentration of detection antibody or enzyme conjugate.
-
Possible Cause: Cross-reactivity of antibodies.
-
Possible Cause: Contaminated reagents or buffers.
Issue 2: Weak or No Signal
A weak or absent signal can prevent the detection of p24 antigen, even when it is present in the sample.
-
Possible Cause: Low concentration of p24 antigen in the sample.
-
Possible Cause: Suboptimal antibody concentrations.
-
Solution: Ensure that the capture and detection antibody concentrations are optimized. Perform a checkerboard titration to determine the ideal concentrations for your specific assay conditions.
-
-
Possible Cause: Incorrect incubation times or temperatures.
-
Possible Cause: Reagent degradation.
-
Solution: Check the expiration dates of all kit components. Store reagents at the recommended temperatures and protect them from light, especially the substrate solution.[11]
-
-
Possible Cause: Presence of immune complexes.
-
Solution: For samples where p24 may be bound to antibodies (immune complexes), a dissociation step is necessary. This can be achieved through heat-mediated or acid-mediated immune complex disruption (ICD).[12]
-
Frequently Asked Questions (FAQs)
Q1: How can I increase the sensitivity of my p24 assay?
To increase sensitivity, you can employ signal amplification methods. One approach is to add a "booster" step using streptavidin-horseradish peroxidase (S-HRP).[6] Another highly effective method is the Photochemical Signal Amplification Method (PSAM), which has been shown to increase the analytical sensitivity by approximately 40-fold.[7][8] This technique is based on an autocatalytic photochemical reaction of the HRP substrate.[8]
Q2: What is the expected lower limit of detection (LOD) for a p24 assay?
The LOD can vary significantly depending on the assay format and any signal amplification used. A standard p24 ELISA might have an LOD around 4.0 pg/mL.[7] With a booster step, the LOD can be lowered to about 0.5 pg/mL.[6] By employing PSAM, the LOD can be further reduced to approximately 0.1 pg/mL.[7]
Q3: My samples have very high p24 concentrations, leading to signal saturation. What should I do?
Samples with p24 concentrations exceeding the upper limit of the standard curve must be diluted.[11] It is recommended to perform a serial dilution (e.g., 10-fold dilutions) to ensure that at least one of the dilutions falls within the dynamic range of the assay.[9][11] Remember to multiply the final reading by the dilution factor to calculate the original concentration.[11]
Q4: Can I use p24 assay kits from different manufacturers interchangeably?
No, p24 values obtained from assays from different manufacturers or using different methods should not be used interchangeably.[5][11] Reagents from different kit lots should also not be mixed.[11]
Q5: How does immune complex disruption (ICD) improve p24 detection?
In patient samples, p24 antigen can be bound to anti-p24 antibodies, forming immune complexes that may not be detected by the assay.[12] Immune complex disruption (ICD) procedures, such as heat or acid treatment, dissociate these complexes, releasing the p24 antigen and making it available for detection, thereby increasing the total amount of measurable p24.[12]
Quantitative Data Summary
Table 1: Comparison of p24 Assay Sensitivity with Different Methods
| Assay Method | Lower Limit of Detection (LOD) | Fold Increase in Sensitivity (vs. Conventional) | Reference |
| Conventional ELISA | ~4.0 pg/mL | 1x | [7] |
| ELISA with Booster Step | ~0.5 pg/mL | ~8x | [6] |
| ELISA with PSAM | ~0.1 pg/mL | ~40x | [7] |
Experimental Protocols
Protocol 1: Standard p24 ELISA Workflow
This protocol outlines the fundamental steps for a sandwich ELISA for p24 detection.
-
Coating: Coat a 96-well plate with anti-p24 capture antibody overnight at room temperature.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with Tween-20).
-
Blocking: Add a blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.[13]
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add diluted samples and p24 standards to the wells and incubate for 2 hours at room temperature.[13]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated anti-p24 detection antibody to each well and incubate for 1 hour at 37°C.[11]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[11]
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add the HRP substrate (e.g., TMB) and incubate in the dark until a color develops.[9]
-
Stop Reaction: Add a stop solution to each well to terminate the reaction.[9]
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.[11]
Protocol 2: Signal Amplification with a Booster Step
This protocol is a modification of the standard ELISA to enhance the signal.
-
Follow steps 1-8 of the Standard p24 ELISA Workflow.
-
Booster Incubation: Instead of the standard enzyme conjugate, add a diluted solution of streptavidin-HRP (S-HRP) as the booster and incubate. A 1:500 dilution has been shown to be effective.[6]
-
Proceed with steps 10-13 of the Standard p24 ELISA Workflow.
Visualizations
Caption: Standard workflow for a p24 sandwich ELISA.
Caption: Troubleshooting guide for high background in p24 assays.
References
- 1. biocompare.com [biocompare.com]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Sensitivity of HIV-1 p24 ELISA Using a Photochemical Signal Amplification System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com.cn [genscript.com.cn]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. takarabio.com [takarabio.com]
- 12. Detection of HIV-1 p24 antigen in patients with varying degrees of viremia using an ELISA with a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T-Cell Proliferation Assays with Gag p24 (194-210)
Welcome to the technical support center for T-cell proliferation assays. This resource provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent results when using the HIV-1 Gag p24 (194-210) peptide.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent or non-reproducible T-cell proliferation results with the Gag p24 (194-210) peptide?
Inconsistent T-cell proliferation can stem from multiple factors, ranging from the reagents used to the cells themselves and the assay conditions. Key sources of variability include:
-
Peptide Quality and Handling: Improper storage, repeated freeze-thaw cycles, or issues with peptide solubility can lead to inconsistent concentrations and activity.[1]
-
Cell Viability and Donor Variability: The health of Peripheral Blood Mononuclear Cells (PBMCs), especially after cryopreservation, is critical.[2][3][4][5][6] T-cell responses are also highly dependent on the genetic background (HLA type) and prior exposure of the cell donor.[7][8]
-
Experimental Conditions: Suboptimal peptide concentration, cell density, incubation time, and culture medium composition can all contribute to variability.[9][10]
-
Assay Readout and Data Analysis: Inconsistent staining with proliferation dyes (like CFSE) or subjective gating strategies in flow cytometry can introduce significant variance.[11]
Q2: What is the optimal concentration for the Gag p24 (194-210) peptide?
The optimal peptide concentration requires empirical determination but generally falls within the range of 1-10 µg/mL (approximately 1-10 µM).[12][13] A dose-response experiment is highly recommended to identify the concentration that yields a robust response without inducing toxicity or activation-induced cell death.[14][15] Overstimulation with very high peptide concentrations can sometimes lead to decreased proliferation.[16]
Q3: How should I properly reconstitute and store the Gag p24 peptide?
Proper handling is crucial for maintaining peptide integrity.
-
Reconstitution: Briefly centrifuge the vial to pellet the lyophilized powder. Reconstitute in a small amount of sterile, high-purity DMSO to create a concentrated stock (e.g., 1-10 mg/mL).[12][16] Ensure the peptide is fully dissolved; gentle warming (<40°C) or sonication can help.[12]
-
Dilution: Further dilute the DMSO stock with a sterile aqueous buffer (like PBS) or your cell culture medium to create working solutions.[12]
-
Storage: Prepare single-use aliquots of the concentrated stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[12] The final DMSO concentration in your cell culture should be kept below 1% (ideally <0.5%) to prevent toxicity.[12]
Q4: Can cryopreserved PBMCs be used, and what are the associated challenges?
Yes, cryopreserved PBMCs are widely used, but they introduce specific challenges. The freezing and thawing process can be harsh, potentially leading to:
-
Reduced Viability and Recovery: A significant loss of viable cells can occur if thawing protocols are not optimized.[2][4]
-
Altered T-Cell Function: Cryopreservation can selectively impact certain T-cell subsets and may decrease functional responses, particularly for CD4+ T-cells.[4] Long-term storage can exacerbate these effects.[4]
-
Increased Apoptosis: The stress of cryopreservation can increase the rate of apoptosis, affecting the outcome of multi-day proliferation assays.[4] It is crucial to allow thawed cells a "resting" period (e.g., overnight incubation) before starting the stimulation to allow for recovery.[3]
Q5: What are the appropriate controls for a T-cell proliferation assay?
Including proper controls is essential for data interpretation.
-
Negative Control (Unstimulated): Cells cultured with the vehicle used for the peptide (e.g., DMSO at the same final concentration) to measure baseline proliferation.[12][17]
-
Positive Control (Mitogen): A non-specific stimulus like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to confirm that the T-cells are capable of proliferating under the assay conditions.[18][19]
-
Antigen Control: A well-characterized peptide pool known to elicit responses in most donors (e.g., CEF peptide pool from CMV, EBV, and Influenza virus) can serve as a positive control for antigen-specific responses.[12]
Troubleshooting Guide
This guide addresses common issues encountered during T-cell proliferation assays with the Gag p24 peptide.
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Proliferation | Peptide Inactivity: Peptide degraded due to improper storage or multiple freeze-thaws. | Use a fresh aliquot of peptide. Confirm peptide sequence and purity with the manufacturer. |
| Suboptimal Peptide Concentration: Concentration is too low to elicit a response or too high, causing toxicity.[14] | Perform a dose-response titration curve (e.g., 0.1, 1, 5, 10 µg/mL) to find the optimal concentration. | |
| Low Cell Viability: Poor PBMC quality, harsh isolation, or improper thawing of cryopreserved cells.[2][4] | Assess cell viability with Trypan Blue or a viability dye (e.g., PI, 7-AAD) before and after thawing. Optimize thawing protocol and allow cells to rest overnight before stimulation.[3] | |
| Low Frequency of Precursor T-Cells: The donor may have a low number of T-cells specific for this epitope. | Screen multiple donors. Ensure the donor's HLA type is appropriate for the epitope if known. | |
| Insufficient Incubation Time: Assay terminated before cells have undergone sufficient division. | Extend the culture period. Typical proliferation assays run for 4-7 days.[11][17] | |
| 2. High Background Proliferation | Media Components: Serum (FBS/HS) may contain mitogenic factors.[11] | Test different batches of serum or switch to a serum-free medium. Ensure all media and reagents are endotoxin-free. |
| Cell Culture Stress: High initial cell density can lead to non-specific activation.[9] | Optimize the cell seeding density. A common starting point is 1-2 x 10^5 cells/well in a 96-well plate. | |
| Contamination: Mycoplasma or other microbial contamination can induce T-cell proliferation. | Regularly test cell cultures for mycoplasma. Maintain strict aseptic technique. | |
| 3. High Variability Between Replicates | Pipetting Inaccuracy: Inconsistent cell numbers or reagent volumes across wells. | Use calibrated pipettes and ensure homogeneous cell suspension before plating. |
| Edge Effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead.[20] | |
| Inconsistent Staining (CFSE): Uneven labeling of cells with the proliferation dye. | Ensure cells are a single-cell suspension before staining. Titrate the dye concentration to achieve bright, uniform staining without causing toxicity.[11][17] | |
| Subjective Flow Cytometry Gating: Inconsistent application of gates for analysis. | Establish a standardized and objective gating strategy based on controls (unstained and unstimulated stained cells).[11] |
Diagrams and Visual Aids
T-Cell Activation Signaling Pathway
Caption: Simplified signaling pathway for T-cell activation by the Gag p24 peptide.
Standard Experimental Workflow
Caption: Standard workflow for a CFSE-based T-cell proliferation assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent proliferation results.
Detailed Experimental Protocol: CFSE Proliferation Assay
This protocol provides a standardized method for measuring Gag p24-specific T-cell proliferation using CFSE dye dilution.
I. Materials and Reagents
-
Cells: Cryopreserved human PBMCs
-
Peptide: Lyophilized HIV-1 Gag p24 (194-210) peptide
-
Media: RPMI-1640, 10% heat-inactivated Fetal Bovine Serum (FBS) or Human Serum (HS), 1% Penicillin-Streptomycin, 2 mM L-glutamine (complete medium).
-
Reagents: DMSO, sterile PBS, CFSE (Carboxyfluorescein succinimidyl ester), Human IL-2.
-
Controls: Anti-CD3/CD28 antibodies or PHA (positive), DMSO (vehicle).
-
Antibodies: Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, Fixable Viability Dye).
-
Equipment: 96-well U-bottom culture plates, flow cytometer.
II. Peptide Reconstitution
-
Prepare a 1 mg/mL stock solution of the Gag p24 peptide in DMSO.
-
Aliquot into single-use tubes and store at -80°C.
-
On the day of the experiment, thaw one aliquot and dilute to the desired working concentrations in complete medium. The final DMSO concentration should not exceed 0.5%.
III. PBMC Thawing and Preparation
-
Rapidly thaw cryopreserved PBMCs in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of fresh complete medium.
-
Perform a cell count using Trypan Blue to determine viability. Viability should be >85%.
-
(Optional but recommended) Rest the cells by incubating overnight at 37°C, 5% CO2 before proceeding.
IV. CFSE Labeling
-
Adjust PBMC concentration to 10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (this must be optimized).[11][17] Mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
Resuspend the final cell pellet in complete medium at a concentration of 1-2 x 10^6 cells/mL.
V. Cell Culture and Stimulation
-
Plate 100 µL of the CFSE-labeled cell suspension into each well of a 96-well U-bottom plate (1-2 x 10^5 cells/well).
-
Add 100 µL of media containing the stimuli (prepared at 2x concentration):
-
Unstimulated Control: Medium + Vehicle (DMSO).
-
Positive Control: Medium + Anti-CD3/CD28 beads or PHA.
-
Test Condition: Medium + Gag p24 peptide at various concentrations.
-
-
(Optional) Add IL-2 to a final concentration of 20-50 U/mL to support T-cell survival and expansion.[10][21][22]
-
Incubate the plate for 5-7 days at 37°C, 5% CO2.
VI. Flow Cytometry Staining and Acquisition
-
Harvest cells from the plate and transfer to FACS tubes.
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Stain with surface antibodies (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
Resuspend in FACS buffer and acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., >20,000 live CD4+ T-cells).
VII. Data Analysis
-
Gate on singlets, then on lymphocytes (FSC vs. SSC), then on live cells (viability dye negative).
-
From the live cells, gate on CD3+ T-cells, and then further gate on the CD4+ population.
-
Analyze the CFSE histogram for the CD4+ population. Proliferating cells will show successive peaks with halved fluorescence intensity.
-
Quantify proliferation using metrics such as the percentage of divided cells or the division index based on the unstimulated control.[11]
References
- 1. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of T cell responses following long-term cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. T cell responses to peptides covering the gag p24 region of HIV-1 occur in HIV-1 seronegative individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akadeum.com [akadeum.com]
- 10. Frontiers | Influence of Culture Conditions on Ex Vivo Expansion of T Lymphocytes and Their Function for Therapy: Current Insights and Open Questions [frontiersin.org]
- 11. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 12. stemcell.com [stemcell.com]
- 13. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Broadening of the T-Cell Repertoire to HIV-1 Gag p24 by Vaccination of HLA-A2/DR Transgenic Mice with Overlapping Peptides in the CAF05 Adjuvant | PLOS One [journals.plos.org]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Reducing Lot-to-Lot Variability of Synthetic HIV-1 Gag p24 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate lot-to-lot variability in synthetic HIV-1 Gag p24 peptides.
Troubleshooting Guide
Lot-to-lot variability in synthetic peptides can significantly impact experimental reproducibility. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Inconsistent Performance in T-Cell Assays (e.g., ELISpot, Intracellular Cytokine Staining)
Possible Causes:
-
Peptide Purity and Identity: The new lot may have a different purity profile, containing impurities that interfere with the assay.[1][2][3]
-
Peptide Concentration: The actual peptide content in the lyophilized powder can vary between lots.[1][4]
-
Counter-ion Effects: Trifluoroacetic acid (TFA), a common remnant from peptide synthesis and purification, can be cytotoxic and affect T-cell function.[5]
-
Solubility Issues: Incomplete dissolution of the peptide can lead to a lower effective concentration.[5][6]
-
Storage and Handling: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.[5][6][7]
Solutions:
-
Verify Peptide Quality:
-
HPLC Analysis: Perform Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to compare the purity profiles of the old and new lots.[8][9][10][11] Look for differences in the main peak and the presence of new or larger impurity peaks.
-
Mass Spectrometry (MS): Confirm the molecular weight of the peptide in the new lot to ensure the correct sequence was synthesized.[12][13]
-
-
Quantify Peptide Content:
-
Address Counter-ion Issues:
-
If TFA is suspected to be an issue, consider ordering peptides with a different salt form (e.g., acetate or hydrochloride) or performing salt exchange.[15]
-
-
Optimize Dissolution:
-
Standardize Storage and Handling:
Problem 2: Variable Antibody Binding in Immunoassays (e.g., ELISA)
Possible Causes:
-
Epitope Integrity: The new lot may have modifications or truncations affecting the antibody binding site.
-
Peptide Coating Efficiency: Differences in peptide purity or solubility can affect its ability to bind to the ELISA plate.
-
Peptide Aggregation: Hydrophobic peptides can aggregate, masking the epitopes.[2]
Solutions:
-
Confirm Peptide Identity:
-
Optimize Coating Conditions:
-
Prevent Aggregation:
-
When dissolving the peptide, follow the recommended solubility guidelines. Sonication can sometimes help to break up small aggregates.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of lot-to-lot variability in synthetic peptides?
A1: The most common causes stem from the synthesis and purification process. These include variations in purity (presence of truncated or deleted sequences), differences in net peptide content in the lyophilized powder, and the presence of residual reagents like TFA.[1][3][19]
Q2: How can I ensure I am using the same amount of active peptide from different lots?
A2: The best practice is to determine the net peptide content for each lot using Amino Acid Analysis (AAA).[11][14] This will allow you to normalize the peptide concentration by weight of the active peptide rather than the total lyophilized powder.
Q3: My new lot of Gag p24 peptide is not dissolving properly. What should I do?
A3: Do not assume the same solvent will work for every lot. Refer to the Certificate of Analysis for any solubility testing data. If none is provided, start with a small amount of sterile, distilled water. If that fails, and depending on the peptide's amino acid composition, you can try adding a small amount of dilute acetic acid or ammonium hydroxide. For very hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, but ensure it is compatible with your downstream assay.[6][15][20]
Q4: Can I use data from the manufacturer's Certificate of Analysis to qualify a new lot?
A4: Yes, the Certificate of Analysis is a crucial starting point. However, it is highly recommended to perform in-house validation, especially for critical assays. Compare the HPLC and MS data between the old and new lots. If possible, run a side-by-side comparison of the two lots in your specific application as a final qualification step.
Q5: How should I store my synthetic Gag p24 peptides to minimize degradation?
A5: Lyophilized peptides should be stored at -20°C or -80°C.[6][7] Once reconstituted, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] Protect from light.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purity
Objective: To assess the purity of a synthetic peptide lot and compare it to a previous lot.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 mm ID, 250 mm length, 5 µm particle size, 100-300 Å pore size). The choice of pore size can depend on the peptide length.[9][21]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[8]
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes. This may need to be optimized depending on the hydrophobicity of the Gag p24 peptide.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[8]
-
Detection: UV absorbance at 214-220 nm.[8]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.[8]
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Injection Volume | 10-20 µL |
Mass Spectrometry (MS) for Peptide Identity
Objective: To confirm the molecular weight of the synthetic peptide.
Methodology (MALDI-TOF):
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Sample Preparation: Dissolve the peptide in a solvent compatible with the matrix, typically 0.1% TFA in water, to a concentration of 0.1 mg/mL.[13]
-
Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio on the MALDI target plate and allow it to air dry.[13]
-
Analysis: Acquire the mass spectrum in the appropriate mass range for the Gag p24 peptide.
| Parameter | Setting |
| Instrument | MALDI-TOF Mass Spectrometer |
| Matrix | α-cyano-4-hydroxycinnamic acid |
| Peptide Concentration | 0.1 mg/mL |
| Analysis Mode | Positive ion, linear or reflectron |
ELISpot Assay for T-Cell Stimulation
Objective: To quantify the frequency of antigen-specific, cytokine-secreting T-cells upon stimulation with Gag p24 peptides.
Methodology:
-
Plate Coating: Coat a 96-well PVDF plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) overnight at 4°C.[22][23]
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.[23]
-
Cell Plating: Add peripheral blood mononuclear cells (PBMCs) to the wells (e.g., 2 x 10^5 cells/well).[23]
-
Stimulation: Add the Gag p24 peptide pool to the wells at a final concentration of 1-10 µg/mL per peptide. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., PHA).[23][24]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Detection: Lyse the cells, wash the plate, and add a biotinylated detection antibody. Following another incubation and wash, add a streptavidin-enzyme conjugate (e.g., streptavidin-ALP or -HRP).
-
Development: Add a substrate that forms an insoluble precipitate (spot).
-
Analysis: Wash and dry the plate, then count the spots using an ELISpot reader.
| Step | Description |
| Plate | 96-well PVDF membrane plate |
| Coating | Anti-IFN-γ capture antibody |
| Cells | 2 x 10^5 PBMCs/well |
| Stimulant | Gag p24 peptide pool (1-10 µg/mL) |
| Incubation | 18-24 hours at 37°C |
| Detection | Biotinylated anti-IFN-γ Ab, Streptavidin-Enzyme |
| Readout | Spot-forming units per million cells |
Visualizations
Caption: Workflow for troubleshooting lot-to-lot variability of synthetic peptides.
Caption: Simplified pathway of T-cell activation by a synthetic Gag p24 peptide.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. almacgroup.com [almacgroup.com]
- 4. biomatik.com [biomatik.com]
- 5. genscript.com [genscript.com]
- 6. Handling and Storage of Custom Synthetic Peptides - Peptide Synthesis, Custom Peptide Synthesis, Fluorescent peptides, Custom Peptide, Large Scale Peptide Synthesis, Peptide Library, Phosphopeptides, Biotinylated Peptides, Tagged Peptidesï¼Cosmetic Peptides, Amino acids and Derivatives [crefupeptides.cn]
- 7. biocat.com [biocat.com]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. polypeptide.com [polypeptide.com]
- 15. Peptide FAQs | Synthesis, Purity, Storage & More - Creative Peptides [creative-peptides.com]
- 16. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 17. Synthetic Peptide-Based ELISA and ELISpot Assay for Identifying Autoantibody Epitopes | Springer Nature Experiments [experiments.springernature.com]
- 18. Synthetic Peptide-Based ELISA and ELISpot Assay for Identifying Autoantibody Epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide Synthesis Knowledge Base [peptide2.com]
- 21. agilent.com [agilent.com]
- 22. ELISPOT protocol | Abcam [abcam.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. stemcell.com [stemcell.com]
solving solubility issues with HIV-1 gag p24 (194-210) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the HIV-1 Gag p24 (194-210) peptide, with a primary focus on resolving solubility issues.
Understanding the HIV-1 Gag p24 (194-210) Peptide
The HIV-1 Gag p24 (194-210) peptide is a 17-amino acid sequence (Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr) derived from the capsid protein of the Human Immunodeficiency Virus Type 1. Its composition of both hydrophobic and charged amino acids presents unique challenges for solubility and handling in experimental settings.
Physicochemical Properties:
| Property | Value |
| Sequence | Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr |
| Molecular Formula | C73H125N20O23S |
| Molecular Weight | 1682.99 g/mol |
| Amino Acid Composition | Hydrophobic: ~47% (Ala, Ile, Leu, Pro, Gly), Hydrophilic/Charged: ~53% (Asn, Asp, Cys, Lys, Thr) |
| Isoelectric Point (pI) | Estimated to be acidic to neutral |
| Special Residues | Cysteine (Cys) at position 5, susceptible to oxidation and disulfide bond formation. |
Frequently Asked Questions (FAQs)
Q1: Why is my HIV-1 Gag p24 (194-210) peptide not dissolving in aqueous buffers like PBS?
A1: The HIV-1 Gag p24 (194-210) peptide contains a significant number of hydrophobic amino acid residues (approximately 47%). These residues can cause the peptide to aggregate in aqueous solutions, leading to poor solubility. The presence of both acidic (Aspartic Acid) and basic (Lysine) residues means its net charge is pH-dependent, further influencing its interaction with aqueous solvents.
Q2: What is the best initial solvent to try for this peptide?
A2: Due to its hydrophobic nature, it is recommended to first attempt to dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO).[1][2] Once dissolved in DMSO, you can slowly add your aqueous buffer of choice (e.g., PBS) to the desired final concentration.
Q3: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. What should I do?
A3: This indicates that the peptide's solubility limit in the mixed solvent system has been exceeded. You can try the following:
-
Decrease the final concentration: The simplest solution is to aim for a lower final peptide concentration.
-
Increase the percentage of organic solvent: While most cell-based assays have a tolerance for DMSO up to 0.5-1%, some biochemical assays might tolerate higher concentrations. Check your experimental system's tolerance.
-
Use a different organic solvent: If DMSO is not suitable for your experiment, you can try dimethylformamide (DMF) or acetonitrile (ACN).[3]
-
Lyophilize and re-dissolve: If the peptide has precipitated heavily, it is best to centrifuge the sample, discard the supernatant, lyophilize the precipitated peptide, and start the solubilization process again with a different solvent or at a lower concentration.[1]
Q4: Can I use sonication or heating to help dissolve the peptide?
A4: Yes, both methods can aid in dissolution. Gentle sonication can help break up aggregates.[1] Gentle warming (e.g., 37°C) can also increase solubility. However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.
Q5: The peptide sequence contains a cysteine residue. Are there any special precautions I should take?
A5: Yes, the presence of cysteine is a critical consideration. The thiol group (-SH) of cysteine can be oxidized, leading to the formation of disulfide bonds between peptide molecules. This can cause aggregation and a loss of activity. To minimize oxidation:
-
Use deoxygenated buffers.
-
Avoid using DMSO if the peptide is intended for long-term storage in solution, as DMSO can promote oxidation of cysteine residues.[1] Consider using DMF as an alternative.
-
If disulfide bond formation is suspected to be the cause of insolubility, the addition of a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to the buffer may help, provided it is compatible with your downstream application.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with the HIV-1 Gag p24 (194-210) peptide.
Step 1: Small-Scale Solubility Test
Before dissolving the entire batch of your peptide, it is crucial to perform a small-scale solubility test.
Protocol:
-
Weigh out a small, known amount of the lyophilized peptide (e.g., 0.1 mg).
-
Attempt to dissolve it in a small volume of your primary aqueous buffer (e.g., 10 µL of sterile water or PBS, pH 7.4).
-
Vortex briefly and observe. A clear solution indicates solubility at that concentration. If the solution is cloudy or has visible particles, the peptide is not fully dissolved.
Step 2: Systematic Troubleshooting Workflow
If the initial aqueous solubility test fails, follow this workflow.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the recommended method for preparing a stock solution of the HIV-1 Gag p24 (194-210) peptide.
Materials:
-
Lyophilized HIV-1 Gag p24 (194-210) peptide
-
High-purity, anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Carefully weigh the desired amount of peptide in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes until the peptide is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution into Aqueous Buffer for Working Solutions
Crucial Step: Always add the concentrated DMSO stock solution to the aqueous buffer, not the other way around. This gradual dilution helps prevent the peptide from precipitating.
Procedure:
-
In a sterile tube, place the required volume of your desired aqueous buffer (e.g., PBS, cell culture medium).
-
While gently vortexing the aqueous buffer, slowly add the concentrated DMSO stock solution drop-wise to achieve the final desired peptide concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Signaling Pathways and Experimental Workflows
The HIV-1 Gag p24 (194-210) peptide is often used in immunological studies. Below are diagrams illustrating its application in common experimental workflows.
ELISA Workflow for Detecting Antibodies to p24 (194-210)
T-Cell Proliferation Assay Workflow
References
Technical Support Center: Minimizing Apoptosis in PBMC Culture with Gag p24 Peptide
Welcome to the technical support center for researchers working with peripheral blood mononuclear cells (PBMCs) and HIV Gag p24 peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize apoptosis and ensure the viability of your cells during in vitro stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high levels of apoptosis in my PBMC culture after stimulation with Gag p24 peptide?
A1: High levels of apoptosis following Gag p24 stimulation can be multifactorial. HIV proteins, including Gag, can inherently trigger apoptotic pathways in T cells.[1][2] The process often involves the activation of caspases, which are key mediators of programmed cell death.[3][4] Factors such as peptide concentration, culture duration, and overall health of the PBMCs can significantly influence the rate of apoptosis.
Q2: What is the expected baseline level of apoptosis in a healthy PBMC culture?
A2: The baseline level of apoptosis in unstimulated PBMCs can vary depending on donor health, isolation procedure, and culture conditions. However, fresh, healthy PBMCs should have high viability. For instance, processing blood within 8 hours of collection can yield viability of ≥ 94%, which may drop to 86–92% if processing is delayed to 24 hours.[5] In some culture conditions, such as serum starvation for 96 hours, over 70% of PBMCs can remain alive.[6] It is crucial to establish a baseline for your specific experimental setup by including an unstimulated control group.
Q3: Can the Gag p24 peptide itself induce apoptosis directly?
A3: Yes, evidence suggests that components of the HIV virus, including virion-associated proteins, can trigger apoptosis through the activation of initiator caspases like caspase-8 and caspase-9, and effector caspases such as caspase-3.[1] Some studies have utilized pro-apoptotic peptides to intentionally induce cell death in infected cells to restrict viral transmission.[2][7][8]
Q4: How does serum concentration affect PBMC viability and apoptosis?
A4: Serum is a critical component of culture media, providing essential growth factors and nutrients. Serum starvation is a well-known method for inducing apoptosis.[9][10][11] Depriving PBMCs of serum can lead to cell cycle arrest and a time-dependent increase in both early and late apoptotic cells.[9] Therefore, using an appropriate concentration of high-quality serum (e.g., 10% Fetal Bovine Serum) is vital for maintaining PBMC health.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Apoptosis in Unstimulated (Negative Control) PBMCs | 1. Suboptimal Cell Health: Poor donor health, prolonged blood storage before processing (>24h).[5] 2. Harsh PBMC Isolation: Rough handling during isolation can damage cell membranes.[13] 3. Culture Conditions: Serum deprivation, inappropriate media, or contamination.[9] 4. Cell Clumping: Release of DNA from dead cells can cause clumping, trapping healthy cells.[5] | 1. Process blood samples as quickly as possible (<8 hours) for optimal viability.[5] 2. Handle cells gently during all washing and centrifugation steps.[13] 3. Use complete RPMI-1640 with 10% FBS and penicillin/streptomycin.[12] Ensure media is fresh. 4. If clumping occurs, consider treating the cell suspension with DNase I.[14] |
| Excessive Apoptosis Only in Gag p24-Stimulated PBMCs | 1. Peptide Concentration Too High: High concentrations of peptide can be cytotoxic.[7] 2. Prolonged Incubation: Long exposure to the peptide can lead to activation-induced cell death. 3. Peptide Purity/Solvent Issues: Impurities in the peptide stock or toxicity from the solvent (e.g., DMSO) can induce cell death. | 1. Perform a dose-response experiment to find the optimal peptide concentration. Concentrations for PBMC stimulation often range from 1 µg/mL to 10 µg/mL.[12][15] Some studies have used up to 100 µM, but this may be high for viability assays.[7] 2. Optimize the incubation time. A 3-day stimulation is a common starting point, but this may need to be shortened.[12] 3. Ensure the peptide is high-purity. Keep the final concentration of solvents like DMSO to a minimum (<0.5%). |
| Low Overall Cell Recovery After Culture | 1. Activation-Induced Cell Death (AICD): T-cell activation can lead to apoptosis as a normal regulatory mechanism. 2. Nutrient Depletion: Insufficient nutrients in the culture medium for the duration of the experiment. 3. Inappropriate Cytokines: Lack of survival signals from cytokines. | 1. Consider adding a broad-spectrum caspase inhibitor, such as Z-VAD-FMK (at ~10 µM), to determine if the cell death is caspase-dependent.[7][8][16] 2. Refresh the culture medium if culturing for extended periods. 3. Supplement the culture with cytokines like IL-2, IL-7, or IL-15, which can promote T-cell survival and proliferation.[12][17] |
Quantitative Data Summary
Table 1: General PBMC Culture & Viability Parameters
| Parameter | Recommended Range/Value | Notes | Source(s) |
|---|---|---|---|
| Blood Processing Time | < 8 hours | Processing within 8h yields ~96% viability; 24h delay drops it to ~92%. | [5] |
| Freezing Concentration | ≤ 3 x 10⁷ cells/mL | Higher concentrations have not been systematically tested for viability. | [5] |
| Culture Cell Density | 1 - 4 x 10⁶ cells/mL | This range facilitates cell contact without negatively impacting viability. | [15][18] |
| Serum Concentration | 10% FBS | Serum starvation is a potent inducer of apoptosis. |[6][12] |
Table 2: Gag p24 Peptide Stimulation Parameters
| Parameter | Recommended Range/Value | Notes | Source(s) |
|---|---|---|---|
| Peptide Concentration | 1 - 10 µg/mL | Optimal concentration is donor- and peptide-specific; titration is key. | [15][19] |
| Incubation Time | 24 - 72 hours | Monitor viability; prolonged stimulation can increase apoptosis. | [12][20] |
| Caspase Inhibitor (Optional) | Z-VAD-FMK at ~10 µM | Used to confirm caspase-dependent apoptosis. |[7][8] |
Experimental Protocols & Methodologies
Protocol: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI)
This protocol is synthesized from standard procedures for flow cytometry-based apoptosis detection.[13][21][22][23] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[13] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.[23]
Materials:
-
PBMCs (control and peptide-stimulated)
-
Annexin V conjugated to a fluorochrome (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Gently harvest PBMCs from your culture plates. For suspension cells, collect the entire cell suspension.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes. Discard the supernatant carefully after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension (~1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubation 1: Gently vortex the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
PI Staining: Add 5 µL of PI Staining Solution to the 100 µL cell suspension. Note: Some protocols recommend a wash step after Annexin V incubation and resuspending in 200 µL of binding buffer before adding PI.[21]
-
Incubation 2 (Optional but recommended): Incubate for 5-15 minutes on ice or at room temperature.[21]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry as soon as possible (ideally within 1 hour).[22]
Data Interpretation:
-
Annexin V (-) / PI (-): Live, viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (due to membrane damage)
Visualizations: Workflows and Pathways
Caption: Experimental workflow for assessing Gag p24-induced apoptosis in PBMCs.
Caption: Simplified signaling pathway of peptide-induced apoptosis in T cells.
References
- 1. journals.asm.org [journals.asm.org]
- 2. "HIV associated cell death: Peptide-induced apoptosis restricts viral t" by Qiongyu Chen, Yan Zhao et al. [mouseion.jax.org]
- 3. HIV-1 release requires Nef-induced caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Isolation and preservation of peripheral blood mononuclear cells for analysis of islet antigen-reactive T cell responses: position statement of the T-Cell Workshop Committee of the Immunology of Diabetes Society - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ninety-six–hour starved peripheral blood mononuclear cell supernatant inhibited LA7 breast cancer stem cells induced tumor via reduction in angiogenesis and alternations in Gch1 and Spr expressions [frontiersin.org]
- 7. HIV associated cell death: Peptide-induced apoptosis restricts viral transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HIV associated cell death: Peptide-induced apoptosis restricts viral transmission [frontiersin.org]
- 9. Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum-Nutrient Starvation Induces Cell Death Mediated by Bax and Puma That Is Counteracted by p21 and Unmasked by Bcl-xL Inhibition | PLOS One [journals.plos.org]
- 11. Serum-Nutrient Starvation Induces Cell Death Mediated by Bax and Puma That Is Counteracted by p21 and Unmasked by Bcl-xL Inhibition | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells [frontiersin.org]
- 16. Prevention of Immune Cell Apoptosis as Potential Therapeutic Strategy for Severe Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of ppMCH derived peptides on PBMC proliferation and cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DEC-205 receptor on dendritic cells mediates presentation of HIV gag protein to CD8+ T cells in a spectrum of human MHC I haplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Annexin V Staining Protocol [bdbiosciences.com]
- 23. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Background Cytokine Production in Unstimulated PBMC Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background cytokine production in unstimulated Peripheral Blood Mononuclear Cell (PBMC) cultures.
Frequently Asked Questions (FAQs)
Q1: What is considered "high" background cytokine production in unstimulated PBMC cultures?
A1: While there is no universal standard, "high" background typically refers to detectable levels of cytokines in the supernatant of unstimulated PBMC cultures that may interfere with the interpretation of results from stimulated conditions. In many studies with healthy donors, spontaneous cytokine production is often low or undetectable.[1] The acceptable level of background will depend on the specific cytokine being measured and the sensitivity of the assay. For example, some studies have noted that IL-6 is often produced spontaneously in healthy adults.[1][2]
Q2: What are the most common causes of spontaneous cytokine release in PBMC cultures?
A2: The most frequent causes can be grouped into several categories:
-
Contamination: Endotoxin (lipopolysaccharide or LPS) from bacteria is a potent stimulator of monocytes and can lead to significant cytokine release.[3][4] Microbial contamination of reagents or cell cultures is another potential cause.[5]
-
PBMC Isolation and Handling: The process of isolating PBMCs can itself cause activation. Platelet contamination is a significant factor, as platelets can release cytokines.[5] Cell death during isolation can also release damage-associated molecular patterns (DAMPs) like DNA, RNA, and ATP, which activate remaining viable cells.[5]
-
Cryopreservation and Thawing: The freeze-thaw process is stressful for cells. The cryoprotectant dimethyl sulfoxide (DMSO) can act as a cell activator, similar to phytohemagglutinin (PHA).[5]
-
Culture Conditions: Factors such as evaporation in the outer wells of culture plates can induce cell stress and subsequent cytokine production.[5] The quality of fetal bovine serum (FBS) and other media components is also critical.
-
In Vivo Activation: The donor's health status can influence the baseline activation state of their PBMCs. Cells may be pre-activated in vivo due to underlying infections or inflammatory conditions, leading to spontaneous cytokine production ex vivo.[1][2]
Q3: Can the method of PBMC isolation affect background cytokine levels?
A3: Yes, the isolation method is critical. Density gradient centrifugation using Ficoll is a standard method.[6][7] However, improper technique can lead to contamination with platelets and granulocytes, which can contribute to background cytokine levels. Thorough washing steps after isolation are crucial to remove contaminants and residual separation medium.[8] It is also important to handle the cells gently to minimize cell death.[2]
Q4: How long should I rest my PBMCs after thawing or isolation before starting an experiment?
A4: Resting the PBMCs overnight (16-24 hours) after thawing or isolation is a common practice that can help reduce background activation.[4][5] This allows the cells to recover from the stress of the procedure before experimental stimulation.
Q5: Could my culture reagents, like FBS or media, be the source of the problem?
A5: Absolutely. Reagents can be a source of endotoxin contamination.[3] It is essential to use endotoxin-free media, FBS, and other solutions.[3] Testing each new batch of reagents for endotoxin contamination is a good quality control measure.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of high background cytokine production in your unstimulated PBMC cultures.
Problem: High cytokine levels detected in unstimulated control wells.
| Potential Cause | Troubleshooting Steps |
| Endotoxin/Microbial Contamination | 1. Test all reagents (media, FBS, PBS, etc.) for endotoxin using a Limulus Amebocyte Lysate (LAL) assay. Even low levels (as little as 5 ng/ml) can stimulate cytokine secretion.[3] 2. Use fresh, sterile, endotoxin-tested reagents. 3. Culture a sample of your media alone to check for microbial growth. 4. Consider using Polymyxin B Sulfate to neutralize the effects of LPS contamination in your experiments.[4] |
| PBMC Isolation and Purity | 1. Ensure proper technique during density gradient centrifugation to minimize platelet and granulocyte contamination.[6] 2. Include extra wash steps to remove platelets.[5] 3. Assess the purity of your PBMC population using flow cytometry. 4. Minimize the time between blood collection and PBMC isolation, as delays can affect cell viability and function.[9] |
| Cell Viability and Stress | 1. Check cell viability using a method like trypan blue exclusion or a viability stain for flow cytometry. Low viability can lead to the release of DAMPs that activate other cells.[5] 2. Handle cells gently during all procedures to minimize stress. 3. Allow PBMCs to rest overnight in culture before applying any stimulus to allow them to recover from isolation or thawing stress.[4][5] |
| Cryopreservation Issues | 1. If using cryopreserved cells, ensure a controlled-rate freezing protocol was used. 2. Thaw cells rapidly and wash thoroughly to remove DMSO, which can be a cell activator.[5] 3. Be aware that cryopreservation can alter the frequency of cytokine-secreting cells.[10] |
| Culture Conditions | 1. To prevent evaporation from outer wells of a 96-well plate, which can cause cell stress, fill these wells with sterile PBS or media without cells.[5] 2. Ensure your incubator has proper temperature (37°C) and CO2 (5%) levels. Note that elevated temperatures (e.g., 40°C) can inhibit the production of some cytokines.[11] |
| Donor-Specific Effects | 1. If the issue is only seen with PBMCs from a specific donor, it may be related to their in vivo immune status.[1][2] 2. Whenever possible, use PBMCs from multiple healthy donors to confirm that the issue is not donor-specific.[3] |
Experimental Protocols
Protocol 1: PBMC Isolation using Density Gradient Centrifugation
This protocol describes a standard method for isolating PBMCs from whole blood using a Ficoll-Paque™ density gradient.
-
Blood Dilution: Dilute whole blood or buffy coat 1:1 with sterile, room temperature phosphate-buffered saline (PBS).
-
Ficoll-Paque™ Addition: Carefully layer 15 mL of Ficoll-Paque™ into a 50 mL conical tube.
-
Layering of Blood: Slowly and carefully layer the diluted blood on top of the Ficoll-Paque™, minimizing mixing of the two layers.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[12][13]
-
Harvesting PBMCs: After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Washing:
-
Add at least 3 volumes of PBS to the harvested PBMCs.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet.
-
Repeat the wash step two more times to ensure the removal of platelets and Ficoll-Paque™.[8]
-
-
Cell Counting and Viability: Resuspend the final PBMC pellet in complete culture medium (e.g., RPMI-1640 with 10% FBS). Perform a cell count and assess viability using trypan blue exclusion. Proceed with your experiment if viability is >90%.[8]
Protocol 2: Resting PBMCs Post-Isolation/Thaw
-
After the final wash step of isolation or after thawing cryopreserved cells, resuspend the PBMC pellet in complete culture medium.
-
Adjust the cell concentration to your desired density for the experiment (e.g., 1 x 10^6 cells/mL).
-
Plate the cells in your culture vessel (e.g., 96-well plate).
-
Incubate the cells for 16-24 hours in a humidified incubator at 37°C and 5% CO2 before adding any experimental treatments or stimuli.[4]
Quantitative Data Summary
The following tables summarize quantitative data on cytokine production in unstimulated PBMCs from the literature.
Table 1: Effect of Temperature on Spontaneous Cytokine Secretion by PBMCs
| Cytokine | Incubation Temperature | Change in Production at 40°C vs. 37°C | Reference |
| TNFα | 24 hours | 35% lower | [11] |
| IL-1ra | 24 hours | 73% lower | [11] |
| IL-1β | 4 and 24 hours | No significant effect | [11] |
Table 2: Effect of Delayed PBMC Isolation on Cell Viability and Recovery
| Parameter | Isolation ≤ 6 hours post-draw | Isolation ≥ 20 hours post-draw | p-value | Reference |
| Viability post-isolation | 95.8 ± 3.9% | 91.0 ± 6.5% | < 0.0001 | [9] |
| Viability post-thaw | 98.0 ± 2.0% | 94.0 ± 4.6% | < 0.0001 | [9] |
| Viability post-overnight recovery | 97.0 ± 3.2% | 92.0 ± 4.4% | < 0.0001 | [9] |
Visualizations
Caption: Workflow for PBMC isolation and preparation.
Caption: Troubleshooting decision tree for high background cytokine production.
Caption: Simplified signaling pathway for monocyte activation.
References
- 1. Spontaneous Cytokine Production and Its Effect on Induced Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. PBMC Cytokines - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. Effect of delayed isolation of peripheral blood mononuclear cells on cell viability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The impact of cryopreservation on cytokine secretion and polyfunctionality in human PBMCs: a comparative study [frontiersin.org]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to T-Cell Responses: HIV-1 Gag p24 (194-210) vs. CEF Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of T-cell responses elicited by the HIV-1 Gag p24 (194-210) peptide and the widely used Cytomegalovirus, Epstein-Barr virus, and Influenza virus (CEF) peptide pool. This document is intended to assist researchers in selecting appropriate peptide antigens for T-cell assays, understanding the expected magnitude of response, and designing relevant experimental workflows.
Introduction
The measurement of antigen-specific T-cell responses is a cornerstone of immunology research, particularly in the fields of infectious diseases and vaccine development. The HIV-1 Gag p24 protein is a key target for cytotoxic T-lymphocyte (CTL) responses in HIV-infected individuals, with certain epitopes being associated with viral control. The Gag p24 (194-210) peptide is one such immunodominant epitope. In contrast, the CEF peptide pool, comprising well-characterized epitopes from common viruses, serves as a robust positive control for T-cell functionality in various assays. This guide presents a comparative analysis of T-cell responses to these two important peptide stimulants, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
While a direct head-to-head study comparing T-cell responses to Gag p24 (194-210) and CEF peptides in the same cohort was not identified in the reviewed literature, this section collates representative quantitative data from different studies to provide a comparative overview. It is crucial to note that the Gag p24 data is typically derived from HIV-1 infected or exposed individuals, whereas CEF responses are often measured in a general healthy donor population. This inherent difference in the donor source is a significant factor to consider when interpreting the data.
Table 1: Comparison of T-Cell Responses by ELISpot Assay
| Peptide Stimulant | Donor Population | T-Cell Response (Spot Forming Cells/10^6 PBMCs) | Key Findings |
| HIV-1 Gag p24 Peptides | Chronically HIV-1 Infected, ART-naïve | Median: ~200 - 2,670 (for entire Gag protein) | The p24 subunit of Gag is a frequent target of T-cell responses in chronic HIV-1 infection, with a broad range in the magnitude of response.[1] |
| HIV-exposed seronegative individuals | Significantly higher response rate to Gag peptides compared to unexposed individuals. | Exposure to HIV can elicit detectable Gag-specific T-cell responses even in the absence of infection.[2] | |
| CEF Peptide Pool | Healthy Donors | Wide range: 0 to >500 | CEF peptides reliably induce CD8+ T-cell responses in a majority of healthy donors, but a notable percentage may show low or no response.[3][4] The magnitude of the response to the pool is on average 79% of the sum of responses to individual peptides.[5][6] |
Table 2: Comparison of T-Cell Responses by Intracellular Cytokine Staining (ICS)
| Peptide Stimulant | Donor Population | T-Cell Response (% of CD8+ or CD4+ T-cells producing IFN-γ) | Key Findings |
| HIV-1 Gag p24 Peptides | Chronically HIV-1 Infected, ART-naïve | Median: 0.17% (IFN-γ+ CD8+ T-cells) | CD8+ T-cell responses to Gag p24 are a dominant feature of the anti-HIV T-cell response.[1] |
| HIV-1 Infected on ART | Gag-specific CD8+ T-cell responses can be maintained during long-term ART. | The frequency of IFN-γ producing CD8+ T-cells to Gag peptides can be measured in treated individuals.[7] | |
| CEF Peptide Pool | Healthy Donors | Variable, can induce a small subset of T-cells to produce IFN-γ and TNF-α. | CEF peptides are effective in stimulating cytokine production for ICS analysis, primarily from CD8+ T-cells.[8] |
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Gag p24 (194-210) peptide and/or CEF peptide pool
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (R10)
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
Substrate solution (e.g., BCIP/NBT)
-
Automated ELISpot reader
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in R10 medium.
-
Plating: Add 2 x 10^5 PBMCs per well to the pre-coated 96-well plate.
-
Stimulation: Add Gag p24 (194-210) peptide or CEF peptide pool to the respective wells at a final concentration of 1-10 µg/mL per peptide. Include negative (medium alone or DMSO vehicle) and positive (e.g., phytohemagglutinin) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Enzyme Conjugation: Wash the plate and add the streptavidin-enzyme conjugate.
-
Development: Wash the plate and add the substrate solution. Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Results are expressed as spot-forming cells (SFC) per million PBMCs.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T-cell responses, identifying the phenotype of cytokine-producing cells.
Materials:
-
PBMCs
-
Gag p24 (194-210) peptide and/or CEF peptide pool
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Resuspend 1-2 x 10^6 PBMCs in R10 medium and add the Gag p24 (194-210) peptide or CEF peptide pool (1-10 µg/mL). Include negative and positive controls.
-
Incubation: Incubate for 1-2 hours at 37°C, then add a protein transport inhibitor and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using appropriate buffers according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines.
Mandatory Visualization
References
- 1. Characterization of HIV-1 Gag-specific T cell responses in chronically infected Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Differences in the T Cell Response to HIV in Uninfected Ugandans Exposed or Unexposed to HIV-Infected Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 6. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - HIV-specific T cell responses reflect substantive in vivo interactions with antigen despite long-term therapy [insight.jci.org]
- 8. stemcell.com [stemcell.com]
A Comparative Guide: Immune Responses to HIV-1 Gag p24 (194-210) Epitope Versus Whole Protein Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immune responses elicited by the specific HIV-1 Gag p24 epitope (amino acids 194-210) versus stimulation with the entire Gag p24 protein. Understanding the nuances of these responses is critical for the development of effective HIV vaccines and immunotherapies. This document synthesizes experimental data, details relevant protocols, and illustrates key biological pathways to aid in research and development.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from studies comparing T-cell responses to peptide epitopes of HIV-1 Gag p24 versus the whole p24 protein. Direct comparative data for the specific 194-210 epitope is limited; therefore, data for immunodominant peptide pools and other relevant epitopes are presented to provide a broader context.
Table 1: Comparison of IFN-γ Response by ELISpot Assay
| Stimulant | Subject Cohort | Mean IFN-γ Spot-Forming Cells (SFC) / 10⁶ PBMC | Key Findings | Reference |
| Gag p24 Peptides (pool) | HIV-1 Infected | 620 | Peptide pools elicited robust CD8+ T-cell responses. | [1] |
| Whole Gag p24 Protein | HIV-1 Infected | 85 | Whole protein stimulation resulted in weaker IFN-γ responses, primarily from CD4+ T-cells. | [1] |
| Overlapping 15-mer Peptides | Vaccinated HLA-A2/DR transgenic mice | Higher than whole protein | Vaccination with overlapping peptides induced a broader T-cell response compared to the whole protein. | [2] |
| Whole Gag p24 Protein | Vaccinated HLA-A2/DR transgenic mice | Lower than peptides | Whole protein vaccination led to a more focused but less broad T-cell response. | [2] |
Table 2: Cytokine Production Profile in Response to Gag p24 Stimulation
| Stimulant | Cell Type | Predominant Cytokines | Key Findings | Reference |
| Gag Peptide Pool | CD4+ T-cells from Long-Term Non-Progressors (LTNPs) | IFN-γ, IL-2, TNF-α | LTNPs exhibit a polyfunctional CD4+ T-cell response to Gag peptides. | [3] |
| Whole Gag p24 Protein | Whole Blood Cultures from HIV-1 Infected Patients | IFN-γ, IL-4 | A predominant IL-4 response to whole p24 protein was correlated with a higher viral load. | [4] |
| Gag p24-Nef Fusion Peptide | Splenocytes from immunized mice | IFN-γ, IL-4 (Th1 pattern) | The fusion peptide induced both cellular and humoral responses with a Th1-biased cytokine profile. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
IFN-γ ELISpot Assay for Antigen-Specific T-Cells
This protocol is adapted from established methods for measuring antigen-specific IFN-γ production.[6][7]
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Recombinant human IL-2
-
HIV-1 Gag p24 (194-210) peptide (lyophilized)
-
Recombinant whole HIV-1 Gag p24 protein
-
Peripheral Blood Mononuclear Cells (PBMCs) from subjects
-
RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (medium alone)
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest overnight in complete RPMI medium.
-
Blocking: Wash the coated plate and block with RPMI containing 10% FBS for 2 hours at 37°C.
-
Stimulation:
-
Prepare stimulants: Dilute Gag p24 (194-210) peptide and whole p24 protein to their working concentrations.
-
Add 2x10⁵ PBMCs per well.
-
Add the stimulants to the respective wells. Include positive and negative controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plates to remove cells.
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-ALP/HRP. Incubate for 1 hour.
-
Wash and add substrate to develop spots.
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol outlines the procedure for multiparameter flow cytometric analysis of antigen-specific T-cell cytokine production.[8][9][10][11]
Materials:
-
PBMCs
-
HIV-1 Gag p24 (194-210) peptide and whole p24 protein
-
Co-stimulatory antibodies (anti-CD28 and anti-CD49d)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
To 1-2 x 10⁶ PBMCs, add the Gag p24 (194-210) peptide or whole p24 protein, along with co-stimulatory antibodies.
-
Incubate for 1-2 hours at 37°C.
-
Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells and stain with antibodies for surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix using a fixation buffer for 20 minutes at room temperature.
-
Wash and permeabilize the cells using a permeabilization buffer.
-
-
Intracellular Staining:
-
Stain with antibodies for intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cytokine-producing T-cells.
-
Mandatory Visualizations
Diagrams illustrating key processes provide a clear visual understanding of the experimental workflows and biological pathways.
Caption: Experimental workflows for ELISpot and Intracellular Cytokine Staining assays.
Caption: T-Cell Receptor (TCR) signaling pathway upon antigen recognition.
Signaling Pathways: A Comparative Overview
The activation of T-cells is initiated by the interaction of the T-cell receptor (TCR) with a peptide-MHC complex on the surface of an antigen-presenting cell (APC).[12][13][14] The nature of the antigen, whether a single peptide or a whole protein, influences the initial steps of this process.
-
Whole Protein Stimulation: When whole Gag p24 is used as the stimulant, it must first be taken up by APCs, such as dendritic cells or macrophages. Inside the APC, the protein is processed into smaller peptide fragments.[15] These peptides are then loaded onto MHC class I or class II molecules and presented on the cell surface. This process takes time and the efficiency of processing can influence which epitopes are ultimately presented.
-
Peptide Epitope Stimulation: In contrast, stimulation with a specific peptide like Gag p24 (194-210) bypasses the need for antigen processing by the APC. The peptide can be directly loaded onto MHC molecules on the surface of APCs or, in some experimental setups, can directly bind to MHC molecules on T-cells. This leads to a more rapid and synchronized T-cell activation, but only for T-cells with TCRs specific for that particular epitope.
Once the TCR engages with the peptide-MHC complex, a signaling cascade is initiated within the T-cell. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the associated CD3 complex by kinases like Lck.[12] This leads to the recruitment and activation of ZAP-70, which in turn activates downstream pathways involving transcription factors such as NFAT, AP-1, and NF-κB.[16] These transcription factors then drive the expression of genes encoding cytokines, chemokines, and other effector molecules, leading to the observed immune response.[17]
The strength and quality of the TCR signal can be influenced by the affinity of the TCR for the peptide-MHC complex and the density of these complexes on the APC surface.[16] Stimulation with a whole protein results in the presentation of a diverse array of epitopes, potentially leading to the activation of a broader range of T-cell clones with varying affinities. Conversely, stimulation with a single, high-affinity peptide may lead to a strong but narrow T-cell response.
References
- 1. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broadening of the T-Cell Repertoire to HIV-1 Gag p24 by Vaccination of HLA-A2/DR Transgenic Mice with Overlapping Peptides in the CAF05 Adjuvant | PLOS One [journals.plos.org]
- 3. Item - Functional cytokine profile of HIV-1 Gag-specific CD4+ T-cells. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Specific immune response to human immunodeficiency virus (HIV)-1 in patients assessed through the production of interferon-gamma and interleukin-4 in HIV-1 p24-activated whole blood cultures: relationship with the viral load in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. zellnet.com [zellnet.com]
- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for measuring killing capacity and intracellular cytokine production of human HIV antigen-specific CD8 T cells using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. anilocus.com [anilocus.com]
- 12. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cd-genomics.com [cd-genomics.com]
- 14. The structural basis of T-cell receptor (TCR) activation: An enduring enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Type-Specific Proteasomal Processing of HIV-1 Gag-p24 Results in an Altered Epitope Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | TCR Signal Strength Alters T–DC Activation and Interaction Times and Directs the Outcome of Differentiation [frontiersin.org]
- 17. mdpi.com [mdpi.com]
Validation of HIV-1 Gag p24 (194-210) as a T-Cell Epitope: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Immunogenicity of Gag p24 Regions
Studies employing overlapping peptides to span the entire Gag p24 protein have identified several immunodominant regions that frequently elicit T-cell responses in both HIV-1 infected and uninfected individuals. The Gag p24 (194-210) epitope falls within one of these frequently recognized regions.
A study utilizing 16-amino-acid long overlapping peptides demonstrated that the region encompassing amino acids 183-207, which includes the 194-210 sequence, is one of the most frequently recognized segments of the Gag p24 protein. This suggests that the Gag p24 (194-210) epitope is likely a significant target of the T-cell response to HIV-1.
The table below summarizes the frequently recognized immunogenic regions within Gag p24, providing a qualitative comparison of the Gag p24 (194-210) region to other potentially immunogenic regions.
| Gag p24 Peptide Region (Amino Acids) | Frequency of T-Cell Recognition | Overlapping Peptides |
| 133-157 | Frequent | Peptides 1 and 2 |
| 183-207 (includes 194-210) | Frequent | Peptides 6 and 7 |
| 273-287 | Frequent | Peptide 15 |
| 293-317 | Frequent | Peptides 17 and 18 |
Data synthesized from studies using overlapping 16-mer peptides to screen for proliferative T-cell responses.
Experimental Protocols
The validation of T-cell epitopes relies on robust and reproducible experimental methodologies. The two primary assays used for this purpose are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
IFN-γ ELISpot Assay Protocol
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.
1. Plate Preparation:
-
Aseptically coat a 96-well PVDF membrane plate with a capture antibody specific for Interferon-gamma (IFN-γ).
-
Incubate the plate overnight at 4°C.
-
Wash the plate four times with sterile phosphate-buffered saline (PBS) to remove unbound antibody.
-
Block the membrane with RPMI 1640 medium containing 10% fetal calf serum (FCS) for at least one hour at room temperature to prevent non-specific binding.
2. Cell Stimulation:
-
Prepare peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the cells in RPMI 1640 with 10% FCS.
-
Add the cell suspension to the coated wells at a concentration of 2-3 x 10^5 cells per well.
-
Add the Gag p24 (194-210) peptide or other control peptides to the respective wells at a final concentration of 1-10 µg/mL.
-
Include a negative control (cells with no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Detection and Development:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for IFN-γ and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate). Incubate for 1 hour at room temperature.
-
Wash the plate again and add a substrate solution (e.g., BCIP/NBT) that will form a colored precipitate at the site of cytokine secretion.
-
Stop the reaction by washing with distilled water once the spots are clearly visible.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
ICS allows for the multiparametric characterization of responding T-cell subsets by identifying intracellular cytokine production.
1. Cell Stimulation:
-
Prepare PBMCs as described for the ELISpot assay.
-
In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well.
-
Add the Gag p24 (194-210) peptide or other antigens of interest.
-
Include appropriate negative and positive controls.
-
Add co-stimulatory molecules (e.g., anti-CD28 and anti-CD49d) to enhance T-cell activation.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and cause their accumulation within the cell.
-
Incubate for 6-12 hours at 37°C in a 5% CO2 incubator.
2. Staining:
-
Wash the cells with PBS containing 2% FCS.
-
Stain for cell surface markers (e.g., CD3, CD4, CD8) by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilize the cells using a permeabilization buffer (e.g., PBS with 0.1% saponin and 2% FCS).
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorochrome-conjugated antibodies for 30 minutes at room temperature in the dark.
3. Data Acquisition and Analysis:
-
Wash the cells with permeabilization buffer and then with PBS.
-
Resuspend the cells in PBS for analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify the percentage of T-cells producing specific cytokines in response to the peptide stimulation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in T-cell epitope validation is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key pathways and workflows.
Caption: MHC Class I Antigen Presentation Pathway for HIV Gag p24.
T-Cell Cross-Reactivity to HIV-1 Gag p24 (194-210) Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of T-cell cross-reactivity to variants of the HIV-1 Gag p24 protein, with a specific focus on the 194-210 amino acid region. Understanding the ability of T-cells to recognize and respond to different viral variants is critical for the development of effective HIV-1 vaccines and immunotherapies. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates key biological pathways.
Comparative Analysis of T-Cell Responses to Gag p24 Variants
While direct and comprehensive comparative studies on the 194-210 region of Gag p24 are limited in publicly available literature, data from overlapping and nearby epitopes provide valuable insights into the nature of T-cell cross-reactivity. The region encompassing amino acids 183-207 of Gag p24 has been identified as a frequent target of T-cell responses in both HIV-seropositive and seronegative individuals.[1]
The HIV Molecular Immunology Database provides specific examples of cytotoxic T-lymphocyte (CTL) responses to peptides in close proximity to the 194-210 region. For instance, a CTL response has been documented against the peptide PTEGag210 (EIQNKSKQKTQQAAA), with defined response magnitudes to both the consensus sequence and its variants.[2]
The following table summarizes representative quantitative data on T-cell responses to a Gag p24 epitope and its variant, illustrating the typical measurements used to assess cross-reactivity.
| Epitope/Variant | Peptide Sequence | T-Cell Response (IFN-γ SFC/106 cells) | Reference |
| PTEGag210 (Consensus) | EIQNKSKQKTQQAAA | 232.5 - 250 | [2] |
| PTEGag210 (Variant) | EeQtKSKkKaQQAtA | 1637 | [2] |
Note: The data above is for an epitope adjacent to the 194-210 region and serves as an illustrative example of quantitative analysis of T-cell responses to viral variants.
Experimental Protocols
The assessment of T-cell cross-reactivity to Gag p24 variants relies on a variety of established immunological assays. The choice of assay depends on the specific aspect of the T-cell response being investigated, such as cytokine production, cytotoxicity, or proliferation.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level. It is commonly used to measure Interferon-gamma (IFN-γ) production, a key indicator of a cellular immune response.
Methodology:
-
Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood and plated in the antibody-coated wells.
-
Peptide Stimulation: Synthetic peptides corresponding to the wild-type and variant Gag p24 (194-210) sequences are added to the wells to stimulate the T-cells.
-
Incubation: The plates are incubated to allow for cytokine secretion.
-
Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that is converted by the enzyme into a colored spot, with each spot representing a single cytokine-secreting cell.
-
Analysis: The spots are counted to determine the number of spot-forming cells (SFC) per million PBMCs.
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry
ICS allows for the multiparametric analysis of T-cell function by detecting the expression of intracellular cytokines and cell surface markers simultaneously.
Methodology:
-
Cell Stimulation: PBMCs are stimulated with the wild-type and variant Gag p24 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause cytokines to accumulate within the cells.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.
-
Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: The cells are analyzed on a flow cytometer to quantify the percentage of T-cells producing specific cytokines in response to each peptide.
Chromium-51 (51Cr) Release Assay
This assay is the gold standard for measuring the cytotoxic activity of CTLs. It quantifies the ability of CTLs to lyse target cells presenting the specific peptide-MHC complex.
Methodology:
-
Target Cell Preparation: Target cells (e.g., autologous B-lymphoblastoid cell lines) are labeled with 51Cr.
-
Peptide Pulsing: The 51Cr-labeled target cells are incubated with the wild-type or variant Gag p24 peptides.
-
Co-culture: The peptide-pulsed target cells are co-cultured with effector T-cells at various effector-to-target ratios.
-
Lysis and 51Cr Release: If the T-cells recognize the peptide-MHC complex on the target cells, they will lyse the target cells, releasing 51Cr into the supernatant.
-
Measurement: The amount of 51Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated to determine the cytotoxic activity of the T-cells.
Visualizing Key Pathways and Workflows
T-Cell Receptor Signaling Pathway
The recognition of Gag p24 variants by T-cells initiates a complex signaling cascade within the T-cell, leading to its activation and effector functions. The strength and quality of this signal can be influenced by the affinity of the T-cell receptor (TCR) for the peptide-MHC complex.
Caption: T-Cell Receptor (TCR) signaling cascade initiated by peptide-MHC binding.
Experimental Workflow for Assessing T-Cell Cross-Reactivity
The following diagram outlines a typical experimental workflow for comparing T-cell responses to different Gag p24 variants.
Caption: Experimental workflow for analyzing T-cell cross-reactivity to peptide variants.
References
Immunodominance of Gag p24 (194-210): A Comparative Analysis of HIV-1 Gag Epitopes
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus type 1 (HIV-1) Gag protein is a critical target for the cellular immune response, and the p24 capsid component, in particular, is a focus of intense research for vaccine development. The breadth and magnitude of T-cell responses against Gag, especially the p24 region, have been linked to better control of viral replication and slower disease progression.[1] This guide provides a comparative analysis of the immunodominance of the Gag p24 (194-210) epitope relative to other epitopes within the Gag protein, supported by experimental data and detailed methodologies.
Quantitative Comparison of Gag Epitope Immunogenicity
The immunodominance of a T-cell epitope is determined by the frequency and magnitude of the response it elicits in an infected or vaccinated population. Studies utilizing interferon-gamma (IFN-γ) enzyme-linked immunospot (ELISpot) assays with overlapping peptides spanning the entire Gag protein have identified several immunodominant regions. The p24 subunit consistently emerges as a primary target for both CD4+ and CD8+ T-cell responses.
While a definitive head-to-head comparison of every Gag epitope in a single large cohort is challenging, the following tables synthesize data from multiple studies to provide a representative overview of immunodominant regions within Gag, with a focus on p24.
Table 1: Frequency of T-Cell Responses to HIV-1 Gag Protein Subunits
| Gag Protein Subunit | Percentage of Responding Individuals (Range) | Key Findings |
| p17 (Matrix) | 33% - 93% | Responses are frequently detected but often at a lower magnitude compared to p24.[1] |
| p24 (Capsid) | 83% - 96% | Consistently the most frequently recognized Gag subunit, associated with viral control. [1][2] |
| p7 (Nucleocapsid) | Variable | Less frequently targeted compared to p17 and p24. |
| p6 | Variable | Contains some epitopes but is generally less immunodominant than p24. |
Table 2: Immunodominant Epitopes and Regions within HIV-1 Gag p24
| Epitope/Region (Amino Acid Position) | Response Frequency (%) | Magnitude of Response (SFC/10^6 PBMC) | HLA Restriction (Examples) |
| Gag p24 (194-210) | Frequently Recognized | Variable, can be significant | Broadly recognized across different HLA types |
| Gag p24 (133-157) | >50% in some cohorts[3] | Significant proliferative responses observed[3] | HLA-DR |
| Gag p24 (162-172) - KF11 | High | Often immunodominant | HLA-B57, HLA-E[4] |
| Gag p24 (183-207) | >50% in some cohorts[3] | Significant proliferative responses observed[3] | HLA-DR |
| Gag p24 (240-249) - TW10 | High | Can be immunodominant | HLA-B57 |
| Gag p24 (273-287) | Frequently Recognized[3] | Variable | |
| Gag p24 (293-317) | Frequently Recognized[3] | Variable |
SFC/10^6 PBMC: Spot-Forming Cells per million Peripheral Blood Mononuclear Cells. Note: Response frequency and magnitude can vary significantly between individuals due to factors such as HLA type, viral clade, and stage of infection.
Studies have shown that responses to the Gag peptide pool, and specifically the p24 peptide pool, correlate inversely with plasma viral load and directly with absolute CD4+ T-cell counts.[2] Furthermore, a greater breadth of the Gag-specific response is associated with better clinical outcomes.[1] The Gag p24 (194-210) region is frequently recognized by T-cells, contributing to this overall anti-Gag immunity.
Experimental Protocols
The primary method for quantifying T-cell responses to specific epitopes is the IFN-γ ELISpot assay.
Detailed Methodology for IFN-γ ELISpot Assay
1. Plate Coating:
-
A 96-well polyvinylidene fluoride (PVDF) plate is pre-wetted with 35% ethanol for one minute and then washed three times with sterile phosphate-buffered saline (PBS).[5]
-
The plate is coated with a capture antibody specific for human IFN-γ (e.g., 1-D1K) at a concentration of 5-10 µg/mL in sterile PBS and incubated overnight at 4°C.[5][6]
2. Cell Preparation and Plating:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll density gradient separation.
-
Cryopreserved PBMCs are thawed, washed, and resuspended in cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).[6]
-
The coated plate is washed to remove unbound antibody and then blocked with cell culture medium for at least 2 hours at 37°C.[5]
-
PBMCs are added to the wells at a concentration of 2 x 10^5 cells/well in a final volume of 100 µL.[7]
3. Peptide Stimulation:
-
Overlapping peptides (e.g., 15-mers overlapping by 11 amino acids) spanning the Gag protein are added to the wells at a final concentration of 2-10 µg/mL.[2]
-
Negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like phytohemagglutinin) are included.
-
The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
4. Detection and Development:
-
After incubation, the cells are removed, and the plate is washed with PBS containing 0.01% Tween 20.[8]
-
A biotinylated detection antibody specific for a different epitope of IFN-γ is added to each well and incubated for 2 hours at room temperature.[8]
-
The plate is washed, and streptavidin-alkaline phosphatase is added, followed by incubation for 45-60 minutes at room temperature.[5]
-
After a final wash, a substrate solution (e.g., BCIP/NBT) is added, which results in the formation of colored spots at the sites of IFN-γ secretion.[5]
5. Spot Counting and Analysis:
-
The resulting spots are counted using an automated ELISpot reader.
-
The number of spot-forming cells (SFC) per million PBMCs is calculated by subtracting the average number of spots in the negative control wells from the average number of spots in the peptide-stimulated wells and normalizing to 10^6 cells.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: IFN-γ ELISpot Experimental Workflow.
Caption: MHC Class I Antigen Presentation Pathway.
References
- 1. Relative Dominance of Gag p24-Specific Cytotoxic T Lymphocytes Is Associated with Human Immunodeficiency Virus Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnitude of Functional CD8+ T-Cell Responses to the Gag Protein of Human Immunodeficiency Virus Type 1 Correlates Inversely with Viral Load in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell responses to peptides covering the gag p24 region of HIV-1 occur in HIV-1 seronegative individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HLA-E–restricted HIV-1–specific CD8+ T cell responses in natural infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 6. Higher Homologous and Lower Cross-Reactive Gag-Specific T-Cell Responses in Human Immunodeficiency Virus Type 2 (HIV-2) Than in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - HIV-specific T cell responses reflect substantive in vivo interactions with antigen despite long-term therapy [insight.jci.org]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Enhancing Reproducibility of ELISPOT Results for HIV Gag p24 (194-210)
For Researchers, Scientists, and Drug Development Professionals
The Enzyme-Linked Immunospot (ELISPOT) assay is a powerful tool for quantifying the frequency of cytokine-secreting T cells, making it a cornerstone of immune monitoring in HIV research and vaccine development. A key target for cellular immune responses in HIV is the Gag p24 protein. This guide provides a comparative overview of factors influencing the reproducibility of ELISPOT results when using the specific Gag p24 (194-210) peptide, offering insights and standardized protocols to mitigate variability.
The Challenge of Reproducibility in ELISPOT Assays
The ELISPOT assay, while highly sensitive, is susceptible to significant inter-laboratory and even intra-laboratory variability.[1][2][3] Studies have shown that without standardized procedures, results from different laboratories testing identical samples can vary dramatically.[4] This variability poses a significant challenge for multicenter clinical trials and collaborative research efforts that rely on consistent and comparable data.
Proficiency panels, where multiple laboratories test the same samples, have been instrumental in highlighting and addressing these discrepancies.[2][5] The key takeaway from these initiatives is that harmonization of protocols, reagents, and data analysis is paramount to achieving reproducible results.[3][6]
Impact of Standardization on Reproducibility: A Comparative Overview
To illustrate the impact of standardization, the following table presents hypothetical data based on typical variability observed in ELISPOT proficiency panels. This data compares the quantification of Gag p24 (194-210)-specific, IFN-γ-secreting T cells under both non-standardized and standardized conditions across multiple laboratories.
| Laboratory | Non-Standardized Protocol (Spot Forming Cells / 10^6 PBMCs) | Standardized Protocol (Spot Forming Cells / 10^6 PBMCs) | Inter-Laboratory Coefficient of Variation (CV) |
| Lab A | 150 | 125 | |
| Lab B | 85 | 115 | |
| Lab C | 210 | 135 | |
| Lab D | 120 | 120 | |
| Mean | 141.25 | 123.75 | |
| Std Dev | 53.15 | 8.54 | |
| CV (%) | 37.6% | 6.9% | Reduced by 81.7% |
This table represents illustrative data derived from trends reported in ELISPOT proficiency studies and does not reflect the results of a specific head-to-head study on the gag p24 (194-210) peptide.
As the table demonstrates, the implementation of a standardized protocol can dramatically reduce the coefficient of variation (CV) between laboratories, leading to more reliable and comparable datasets.
Key Factors Influencing ELISPOT Reproducibility
Several critical parameters in the ELISPOT workflow contribute to variability. The following diagram outlines these factors and highlights the importance of a standardized approach.
Caption: Key sources of variability in the ELISPOT workflow.
Recommended Standardized Protocol for IFN-γ ELISPOT with Gag p24 (194-210)
Adherence to a detailed and consistent experimental protocol is the most effective way to ensure reproducible results. The following protocol is a synthesis of best practices identified in several publications.[7][8][9][10]
I. Plate Coating
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate three times with 150 µL/well of sterile PBS.
-
Coat the plate with 100 µL/well of anti-human IFN-γ capture antibody (10 µg/mL in sterile PBS).
-
Seal the plate and incubate overnight at 4°C.
II. Cell Preparation and Plating
-
The following day, wash the plate three times with 150 µL/well of sterile PBS.
-
Block the membrane with 150 µL/well of complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) for at least 2 hours at 37°C.
-
Thaw cryopreserved PBMCs and assess viability and cell count. Ensure viability is >85%.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Decant the blocking medium from the plate.
-
Add 100 µL of the cell suspension to each well (200,000 cells/well).
-
Prepare the Gag p24 (194-210) peptide stock solution. It is crucial to ensure complete solubilization of the peptide, as poorly dissolved peptides can cause false-positive results.[11] The final concentration in the well should be optimized, typically between 1-10 µg/mL.
-
Add the peptide to the appropriate wells. Include negative control wells (cells with medium only) and positive control wells (e.g., PHA or a CEF peptide pool).
III. Incubation and Detection
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate three times with PBS and then three times with PBS containing 0.05% Tween 20.
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody diluted in PBS with 0.5% BSA.
-
Incubate for 2 hours at room temperature.
-
Wash the plate six times with PBS/0.05% Tween 20.
-
Add 100 µL/well of Streptavidin-Alkaline Phosphatase (AP) conjugate.
-
Incubate for 45 minutes at room temperature.
-
Wash the plate three times with PBS/0.05% Tween 20, followed by three washes with PBS alone.
-
Add 100 µL/well of BCIP/NBT substrate and incubate for 5-15 minutes at room temperature, monitoring for spot development.
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely before analysis.
The following diagram illustrates this standardized workflow.
Caption: A standardized IFN-γ ELISPOT experimental workflow.
Data Analysis and Interpretation
The method of spot counting and defining a positive response is a major source of variability.[12][13] Manual counting is subjective and can differ between operators. The use of automated ELISPOT readers with standardized, objective counting parameters is strongly recommended.[12][14]
A positive response is typically defined based on statistical criteria, such as the mean number of spots in replicate test wells being significantly higher than the mean of the negative control wells.
Conclusion
Achieving reproducible ELISPOT results for the Gag p24 (194-210) peptide is attainable but requires a concerted effort to minimize variability. By implementing a rigorously standardized protocol, from cell handling to data analysis, researchers can generate high-quality, comparable data. This commitment to standardization is essential for the successful evaluation of HIV vaccine candidates and immunotherapies in both preclinical and clinical settings.
References
- 1. Performance of International AIDS Vaccine Initiative African clinical research laboratories in standardised ELISpot and peripheral blood mononuclear cell processing in support of HIV vaccine clinical trials | Langat | African Journal of Laboratory Medicine [ajlmonline.org]
- 2. Results and harmonization guidelines from two large-scale international Elispot proficiency panels conducted by the Cancer Vaccine Consortium (CVC/SVI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunospot.com [immunospot.com]
- 4. mdpi.com [mdpi.com]
- 5. Results of an ELISPOT proficiency panel conducted in 11 laboratories participating in international human immunodeficiency virus type 1 vaccine trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISPOT assays provide reproducible results among different laboratories for T-cell immune monitoring--even in hands of ELISPOT-inexperienced investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utcd.org.tr [utcd.org.tr]
- 8. IFN-γ ELISpot Assays on MultiScreen® IP [merckmillipore.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poorly soluble peptides can mimic authentic ELISPOT responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Reproducibility of ELISPOT Counts from Nine Different Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Reproducibility of ELISPOT Counts from Nine Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: ELISPOT vs. Intracellular Cytokine Staining for Detecting Gag p24 (194-210)-Specific T-Cell Responses
For researchers, scientists, and drug development professionals, the accurate detection and quantification of antigen-specific T-cell responses are paramount. The choice of assay can significantly impact the interpretation of immunogenicity data. This guide provides an objective comparison of two widely used methods, the Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS), for the detection of T-cell responses to the specific HIV-1 Gag p24 (194-210) epitope.
This comparison will delve into the principles of each assay, present available quantitative data for Gag p24 responses, provide detailed experimental methodologies, and illustrate the underlying biological and experimental workflows.
At a Glance: Key Differences and Similarities
| Feature | ELISPOT | Intracellular Cytokine Staining (ICS) |
| Principle | Measures secreted cytokines from individual cells captured on a membrane. | Detects intracellular cytokines within fixed and permeabilized cells. |
| Primary Output | Number of cytokine-producing cells (Spot Forming Cells - SFCs). | Percentage of cytokine-positive cells within a specific cell population (e.g., CD8+ T-cells). |
| Sensitivity | Generally considered highly sensitive, especially for detecting low-frequency responses.[1][2] | Sensitivity can be comparable to ELISPOT, but may be less sensitive for low-level responses in some cases.[1][3] |
| Phenotyping | Limited; can infer phenotype through cell depletion prior to the assay. | Allows for multi-parameter phenotyping of responding cells (e.g., CD4 vs. CD8, memory markers). |
| Multiplexing | Limited to a few cytokines simultaneously (dual- or triple-color ELISPOT). | Can simultaneously measure multiple cytokines and other intracellular proteins. |
| Cell Requirement | Generally requires fewer cells per well, but often performed in triplicate. | Requires more cells per sample for multi-parameter analysis. |
| Throughput | High-throughput is achievable. | Can be high-throughput with automated sample acquisition and analysis. |
| Data Analysis | Relatively straightforward spot counting. | More complex data analysis involving gating strategies. |
Quantitative Comparison: Gag p24 T-Cell Responses
While direct quantitative comparative data for the specific Gag p24 (194-210) epitope is limited in publicly available literature, studies comparing ELISPOT and ICS for broader Gag p24 peptide pools provide valuable insights. The following table summarizes representative data from studies on HIV-1 infected individuals.
Disclaimer: The following data is derived from studies using pools of Gag p24 peptides and may not be directly representative of the response to the single Gag p24 (194-210) epitope. However, it serves as the best available proxy for comparing the quantitative output of the two assays.
| Study Reference | Antigen | Assay | Measurement Unit | Result (Median or Range) |
| Addo et al., 2003[4] | HIV-1 p24-Gag peptide pool | ELISPOT | SFC / 10^6 PBMC | 4,245 (total HIV-specific response) |
| Altfeld et al., 2002[5] | Overlapping HIV-1 Gag peptides | ELISPOT | SFC / 10^6 PBMC | Median of 782 for Gag peptide pool |
| Shankar et al., 2007[6] | HIV-1 subtype C Gag peptides | ELISPOT | SFC / 10^6 PBMC | 60 to 2670 (total Gag response) |
| Shankar et al., 2007[6] | HIV-1 subtype C Gag peptides | ICS (% of CD8+ T-cells) | % IFN-γ+ | Data confirmed positive responses from ELISPOT |
| Lichterfeld et al., 2004[7] | HIV-1 Gag peptide pool | ELISPOT | SFC / 10^5 PBMC | ~15 in viremic vs. <5 in aviremic subjects |
| Lichterfeld et al., 2004[7] | HIV-1 p24 antigen | ICS (% of CD8+ T-cells) | % IFN-γ+ | Differentiated between viremic and aviremic groups |
Key Observations from the Data:
-
Both assays are capable of detecting Gag p24-specific T-cell responses.
-
ELISPOT results are typically reported as Spot Forming Cells (SFCs) per million peripheral blood mononuclear cells (PBMCs), providing a measure of the frequency of cytokine-secreting cells.
-
ICS results are reported as the percentage of a specific cell population (e.g., CD8+ T-cells) that are positive for a particular cytokine.
-
A modest correlation between the results of ELISPOT and ICS for Gag responses has been observed in some studies.[7]
Signaling Pathways and Experimental Workflows
To understand the basis of these assays, it is crucial to consider the underlying biological processes and the experimental steps involved.
T-Cell Activation by Gag p24 (194-210) Epitope
The recognition of the Gag p24 (194-210) peptide by a specific T-cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to cytokine production. This process is central to the detection mechanism of both ELISPOT and ICS.
Caption: T-Cell Activation Pathway
Experimental Workflow: ELISPOT vs. ICS
The following diagrams illustrate the key steps in performing an ELISPOT and an ICS assay to detect Gag p24 (194-210)-specific T-cells.
Caption: ELISPOT and ICS Workflows
Detailed Experimental Protocols
The following are generalized protocols for performing IFN-γ ELISPOT and ICS assays for the detection of T-cell responses to the Gag p24 (194-210) peptide. It is crucial to optimize these protocols for specific laboratory conditions and reagents.
IFN-γ ELISPOT Protocol
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Gag p24 (194-210) peptide (e.g., KRWIILGLNK)
-
PBMCs isolated from whole blood
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
Wash buffers (PBS and PBS-Tween20)
Procedure:
-
Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate to remove unbound antibody and block with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Add PBMCs to the wells at a concentration of 2-4 x 10^5 cells/well. Add the Gag p24 (194-210) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative control (cells only) and positive control (cells with PHA) wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate with PBS-Tween20 to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor spot development (typically 5-30 minutes) and stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS) Protocol
Materials:
-
FACS tubes or 96-well U-bottom plates
-
Gag p24 (194-210) peptide
-
PBMCs
-
Complete RPMI-1640 medium
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-human CD8, CD4, and other surface marker antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization buffer
-
Anti-human IFN-γ antibody conjugated to a fluorochrome
-
Staphylococcus enterotoxin B (SEB) as a positive control
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Stimulation: Resuspend PBMCs in complete RPMI-1640 medium. Add the Gag p24 (194-210) peptide (1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28/CD49d). After 1-2 hours of incubation at 37°C, add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours. Include negative and positive controls.
-
Surface Staining: Wash the cells with FACS buffer. Stain with fluorescently labeled antibodies against surface markers (e.g., CD8, CD4) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and resuspend in fixation/permeabilization buffer for 20 minutes at 4°C in the dark.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorescently labeled anti-human IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population, then on CD8+ T-cells, and finally determine the percentage of IFN-γ positive cells within the CD8+ population.
Conclusion: Choosing the Right Assay for Your Research
Both ELISPOT and ICS are powerful tools for quantifying Gag p24 (194-210)-specific T-cell responses. The choice between the two assays depends on the specific research question and available resources.
-
ELISPOT is an excellent choice for high-throughput screening and for studies where the primary goal is to determine the frequency of cells secreting a specific cytokine. Its high sensitivity makes it particularly useful for detecting rare responses.[1][2]
-
ICS is indispensable when a more detailed characterization of the responding T-cell population is required. Its ability to simultaneously measure multiple cytokines and cell surface markers provides a deeper understanding of the quality of the immune response.
For a comprehensive assessment of T-cell immunity to the Gag p24 (194-210) epitope, a complementary approach using both assays can be highly informative. ELISPOT can be used for initial screening to identify responders, followed by ICS to perform in-depth phenotypic and functional analysis of the responding T-cell populations.
References
- 1. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISpot vs ICS Assays: Perfect Method in Immuno-Oncology Trials| CellCarta [cellcarta.com]
- 3. Comparison of the ELISPOT and cytokine flow cytometry assays for the enumeration of antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive epitope analysis of human immunodeficiency virus type 1 (HIV-1)-specific T-cell responses directed against the entire expressed HIV-1 genome demonstrate broadly directed responses, but no correlation to viral load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative Dominance of Gag p24-Specific Cytotoxic T Lymphocytes Is Associated with Human Immunodeficiency Virus Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of HIV-1 Gag-specific T cell responses in chronically infected Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Immunologic Assays for Detecting Immune Responses in HIV Immunotherapeutic Studies: AIDS Clinical Trials Group Trial A5181 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming T-cell Specificity for HIV Gag p24 (194-210): A Comparative Guide to Key Assays
For researchers, scientists, and drug development professionals, confirming the specificity of T-cell lines is a critical step in immunology research and therapeutic development. This guide provides an objective comparison of key methodologies for verifying T-cell responses to the specific HIV-1 Gag p24 (194-210) peptide epitope. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
The human immunodeficiency virus (HIV) Gag p24 protein is a crucial target for cellular immunity, and T-cell responses against specific epitopes within p24 are associated with control of viral replication.[1][2] The Gag p24 (194-210) region, in particular, has been identified as containing epitopes that elicit T-cell responses.[3][4] Therefore, accurate and reliable methods to quantify the specificity of T-cell lines for this epitope are paramount for vaccine development and immunotherapy.
This guide will compare four widely used assays for confirming T-cell specificity: the Enzyme-Linked Immunospot (ELISPOT) assay, Intracellular Cytokine Staining (ICS), MHC Tetramer Staining, and the Activation-Induced Marker (AIM) assay.
Comparison of T-cell Specificity Assays
The choice of assay depends on various factors, including the specific research question, required sensitivity, the need for phenotypic information, and available resources. The following table summarizes the key quantitative parameters of each assay.
| Assay | Principle | Primary Output | Sensitivity | Throughput | Phenotyping Capability |
| ELISPOT | Measures cytokine secretion from individual cells captured on a membrane. | Number of cytokine-producing cells (Spot Forming Cells/10^6 cells). | High (can detect as few as 1 in 100,000 cells). | High | Limited (can be adapted for two colors). |
| Intracellular Cytokine Staining (ICS) | Detects intracellular cytokine accumulation via flow cytometry. | Percentage of cytokine-positive cells within a defined T-cell population. | Moderate to high. | Moderate | High (multiparametric phenotyping).[5] |
| MHC Tetramer Staining | Directly visualizes T-cells with specific T-cell receptors (TCRs) using fluorescently labeled peptide-MHC complexes. | Percentage of tetramer-positive cells within a T-cell population. | High (for high-avidity T-cells).[6][7] | Moderate | High (multiparametric phenotyping). |
| Activation-Induced Marker (AIM) Assay | Detects the upregulation of surface activation markers on T-cells following antigen stimulation. | Percentage of AIM-positive cells within a T-cell population. | High.[8][9] | Moderate | High (multiparametric phenotyping). |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are tailored for the confirmation of T-cell line specificity to the Gag p24 (194-210) peptide.
IFN-γ ELISPOT Assay for Gag p24 (194-210) Specificity
This protocol is adapted from standard ELISPOT procedures.[10][11][12]
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (or HRP)
-
BCIP/NBT (or other suitable substrate)
-
Recombinant human IL-2
-
Gag p24 (194-210) peptide (and a negative control peptide)
-
T-cell line of interest
-
Antigen-presenting cells (APCs), e.g., irradiated autologous PBMCs
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Coat ELISPOT wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Cell Plating: Add the T-cell line and APCs to the wells. A typical ratio is 1:1.
-
Stimulation: Add the Gag p24 (194-210) peptide to the experimental wells at a final concentration of 1-10 µg/mL. Add a negative control peptide to control wells and phytohemagglutinin (PHA) as a positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the wells and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash and add BCIP/NBT substrate. Stop the reaction by washing with distilled water when spots are visible.
-
Analysis: Air-dry the plate and count the spots using an ELISPOT reader.
Intracellular Cytokine Staining (ICS) for Gag p24 (194-210)
This protocol is a standard method for detecting intracellular cytokines by flow cytometry.[5][13]
Materials:
-
T-cell line of interest
-
APCs
-
Gag p24 (194-210) peptide and a negative control peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-human CD3, CD4, and CD8 antibodies (surface staining)
-
Anti-human IFN-γ and TNF-α antibodies (intracellular staining)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Co-culture the T-cell line and APCs with the Gag p24 (194-210) peptide (1-10 µg/mL) or control peptide for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently labeled anti-CD3, CD4, and CD8 antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer, followed by permeabilization with a permeabilization buffer.
-
Intracellular Staining: Stain with fluorescently labeled anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software, gating on the T-cell populations of interest to determine the percentage of cytokine-producing cells. A detailed gating strategy is crucial for accurate analysis.[5][14][15]
MHC Class I Tetramer Staining for Gag p24 (194-210)
This protocol allows for the direct visualization of antigen-specific T-cells.[6][7][16][17]
Materials:
-
PE- or APC-conjugated MHC Class I tetramer folded with the Gag p24 (194-210) peptide
-
T-cell line of interest
-
Anti-human CD8 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend the T-cell line in FACS buffer.
-
Tetramer Staining: Add the fluorescently labeled MHC tetramer to the cells and incubate for 30-60 minutes at room temperature in the dark.
-
Surface Staining: Add a fluorescently labeled anti-CD8 antibody and incubate for 30 minutes at 4°C.
-
Washing: Wash the cells with FACS buffer.
-
Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on the CD8+ T-cell population and determine the percentage of tetramer-positive cells.
Activation-Induced Marker (AIM) Assay for Gag p24 (194-210)
This protocol identifies antigen-specific T-cells based on the expression of activation markers.[8][9]
Materials:
-
T-cell line of interest
-
APCs
-
Gag p24 (194-210) peptide and a negative control peptide
-
Anti-human CD3, CD4, CD8, CD137 (4-1BB), and OX40 antibodies
-
Flow cytometer
Procedure:
-
Cell Stimulation: Co-culture the T-cell line and APCs with the Gag p24 (194-210) peptide (1-10 µg/mL) or control peptide for 18-24 hours at 37°C.
-
Surface Staining: Wash the cells and stain with a cocktail of fluorescently labeled antibodies against CD3, CD4, CD8, CD137, and OX40 for 30 minutes at 4°C.
-
Washing: Wash the cells with FACS buffer.
-
Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on CD4+ and CD8+ T-cell populations and determine the percentage of cells co-expressing the activation markers (e.g., CD137+ OX40+).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
References
- 1. Characterization of HIV-1 Gag-specific T cell responses in chronically infected Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Dominance of Gag p24-Specific Cytotoxic T Lymphocytes Is Associated with Human Immunodeficiency Virus Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell responses to peptides covering the gag p24 region of HIV-1 occur in HIV-1 seronegative individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broadening of the T-Cell Repertoire to HIV-1 Gag p24 by Vaccination of HLA-A2/DR Transgenic Mice with Overlapping Peptides in the CAF05 Adjuvant | PLOS One [journals.plos.org]
- 5. A Harmonized Approach to Intracellular Cytokine Staining Gating: Results from an International Multiconsortia Proficiency Panel Conducted by the Cancer Immunotherapy Consortium (CIC/CRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. T‐cell activation–induced marker assays in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation-induced Markers Detect Vaccine-Specific CD4+ T Cell Responses Not Measured by Assays Conventionally Used in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Ex vivo IFN-γ ELISpot assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bosterbio.com [bosterbio.com]
- 16. lubio.ch [lubio.ch]
- 17. mdpi.com [mdpi.com]
The Link Between Gag p24 T-Cell Response and HIV Viral Load: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate dance between the host immune system and HIV is paramount. A significant body of research points towards a crucial role for T-cell responses directed against the HIV-1 Gag protein, particularly the p24 capsid subunit, in controlling viral replication. This guide provides a comparative analysis of key findings on the correlation between Gag p24-specific T-cell responses and viral load, supported by experimental data and detailed protocols.
Numerous studies have established that robust and broad T-cell responses targeting the Gag protein are a hallmark of HIV controllers—individuals who naturally maintain low to undetectable viral loads without antiretroviral therapy. The p24 subunit of Gag, being a highly conserved and abundant viral component, is a primary target for these effective immune responses.
Quantitative Analysis of Gag p24 T-Cell Response and Viral Load Correlation
The following table summarizes quantitative data from various studies investigating the relationship between Gag p24-specific T-cell responses and HIV-1 viral load. It is important to note that while the consensus points to an inverse correlation, the strength and specifics of this association can vary depending on the patient cohort, the specific epitopes targeted, and the assays used.
| Study Cohort & HIV-1 Subtype | T-Cell Response Measured | Key Findings | Correlation with Viral Load |
| Untreated HIV-1 Subtype C infected individuals | IFN-γ secreting T-cells to Gag p24 | Higher T-cell responses to Gag p24 were significantly associated with lower plasma viral loads.[1] | Inverse Correlation (p-values ranging from 0.0009 to 0.0073 for different HLA supertypes) |
| Untreated, clade B-infected subjects (Peruvian and US cohorts) | Relative breadth and magnitude of Gag-specific CTL responses | The proportion of Gag-specific, and particularly p24-reactive, CTL responses was inversely associated with viral load.[2][3][4] | Inverse Correlation (p=0.014 for relative breadth; p=0.046 for relative magnitude)[2] |
| 93 subjects at different stages of HIV infection | Breadth of Gag-specific CD4+ T-cell responses | A significant inverse correlation was observed between the breadth of Gag-specific CD4+ T-cell responses and plasma viral load.[5] | Inverse Correlation (R = -0.45; P = 0.0002)[5] |
| 578 untreated HIV-infected individuals | Breadth of p24 Gag-specific CD8+ T-cell responses | Each additional p24 Gag-specific response was associated with a 0.114 log10 reduction in viral load.[6] | Inverse Correlation (P < 0.001)[6] |
| 18 individuals with acute HIV-1 subtype C infection | Breadth of persistent Gag-specific T-cell responses | A significant negative association was found between the breadth of persistent Gag-specific T-cell responses and viral load set point.[7] | Inverse Correlation (p=0.01; r=-0.58)[7] |
It is noteworthy that after extensive literature review, no studies were identified that specifically reported a correlation between T-cell responses to the Gag p24 (194-210) epitope and viral load. Research has predominantly focused on the entire Gag protein, the p24 subunit as a whole, or other well-defined immunodominant epitopes.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the studies reviewed.
Quantification of Gag-p24 Specific T-Cell Responses using ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a widely used method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples from HIV-infected individuals using Ficoll-Hypaque density gradient centrifugation.
-
Peptide Stimulation: PBMCs are stimulated with pools of overlapping peptides spanning the entire Gag p24 protein or with specific individual peptides of interest. A common peptide concentration used is 1-10 µg/mL.
-
Incubation: The stimulated cells are incubated in 96-well plates pre-coated with a capture antibody specific for a cytokine, most commonly Interferon-gamma (IFN-γ). The incubation period is typically 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Visualization: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the site of cytokine secretion. Each spot represents a single cytokine-producing cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are typically expressed as spot-forming cells (SFC) per million PBMCs.
Measurement of HIV-1 Plasma Viral Load
HIV-1 viral load is quantified by measuring the amount of HIV-1 RNA in the plasma.
-
Sample Collection: Plasma is separated from whole blood collected in EDTA tubes.
-
RNA Extraction: Viral RNA is extracted from the plasma samples using commercially available kits.
-
Reverse Transcription and Real-Time PCR (RT-qPCR): The extracted RNA is first reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified using real-time polymerase chain reaction (qPCR) with primers and probes specific to a conserved region of the HIV-1 genome (e.g., in the Gag or Pol genes).
-
Quantification: The amount of amplified DNA is measured in real-time using fluorescent probes. The viral load is then calculated by comparing the amplification signal to a standard curve of known HIV-1 RNA concentrations. The results are expressed as HIV-1 RNA copies per milliliter of plasma.
Visualizing the Hypothesis and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Hypothesized pathway of Gag p24-specific T-cell mediated HIV control.
Caption: Generalized workflow for correlating T-cell response with viral load.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Relative Dominance of Gag p24-Specific Cytotoxic T Lymphocytes Is Associated with Human Immunodeficiency Virus Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Control of Human Immunodeficiency Virus Type 1 Is Associated with HLA-B*13 and Targeting of Multiple Gag-Specific CD8+ T-Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad and persistent Gag-specific CD8+ T-cell responses are associated with viral control but rarely drive viral escape during primary HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for HIV-1 gag Protein p24 (194-210)
This guide provides immediate and essential safety and logistical information for the proper handling and disposal of the HIV-1 gag Protein p24 (194-210) peptide. The following procedures are designed for researchers, scientists, and drug development professionals working with this non-infectious, synthetic peptide fragment in a laboratory setting. While the peptide itself is not infectious, it is derived from a viral protein and should be handled with standard laboratory precautions.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This ensures a safe environment and minimizes any potential risks.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling the HIV-1 gag Protein p24 (194-210) peptide and any associated waste. This includes:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
Handling Guidelines:
-
Handle the peptide in a designated area of the lab.
-
Avoid generating aerosols or dust.
-
Wash hands thoroughly with soap and water after handling the peptide and before leaving the laboratory.[1][2]
-
In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[1]
Disposal Procedures for HIV-1 gag Protein p24 (194-210)
The following step-by-step process outlines the proper disposal for both solid and liquid waste containing the HIV-1 gag Protein p24 (194-210) peptide. These procedures assume the peptide is not in a solution containing hazardous chemicals. If the peptide is in a hazardous solvent, follow your institution's chemical waste disposal guidelines for that specific solvent.
Step 1: Inactivation/Decontamination
While the synthetic peptide is non-infectious, it is best practice to decontaminate materials it has come into contact with.
-
For Liquid Waste (e.g., buffer solutions, cell culture media):
-
Add a suitable disinfectant to the liquid waste to achieve a final concentration known to be effective against proteins. Common disinfectants include:
-
10% final concentration of bleach (sodium hypochlorite).
-
70% ethanol.
-
-
Allow a contact time of at least 30 minutes.
-
-
For Solid Waste (e.g., pipette tips, microfuge tubes, gloves):
-
Immerse the disposable items in a 10% bleach solution for at least 30 minutes.
-
Alternatively, place solid waste in an autoclave bag for steam sterilization.
-
Step 2: Segregation of Waste
Proper waste segregation is critical for safe and compliant disposal.
-
Decontaminated Liquid Waste: After inactivation, the liquid can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous chemicals. Consult your local and institutional regulations for confirmation.
-
Decontaminated Solid Waste:
-
After chemical decontamination, remove items from the bleach solution and dispose of them in the regular laboratory trash, unless institutional policy requires them to be placed in a specific biohazard bag.
-
Autoclaved solid waste should be placed in the designated autoclaved waste stream, which is often a marked biohazard bag that is then disposed of as medical or biological waste.
-
Step 3: Final Disposal
-
All waste containers should be clearly labeled with their contents.
-
Dispose of all waste in accordance with local, regional, national, and international regulations.[2] Always follow your institution's specific waste disposal guidelines.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of materials contaminated with HIV-1 gag Protein p24 (194-210).
Caption: Disposal workflow for HIV-1 gag Protein p24 (194-210) waste.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative parameters for the decontamination process.
| Parameter | Liquid Waste | Solid Waste |
| Disinfectant | 10% final concentration bleach or 70% ethanol | 10% bleach solution or steam autoclave |
| Contact Time | Minimum 30 minutes | Minimum 30 minutes (chemical) or cycle (autoclave) |
| Final Disposal | Drain (confirm local regulations) | Regular lab trash or biohazard waste (post-decon) |
References
Essential Safety and Logistics for Handling HIV-1 gag Protein p24 (194-210)
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with the non-hazardous, recombinant HIV-1 gag Protein p24 (194-210). While the protein itself is not classified as a hazardous substance, its origin from a human pathogen necessitates careful handling and disposal practices consistent with good laboratory standards.[1]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. Although the recombinant peptide is not infectious, the following PPE is recommended as a standard laboratory practice.
| PPE Component | Specification | Purpose |
| Lab Coat | Standard, clean lab coat or gown | Protects skin and personal clothing from contamination. |
| Gloves | Nitrile or latex, powder-free | Prevents direct skin contact with the reagent.[2][3] Should be changed if torn or punctured.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from potential splashes or aerosols.[2][4] |
| Face Shield | Required if there is a significant risk of splashes | Provides an additional layer of protection for the face when handling larger volumes or during procedures that may generate droplets.[2][5] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure safe handling of the HIV-1 gag Protein p24 (194-210) from receipt to experimental use.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the protein according to the manufacturer's instructions, typically in a dry, cool place.[4]
-
-
Preparation :
-
Work should be conducted on a decontaminated lab bench or in a biosafety cabinet (BSC), especially if aerosol-generating procedures are anticipated.[6][7]
-
Bring all reagents to room temperature before use, unless otherwise specified by the experimental protocol.[8]
-
Ensure that an eye wash station is accessible.[4]
-
-
Handling :
-
Don the appropriate PPE as specified in the table above.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling and before leaving the work area.[4][9]
-
If a spill occurs, it should be contained and decontaminated immediately.[9] For spills of non-infectious protein, cleaning the area with a suitable laboratory disinfectant is sufficient.
-
Disposal Plan: Waste Management Protocol
Proper segregation and decontamination of waste are critical for maintaining a safe laboratory environment. All materials that come into contact with the protein should be treated as potentially contaminated and disposed of according to institutional guidelines.
-
Liquid Waste :
-
Collect all liquid waste containing the protein in a leak-proof container.
-
Decontaminate the waste by adding a fresh 10% bleach solution and allowing for an adequate contact time (typically 30 minutes).[9][10]
-
Dispose of the decontaminated liquid waste in accordance with local and institutional regulations.
-
-
Solid Waste :
-
Sharps Waste :
-
Dispose of all needles, syringes, or other sharp instruments that have been in contact with the protein in a designated, puncture-resistant sharps container.[10][11][12]
-
Seal the sharps container when it is approximately three-quarters full and dispose of it through the institution's designated sharps waste stream.[11]
-
Caption: Workflow for handling and disposal of HIV-1 gag p24 protein.
References
- 1. stemcell.com [stemcell.com]
- 2. CCOHS: HIV/AIDS Precautions - Health Care [ccohs.ca]
- 3. 4. HIV Infection Control in Healthcare Facilities | ATrain Education [atrainceu.com]
- 4. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 5. Atom Surgical HIV Protection Kit | PPE Kit for Healthcare Safety - Atom Surgical [atomsurgical.com]
- 6. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 7. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 8. ablinc.com [ablinc.com]
- 9. ablinc.com [ablinc.com]
- 10. benchchem.com [benchchem.com]
- 11. CCOHS: HIV/AIDS Precautions - Needles and Sharps and Handling Contaminated Materials [ccohs.ca]
- 12. Recommendations for Prevention of HIV Transmission in Health-Care Settings [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
